2-Methyl-5,6,7,8-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-98-3 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline ring system is a prominent structural motif in a multitude of biologically active natural products and pharmacologically relevant therapeutic agents.[1] Its unique combination of a hydrogenated carbocyclic ring fused to a pyridine moiety imparts a three-dimensional architecture that is highly sought after in medicinal chemistry. The strategic introduction of substituents, such as a methyl group at the 2-position, allows for the fine-tuning of physicochemical properties and biological activity. 2-Methyl-5,6,7,8-tetrahydroquinoline, in particular, serves as a valuable building block in the synthesis of novel chiral ligands for asymmetric catalysis and as a scaffold for the development of new therapeutic agents.[2][3][4] This guide provides an in-depth exploration of the prevalent and efficient synthetic strategies for accessing this important molecule, with a focus on the underlying chemical principles and practical experimental guidance for researchers in organic synthesis and drug discovery.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound is most effectively approached in a two-stage process:
-
Construction of the Aromatic Core: The initial and most critical phase involves the synthesis of the aromatic precursor, 2-methylquinoline. Several classic named reactions in organic chemistry provide robust pathways to this intermediate.
-
Selective Reduction of the Pyridine Ring: The subsequent step focuses on the selective hydrogenation of the pyridine ring of 2-methylquinoline to yield the desired 5,6,7,8-tetrahydroquinoline derivative.
This guide will dissect both stages, offering detailed protocols and mechanistic insights into the most reliable and scalable methods.
Part I: Synthesis of the 2-Methylquinoline Precursor
The construction of the 2-methylquinoline core can be accomplished through various well-established synthetic methodologies. This section will focus on two of the most reliable and versatile methods: the Doebner-von Miller reaction and the Combes synthesis.
The Doebner-von Miller Reaction: A Classic Approach
The Doebner-von Miller reaction is a widely utilized method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which serves as the α,β-unsaturated aldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study.[6] A plausible pathway involves the following key steps:
-
Michael Addition: The reaction commences with a conjugate addition of aniline to crotonaldehyde to form a β-anilino aldehyde.
-
Cyclization and Dehydration: The intermediate aldehyde then undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is subsequently oxidized to the aromatic 2-methylquinoline. An oxidizing agent, often generated in situ or added to the reaction mixture, facilitates this final step.
Diagram 1: Proposed Mechanism of the Doebner-von Miller Reaction for 2-Methylquinoline Synthesis
A simplified representation of the key transformations in the Doebner-von Miller synthesis of 2-methylquinoline.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent, optional)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to aniline with cooling in an ice bath.
-
Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. If using an external oxidizing agent, nitrobenzene can be added at this stage.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 2-methylquinoline can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Aniline:Crotonaldehyde Ratio | 1 : 1.2 (molar) | [7] |
| Acid Catalyst | Conc. HCl or H₂SO₄ | [5][8] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 4-8 hours | [7] |
The Combes Quinoline Synthesis: An Alternative Route
The Combes quinoline synthesis offers an alternative and efficient method for preparing substituted quinolines.[9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9] For the synthesis of 2,4-dimethylquinoline (a close analog, illustrating the principle), aniline would be reacted with acetylacetone. To obtain 2-methylquinoline specifically, a β-ketoaldehyde would be required.
The Combes synthesis proceeds through the following key steps:
-
Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.
-
Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a cyclic intermediate.
-
Dehydration: The cyclic intermediate then dehydrates to yield the final quinoline product.
Diagram 2: General Mechanism of the Combes Quinoline Synthesis
A generalized schematic of the Combes synthesis, illustrating the formation of a substituted quinoline from an aniline and a β-diketone.
Note: This protocol is adapted for the synthesis of 2-methylquinoline, which would require a β-ketoaldehyde. A more common application of the Combes synthesis is for 2,4-disubstituted quinolines using a β-diketone.
Materials:
-
Aniline
-
A suitable β-ketoaldehyde (e.g., 3-oxobutanal, which can be generated in situ)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aniline and the β-ketoaldehyde.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid or PPA to the mixture with stirring and cooling.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
| Parameter | Value | Reference |
| Aniline:β-dicarbonyl Ratio | 1 : 1 (molar) | [9] |
| Acid Catalyst | Conc. H₂SO₄ or PPA | [10] |
| Reaction Temperature | 100-140 °C | [10] |
| Reaction Time | 2-6 hours | [10] |
Part II: Catalytic Hydrogenation of 2-Methylquinoline
The final step in the synthesis of this compound is the selective reduction of the pyridine ring of 2-methylquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.[11]
Choice of Catalyst and Reaction Conditions
The choice of catalyst is crucial for achieving high yields and selectivity. Several catalysts are effective for the hydrogenation of quinolines, including:
-
Palladium on Carbon (Pd/C): A widely used and effective catalyst for this transformation.[12]
-
Platinum on Carbon (Pt/C): Another excellent catalyst, often used in acidic media.
-
Rhodium and Ruthenium Catalysts: These are also employed, particularly for asymmetric hydrogenations.[13]
-
Cobalt-based Catalysts: Recent research has shown the efficacy of cobalt-based heterogeneous catalysts for quinoline hydrogenation.[14][15]
The reaction is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity, with alcohols (e.g., ethanol, methanol) and acetic acid being common choices.
Catalytic hydrogenation involves the adsorption of both the quinoline substrate and hydrogen onto the surface of the metal catalyst. The reaction proceeds through a series of steps involving the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring. The aromaticity of the pyridine ring makes its reduction more challenging than that of an isolated double bond, often requiring elevated pressures and temperatures.
Diagram 3: Workflow for the Catalytic Hydrogenation of 2-Methylquinoline
A step-by-step flowchart for the catalytic hydrogenation of 2-methylquinoline to its tetrahydro derivative.
Materials:
-
2-Methylquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Glacial Acetic Acid)
-
Hydrogen Gas (high purity)
-
Celite (or other filter aid)
Procedure:
-
Charging the Reactor: In the liner of a high-pressure autoclave, dissolve 2-methylquinoline in ethanol. Add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
-
Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Pressurizing and Heating: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80 °C).
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the autoclave and dilute the reaction mixture with additional ethanol. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless or pale yellow oil.
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [12] |
| Solvent | Ethanol or Acetic Acid | [13] |
| Hydrogen Pressure | 50-500 psi | [11] |
| Reaction Temperature | 25-100 °C | [11][12] |
| Reaction Time | 6-24 hours | [11] |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By employing a two-stage strategy of first constructing the aromatic 2-methylquinoline core via reactions such as the Doebner-von Miller or Combes synthesis, followed by catalytic hydrogenation, researchers can access this valuable building block in good yields. The protocols and mechanistic discussions provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of organic and medicinal chemistry, enabling the efficient and reliable synthesis of this important tetrahydroquinoline derivative for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-5,6,7,8-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methyl-5,6,7,8-tetrahydroquinoline. The tetrahydroquinoline core is a significant structural motif in medicinal chemistry and materials science, valued for the three-dimensional character imparted by its partially saturated ring.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's synthesis, reactivity, and characterization. We will explore key experimental protocols, spectroscopic data, and the causality behind synthetic choices, grounded in authoritative references.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The this compound molecule belongs to a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and specialized chemical agents.[2] Unlike its fully aromatic parent, quinoline, the tetrahydroquinoline structure possesses a partially saturated carbocyclic ring fused to the pyridine ring. This feature introduces a non-planar, three-dimensional geometry, which is often critical for specific, high-affinity interactions with biological targets such as enzymes and receptors.[1]
The introduction of a methyl group at the 2-position (the α-position relative to the nitrogen atom) significantly influences the molecule's electronic properties and steric profile. This substituent modulates the basicity of the nitrogen atom and provides a reactive handle for further synthetic transformations, making it a versatile building block in drug discovery and a valuable ligand in catalysis.[2][3] Derivatives of this scaffold have demonstrated promising antiproliferative activities against a range of human cancer cell lines, establishing it as a promising candidate for the development of novel anticancer agents.[2][4]
Synthesis of this compound
The synthesis of this compound is primarily achieved through two strategic pathways: the reduction of a pre-formed quinoline ring system or the construction of the heterocyclic system via cyclocondensation reactions. The choice of route depends on the availability of starting materials, desired substitution patterns, and scalability.
Route A: Catalytic Hydrogenation of 2-Methylquinoline
The most direct and common method for synthesizing the title compound is the selective catalytic hydrogenation of 2-methylquinoline (quinaldine).[5] This reaction targets the less aromatic pyridine ring for reduction, leaving the benzene ring intact. However, controlling the selectivity to avoid over-reduction to decahydroquinoline or reduction of the benzene ring first can be challenging.[6]
The choice of catalyst and reaction conditions is paramount for achieving high chemoselectivity. Supported noble metal catalysts (e.g., Au/TiO₂) and transition metal catalysts (e.g., NiMo, Cobalt) have shown high efficacy.[6][7][8]
Caption: Synthetic Route A: Catalytic Hydrogenation.
Experimental Protocol: Gold-Catalyzed Hydrogenation of 2-Methylquinoline [7]
-
Catalyst Preparation: Prepare a supported gold catalyst (e.g., 1 mol% Au on a high surface area TiO₂ support) via deposition-precipitation or impregnation methods.
-
Reactor Setup: Charge a 25 mL stainless steel Parr autoclave with 2-methylquinoline (0.5 mmol), the Au/TiO₂ catalyst (1 mol% Au), and a suitable solvent such as toluene (3 mL).
-
Reaction Execution: Seal the autoclave. Purge the vessel by pressurizing with H₂ gas three times to remove internal air. Finally, charge the autoclave with H₂ gas to the desired pressure (e.g., 2 MPa).
-
Heating and Stirring: Heat the mixture to the target temperature (e.g., 60-140 °C) while stirring vigorously (e.g., 1200 rpm) with a magnetic stir bar.
-
Monitoring and Work-up: Monitor the reaction progress by GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.
Route B: Friedländer Annulation
An alternative strategy involves constructing the quinoline ring system from acyclic precursors using the Friedländer synthesis.[9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone.[10][11] For the target molecule, this would typically involve reacting a 2-aminobenzaldehyde with methyl ethyl ketone, followed by hydrogenation of the resulting quinoline. This multi-step approach offers greater control for creating complex substitution patterns.[12]
Caption: Synthetic Route B: Friedländer Annulation followed by Reduction.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [13][14] |
| Molecular Weight | 147.221 g/mol | [13][14] |
| Appearance | Colorless to pale yellow liquid | [13][14] |
| Boiling Point | 225 °C | [14] |
| CAS Number | 2617-98-3 | [14] |
| IUPAC Name | This compound | [14] |
| SMILES | CC1=NC2=C(CCCC2)C=C1 | [14] |
Spectroscopic and Structural Characterization
Accurate characterization is critical for confirming the identity and purity of synthesized this compound. NMR spectroscopy and mass spectrometry are the primary analytical tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. Expected chemical shifts (in CDCl₃) include: a singlet for the C2-methyl group protons (around 2.5 ppm), multiplets for the four methylene groups of the saturated ring (C5-C8, typically in the 1.7-2.8 ppm range), and signals in the aromatic region for the protons on the benzene ring (around 7.0-8.4 ppm).[3]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the four aliphatic carbons, and the six aromatic carbons. The methyl carbon typically appears around 19-25 ppm. The aliphatic carbons (C5, C6, C7, C8) resonate in the 20-35 ppm range, while the aromatic and pyridine ring carbons appear further downfield (>120 ppm).[3][15]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of 5,6,7,8-tetrahydroquinoline isomers is characterized by several key fragmentation pathways.[16]
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z = 147).
-
Key Fragments: The fragmentation is distinct from the 1,2,3,4-isomer. The 5,6,7,8-isomer shows characteristic fragment ions at M-1 (loss of a hydrogen radical), M-15 (loss of a methyl radical), and a particularly intense peak at M-28 (loss of ethene via a retro-Diels-Alder reaction).[16]
Caption: Key Mass Spectrometry Fragmentation Pathways.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the basic nitrogen atom, the activated C2-methyl group, and the aromatic ring.
-
Reactions at the Nitrogen Atom: As a secondary amine, the nitrogen atom is basic and nucleophilic. It readily undergoes reactions such as protonation, alkylation, and acylation.
-
Reactions of the C2-Methyl Group: The methyl group at the 2-position is activated by the adjacent nitrogen atom. It can be deprotonated by strong bases (e.g., n-BuLi) to form a nucleophilic anion, which can then react with various electrophiles (e.g., aldehydes, alkyl halides) to form new C-C bonds.[12][17] This reactivity is crucial for elaborating the core structure.
-
Reactions of the Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully controlled to avoid side reactions involving the more reactive pyridine ring.
Applications in Research and Development
The unique structural and chemical features of this compound make it a valuable platform for various applications.
Medicinal Chemistry Scaffolding
The tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry. Derivatives of this compound, particularly chiral amines at the C8 position, have been synthesized and evaluated for their biological activity.[2] Studies have shown significant antiproliferative effects against cancer cell lines, with the mechanism often linked to the induction of oxidative stress and mitochondrial damage within cancer cells.[2][4]
Ligand for Asymmetric Catalysis
Chiral derivatives of this compound are effective ligands in transition metal-catalyzed asymmetric synthesis. For example, the 8-amino derivative, known as Me-CAMPY, has been employed in metal complexes for the asymmetric transfer hydrogenation (ATH) of ketones and imines, producing enantiomerically enriched alcohols and amines.[3]
Safety and Handling
This compound and its structural analogs are considered hazardous chemicals and must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as a combustible liquid.[18][19] It can cause skin and serious eye irritation.[20][21] Some related quinoline derivatives are toxic if swallowed and may be suspected of causing cancer.[18]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20]
-
Keep away from heat, sparks, open flames, and other ignition sources.[18][21]
-
Avoid ingestion and inhalation. Wash hands thoroughly after handling.[20]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional safety protocols.
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 5. Quinaldine - Wikipedia [en.wikipedia.org]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 14. 5,6,7,8-Tetrahydro-2-methylquinoline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 15. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. 5,6,7,8-Tetrahydro-2-methylquinoline | 2617-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
A Spectroscopic Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5,6,7,8-tetrahydroquinoline (CAS No. 2617-98-3), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the interpretation of spectral features to confirm the molecular structure and provides insights into the underlying principles of these analytical techniques.
Introduction
This compound is a bicyclic aromatic amine with a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Its structure, featuring a fusion of a pyridine ring with a cyclohexane ring, makes it a valuable scaffold in the synthesis of various biologically active molecules and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust reference for its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The data presented here is based on the analysis of closely related structures and established principles of NMR spectroscopy for heterocyclic compounds.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl group. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.0 - 7.2 | d | ~7.5 | 1H |
| H-4 | ~7.3 - 7.5 | d | ~7.5 | 1H |
| H-5 | ~2.7 - 2.9 | t | ~6.0 | 2H |
| H-8 | ~2.5 - 2.7 | t | ~6.0 | 2H |
| H-6, H-7 | ~1.7 - 2.0 | m | - | 4H |
| -CH₃ | ~2.4 - 2.6 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.0-7.5 ppm): The two doublets in this region are characteristic of the two protons on the pyridine ring (H-3 and H-4). The ortho-coupling between these protons typically results in a coupling constant of approximately 7.5 Hz.
-
Aliphatic Region (δ 1.7-2.9 ppm): The four methylene groups of the saturated ring give rise to signals in this region. The protons at C-5 and C-8, being adjacent to the aromatic ring and the nitrogen atom, respectively, are expected to be deshielded and appear as triplets due to coupling with the neighboring methylene protons. The protons at C-6 and C-7 are expected to appear as a complex multiplet.
-
Methyl Group (δ 2.4-2.6 ppm): The singlet corresponds to the three protons of the methyl group at the 2-position of the pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~157 |
| C-8a | ~147 |
| C-4 | ~137 |
| C-4a | ~132 |
| C-3 | ~122 |
| C-8 | ~34 |
| C-5 | ~29 |
| C-7 | ~28 |
| C-6 | ~20 |
| -CH₃ | ~19 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic and Olefinic Region (δ 122-157 ppm): The signals for the five sp² hybridized carbon atoms of the pyridine ring and the fused aromatic system appear in this downfield region.
-
Aliphatic Region (δ 19-34 ppm): The four sp³ hybridized carbon atoms of the saturated ring and the methyl group resonate in this upfield region. The chemical shifts are influenced by their proximity to the nitrogen atom and the aromatic ring.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
Use a longer relaxation delay (e.g., 2-5 seconds) for quantitative analysis.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, and C=N bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2930, 2860 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1600, 1575 | C=C and C=N stretch | Pyridine ring |
| ~1445 | C-H bend | Aliphatic (CH₂) |
Interpretation of the IR Spectrum:
-
C-H Stretching Region (2800-3100 cm⁻¹): The bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic pyridine ring. The bands just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated cyclohexane ring and the methyl group.
-
Double Bond Region (1500-1650 cm⁻¹): The absorptions in this region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[4] The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion (M⁺) |
| 146 | [M-H]⁺ | Loss of a hydrogen radical |
| 132 | [M-CH₃]⁺ | Loss of a methyl radical |
| 118 | [M-C₂H₅]⁺ or [M-28+H]⁺ | Loss of an ethyl radical or ethylene |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 147): The peak at m/z 147 corresponds to the molecular weight of the compound and is the most important indicator of its identity.
-
[M-H]⁺ (m/z 146): The loss of a hydrogen atom is a common fragmentation pathway for such compounds, leading to a stable ion.
-
[M-CH₃]⁺ (m/z 132): The loss of the methyl group from the 2-position is a characteristic fragmentation, resulting in a prominent peak.
-
[M-C₂H₅]⁺ or [M-28+H]⁺ (m/z 118): This fragment can arise from the cleavage of the saturated ring, involving the loss of an ethyl radical or ethylene.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualization of Molecular Structure and Fragmentation
To further aid in the understanding of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.
References
The Pharmacological Profile of 2-Methyl-5,6,7,8-tetrahydroquinoline: A Technical Guide for Drug Discovery
Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry
The 5,6,7,8-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] The partial saturation of the pyridine ring imparts a three-dimensional character to the molecule, which is often crucial for high-affinity interactions with biological targets.[1] The introduction of a methyl group at the 2-position, affording 2-methyl-5,6,7,8-tetrahydroquinoline, modulates the electronic and steric properties of the scaffold, providing a versatile platform for the development of novel therapeutic agents.[1] While direct pharmacological data on the parent this compound is limited, extensive research has focused on its derivatives, particularly in the realm of oncology. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of this important chemical entity and its analogues.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common method involves the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1] Additionally, multi-step syntheses starting from appropriate anilines and α,β-unsaturated carbonyl compounds via reactions like the Doebner-von Miller reaction, followed by hydrogenation, allow for the introduction of various substituents on the quinoline ring.[2]
The true pharmacological potential of this scaffold has been unlocked through the synthesis of its derivatives, particularly at the 8-position. Chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a key intermediate for creating libraries of compounds for biological screening.[1][3] The reactivity of the amino group facilitates the introduction of diverse functionalities, leading to the generation of Schiff bases and their corresponding reduced amines.[4][5]
Experimental Protocol: Synthesis of 8-Substituted this compound Derivatives
The following is a generalized protocol for the synthesis of Schiff bases and their subsequent reduction to amines, based on methodologies reported in the literature.[4][5]
Step 1: Schiff Base Formation
-
Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1 equivalent) in a suitable solvent such as ethanol or methanol at 0 °C.
-
Add the desired aldehyde or ketone (1 equivalent) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the desired Schiff base product is often obtained in high yield and may not require further purification.[5]
Step 2: Reduction of the Imine Group
-
Dissolve the Schiff base from Step 1 in a suitable solvent (e.g., methanol) and cool to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by washing with a suitable solvent like tert-butyl-methyl ether.[5]
Caption: Synthetic workflow for 8-substituted this compound derivatives.
Pharmacological Profile: Focus on Antiproliferative Activity
The primary pharmacological activity reported for derivatives of this compound is their antiproliferative effect against a variety of cancer cell lines.[4][5][6]
Mechanism of Action: Induction of Oxidative Stress and Apoptosis
Several studies have elucidated the mechanism underlying the anticancer effects of these compounds. A prominent mechanism involves the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS) in cancer cells.[4][5][6] This increase in intracellular ROS leads to mitochondrial membrane depolarization, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6] The pro-oxidant effect appears to be selective for cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[4]
Caption: Proposed mechanism of antiproliferative action for this compound derivatives.
In Vitro Antiproliferative Activity
A number of 8-substituted this compound derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of the most active compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (R)-5a | Ovarian Carcinoma (A2780) | 6.5 | [1] |
| (S)-5a | Ovarian Carcinoma (A2780) | >50 | [1] |
| (R)-2b | Cervical Carcinoma (HeLa) | 12.3 | [1] |
| (S)-2b | Cervical Carcinoma (HeLa) | 25.1 | [1] |
| (R)-3b | T-lymphocyte (CEM) | 9.8 | [1] |
| (S)-3b | T-lymphocyte (CEM) | 18.5 | [1] |
| 3a | Colorectal Adenocarcinoma (HT-29) | 10.0 ± 1.1 | [4] |
| 5a | Biphasic Mesothelioma (MSTO-211H) | 8.5 ± 0.9 | [4] |
| 2b | Human Dermal Microvascular Endothelial Cells (HMEC-1) | 12.3 ± 1.5 | [4] |
Note: The specific structures for compounds 2b, 3a, 3b, and 5a can be found in the referenced literature.
Stereochemistry and Biological Activity
As evidenced in the data table, the stereochemistry of these chiral compounds plays a critical role in their biological activity. For instance, the (R)-enantiomer of compound 5a is significantly more potent than its (S)-enantiomer, highlighting the importance of a specific three-dimensional arrangement for interaction with its biological target.[4][5][6] This underscores the necessity of synthesizing and evaluating pure enantiomers in the drug discovery process for this class of compounds.
Other Potential Therapeutic Applications
While the primary focus of research has been on cancer, the broader tetrahydroquinoline scaffold has been investigated for a range of other therapeutic applications. For example, certain derivatives have been explored as C5a receptor antagonists, suggesting potential in inflammatory diseases.[7] Additionally, the tetrahydroquinoline scaffold has been considered for its potential as an mTOR inhibitor for the treatment of lung cancer.[8]
Future Directions and Research Gaps
Despite the promising antiproliferative activity of this compound derivatives, several areas warrant further investigation:
-
Pharmacological Profile of the Parent Compound: A thorough investigation into the pharmacological properties of the unsubstituted this compound is needed to provide a baseline understanding of the scaffold.
-
In Vivo Efficacy and Pharmacokinetics: The majority of the current research is limited to in vitro studies. In vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of the most promising derivatives.
-
Target Deconvolution: While the induction of ROS and mitochondrial dysfunction is a proposed mechanism, the precise molecular targets of these compounds remain to be fully elucidated.
-
Exploration of Other Therapeutic Areas: The structural similarity of the tetrahydroquinoline scaffold to known bioactive molecules suggests that its derivatives could be explored for other indications beyond cancer.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated potent and selective antiproliferative activity in vitro, primarily through the induction of oxidative stress and apoptosis in cancer cells. The crucial role of stereochemistry in the biological activity of these compounds has been clearly established. While further research is required to fully understand their therapeutic potential, particularly through in vivo studies and target identification, the this compound scaffold holds significant promise for the development of novel anticancer agents.
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives and Analogs
This guide provides a comprehensive technical overview of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and their analogs for researchers, scientists, and drug development professionals. This document delves into the synthesis, chemical properties, and burgeoning applications of this versatile heterocyclic scaffold, with a particular focus on its therapeutic potential and utility in catalysis.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline core is a privileged structural motif found in a multitude of natural alkaloids and synthetic analogs.[1] Its partially saturated pyridine ring imparts a three-dimensional character, which is often crucial for specific interactions with biological targets. The introduction of a methyl group at the 2-position, creating this compound, modulates the electronic and steric properties of the parent scaffold, giving rise to a diverse array of chemical entities with unique reactivity and a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]
Contemporary research is focused on two primary areas: the development of novel therapeutic agents, particularly for oncology, and the application of chiral derivatives as ligands in asymmetric catalysis.[3][4]
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.
Classical Annulation Reactions
The Povarov Reaction: This powerful multicomponent reaction is a cornerstone for constructing tetrahydroquinoline frameworks. It typically involves the cycloaddition of an aniline, an aldehyde, and an activated alkene.[5][6] The one-pot nature of the Povarov reaction allows for the rapid generation of molecular diversity.[7]
The Kröhnke Annulation: This method provides a route to functionalized pyridines and can be adapted for the synthesis of tetrahydroquinolines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[8][9]
Synthesis of Chiral 8-Amino Derivatives
A significant focus in the field is the synthesis of chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline derivatives, which have shown considerable promise as both bioactive molecules and chiral ligands.[2][4]
Experimental Protocol: Synthesis of (R)- and (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol is adapted from established literature procedures.[2]
Part A: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline in a suitable solvent (e.g., ethanol).
-
Reduction: Add a reducing agent, such as sodium borohydride, portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-methyl-1,2,3,4-tetrahydroquinoline.
-
Oxidation: Dissolve the purified product in a suitable solvent and treat with an oxidizing agent (e.g., chromium trioxide) to yield 2-methyl-5,6,7,8-tetrahydroquinolin-8-one.
Part B: Asymmetric Reduction to Chiral Alcohols
-
Enzymatic Reduction: The kinetic resolution of the racemic ketone from Part A can be achieved using a lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. This selectively acylates one enantiomer of the corresponding alcohol, allowing for separation.
-
Chemical Reduction: Alternatively, asymmetric reduction using a chiral reducing agent (e.g., a chiral borane reagent) can be employed to obtain the desired enantiomer of 2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Part C: Conversion to Chiral Amines
-
Mesylation: Convert the chiral alcohol to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Azide Displacement: Displace the mesylate with sodium azide to form the chiral azide.
-
Reduction: Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation to yield the final chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline.
Derivatization via Schiff Base Formation and Reduction
A common and efficient method for generating a library of derivatives involves the reaction of the 8-amino group with various aldehydes to form Schiff bases (imines), which can then be reduced to the corresponding secondary amines.
Experimental Protocol: Synthesis of a Schiff Base Derivative and its Reduction
This protocol describes the synthesis of (E)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)-1-(pyridin-2-yl)methanimine and its subsequent reduction.[2]
Part A: Schiff Base Formation
-
Dissolution: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL) in a round-bottom flask.
-
Aldehyde Addition: Add pyridine-2-carbaldehyde (1 equivalent) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 8 hours.
-
Work-up: Add water (5 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under vacuum to yield the Schiff base.
Part B: Reduction to the Secondary Amine
-
Dissolution: Dissolve the Schiff base from Part A in methanol.
-
Reduction: Add sodium borohydride portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
Physicochemical and Biological Properties
The physicochemical properties of this compound derivatives can be tuned by the nature and position of substituents, which in turn influences their biological activity.
| Property | This compound | 8-Amino-2-methyl-5,6,7,8-tetrahydroquinoline | General Observations for Derivatives |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄N₂ | Varies with substitution |
| Molar Mass | 147.22 g/mol | 162.24 g/mol | Increases with the size of substituents |
| Appearance | Colorless oil[10] | - | Often oils or low-melting solids |
| LogP (calculated) | ~2.5 | ~1.8 | Varies significantly with lipophilicity of substituents |
| pKa | ~5.0 (pyridinium ion) | ~5.0 and ~9.0 | Influenced by electron-donating/withdrawing groups |
Table 1: Physicochemical Properties of the Core Scaffold and a Key Derivative.
Applications in Drug Discovery and Development
Derivatives of this compound have emerged as a promising class of compounds in drug discovery, with significant research focused on their anticancer properties.[3][11]
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of these derivatives against a range of human cancer cell lines, including ovarian, colon, and cervical cancer.[2][12]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (R)-5a | A2780 (Ovarian) | 6.5 | [2] |
| (S)-5a | A2780 (Ovarian) | >50 | [2] |
| (R)-2b | HeLa (Cervical) | 12.3 | [2] |
| (S)-2b | HeLa (Cervical) | 25.1 | [2] |
| (R)-3b | CEM (T-lymphocyte) | 9.8 | [2] |
| (S)-3b | CEM (T-lymphocyte) | 18.5 | [2] |
| 20d | HCT-116 (Colon) | Micromolar concentrations | [1] |
Table 2: In Vitro Antiproliferative Activity of Selected this compound Derivatives.
Mechanism of Action in Cancer Cells
The anticancer effects of these compounds are often attributed to their ability to induce oxidative stress and subsequently trigger apoptosis.[12]
Induction of Reactive Oxygen Species (ROS): The most active compounds have been shown to increase intracellular levels of ROS.[2] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to cellular components.
Mitochondrial Dysfunction: The increase in ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[2]
Cell Cycle Arrest and Apoptosis: The cellular stress induced by ROS and mitochondrial dysfunction can lead to cell cycle arrest, typically at the G2/M phase, and ultimately programmed cell death (apoptosis).[2][12] Some derivatives have also been shown to induce autophagy via the PI3K/AKT/mTOR signaling pathway.[1]
Caption: Proposed mechanism of anticancer activity.
Structure-Activity Relationships (SAR)
Systematic studies have begun to elucidate the structural features that govern the biological activity of these compounds.
-
Chirality: The stereochemistry at the C8 position has a profound impact on antiproliferative activity. For several derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[2]
-
Substitution on the Amino Group: The nature of the substituent on the 8-amino group is critical. Aromatic and heteroaromatic moieties can enhance activity.
-
Substitution on the Aromatic Ring: The presence of bulky alkoxy groups at the 7-position and amino side chains at the 4-position of the quinoline ring have been shown to be beneficial for antiproliferative activity.[13]
Applications in Asymmetric Catalysis
Chiral this compound derivatives, particularly the 8-amino analogs (known as Me-CAMPY), have proven to be effective ligands in transition metal-catalyzed asymmetric reactions.[4]
Asymmetric Transfer Hydrogenation (ATH)
These chiral diamine ligands, when complexed with metals such as rhodium or iridium, form highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral imines to chiral amines.[4][14] This is a crucial transformation for the synthesis of many pharmaceutical intermediates.[15]
Caption: Asymmetric Transfer Hydrogenation Workflow.
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline
This protocol is a general representation based on procedures for ATH of cyclic imines.[4]
-
Catalyst Preparation: In an inert atmosphere glovebox, add the rhodium precursor (e.g., [Rh(Cp*)Cl₂]₂) and the chiral Me-CAMPY ligand to a reaction vial. Add a degassed solvent (e.g., isopropanol) and stir to form the catalyst complex.
-
Reaction Setup: In a separate vial, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate in the reaction solvent.
-
Initiation: Add the catalyst solution to the substrate solution. Then, add the hydrogen source, typically a mixture of formic acid and triethylamine.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor by chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable platform in medicinal chemistry and catalysis. The demonstrated anticancer activity, coupled with a growing understanding of the mechanism of action and structure-activity relationships, positions these compounds as promising leads for the development of novel therapeutics. Furthermore, their application as chiral ligands in asymmetric synthesis highlights their broader utility in chemical research.
Future research should focus on expanding the diversity of derivatives, exploring a wider range of biological targets, and developing more efficient and selective catalytic systems. A deeper mechanistic understanding of their biological activities will be crucial for translating these promising compounds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 5. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
literature review on 2-Methyl-5,6,7,8-tetrahydroquinoline
An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline: Synthesis, Properties, and Applications
Introduction
This compound is a heterocyclic compound featuring a quinoline core with a partially saturated pyridine ring. This structural motif is of significant interest in the fields of medicinal chemistry, materials science, and catalysis.[1][2] The tetrahydroquinoline scaffold is a prominent feature in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neurotropic properties.[1][3] The presence of a methyl group at the 2-position and the chiral center that can be introduced at the 8-position provide opportunities for structural modifications that can fine-tune the molecule's steric and electronic properties, leading to a diverse array of compounds with unique reactivity and potential applications.[1][4]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the core aspects of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and key applications, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common approach involves the catalytic hydrogenation of 2-methylquinoline (quinaldine).[1][5] More complex strategies, such as the Kröhnke annulation, offer alternative pathways to construct the tetrahydroquinoline core.[6][7]
Catalytic Hydrogenation of 2-Methylquinoline
A prevalent method for the synthesis of this compound is the catalytic hydrogenation of 2-methylquinoline. This reaction typically involves the use of a palladium-based catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, can be optimized to achieve high yields of the desired product.[8]
Caption: Catalytic hydrogenation of 2-methylquinoline.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
The following protocol is a representative example of the synthesis of this compound via catalytic hydrogenation.
Materials:
-
2-Methylquinoline (quinaldine)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or a suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reactor, dissolve 2-methylquinoline in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol to recover any residual product.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic data are crucial for the identification and characterization of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [5] |
| Molar Mass | 147.221 g/mol | [5] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 125 °C at 17 Torr | [5] |
| CAS Number | 1780-19-4 | [5] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the aliphatic protons of the saturated ring, and the methyl group. The chemical shifts and coupling patterns provide valuable information about the structure of the molecule. For example, in a related chiral derivative, the protons on the saturated ring appear as multiplets in the range of 1.69-2.78 ppm, while the aromatic protons appear as doublets and double doublets between 7.05 and 8.40 ppm.[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. For a 2-methyl substituted tetrahydroquinoline derivative, typical chemical shifts for the aliphatic carbons are observed in the range of 19-35 ppm, while the aromatic carbons appear between 121 and 158 ppm.[9]
Mass Spectrometry: The mass spectrum of 5,6,7,8-tetrahydroquinolines is characterized by fragment ions resulting from the loss of a hydrogen atom (M-1), a methyl group (M-15), and a methylene group (M-16).[10] The 5,6,7,8-isomer can be distinguished from the 1,2,3,4-isomer by an intense peak at M-28, corresponding to the loss of ethylene.[10]
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the basic nitrogen atom, the aromatic ring, and the reactive 2-methyl group.
Caption: Key reactive sites of this compound.
Reactions at the Nitrogen Atom
The nitrogen atom in the tetrahydroquinoline ring is basic and nucleophilic, allowing it to participate in reactions such as protonation, alkylation, and acylation.
Reactions of the Aromatic Ring
The aromatic portion of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the activating effect of the fused saturated ring and the nitrogen atom.
Reactions of the 2-Methyl Group
The methyl group at the 2-position is activated by the adjacent nitrogen atom and can participate in condensation reactions. For instance, it can react with formaldehyde in the presence of a secondary amine hydrochloride to form a vinyl group, yielding 2-vinyl-5,6,7,8-tetrahydroquinoline.[11][12] This reactivity is a key feature for further functionalization of the molecule.
Applications
This compound and its derivatives have found applications in several areas, most notably in medicinal chemistry and asymmetric catalysis.
Medicinal Chemistry
The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents.
-
Antiproliferative and Anticancer Activity: A number of 8-substituted this compound derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines.[4][13] Some of these compounds have been found to induce mitochondrial membrane depolarization and cellular ROS production in cancer cells.[4][13] Other studies on substituted 2-methyl-1,2,3,4-tetrahydroquinolines have also demonstrated selective anticancer activity.[14]
Caption: Role in the discovery of bioactive compounds.
Asymmetric Catalysis
Chiral derivatives of this compound, particularly those with a stereocenter at the 8-position, have been employed as ligands in transition metal-catalyzed asymmetric reactions.[1][9] For example, chiral diamines based on the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of imines.[9]
Corrosion Inhibition
Quinoline and its derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[15][16] The nitrogen atom and the planar aromatic structure facilitate adsorption onto the metal surface, forming a protective layer that inhibits corrosion. While specific studies on this compound as a corrosion inhibitor are limited, its structural features suggest potential in this application.[17]
Experimental Protocol: Synthesis of a Schiff Base Derivative
The following protocol describes the synthesis of a Schiff base from (R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, a derivative of the title compound, which is a common step in the synthesis of biologically active molecules.[4]
Materials:
-
(R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
-
An appropriate aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Dichloromethane
Procedure:
-
Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde (1 equivalent) dropwise to the cooled solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 8 hours.
-
After 8 hours, add water (5 mL) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the Schiff base product. The product may not require further purification.
Conclusion
This compound is a valuable heterocyclic compound with a rich chemistry and a growing number of applications. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the development of new molecules with interesting properties. The demonstrated utility of its derivatives in medicinal chemistry and asymmetric catalysis highlights the importance of this scaffold in contemporary chemical research. Further exploration of its potential in areas such as materials science and corrosion inhibition is warranted and is expected to uncover new and exciting applications for this versatile molecule.
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
An In-depth Technical Guide to 2-Methyl-5,6,7,8-tetrahydroquinoline: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Methyl-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Delving into its historical discovery, this document traces the evolution of its synthesis from classical methods to modern catalytic strategies. A detailed exploration of its chemical properties and reactivity is presented, supported by mechanistic insights and detailed experimental protocols. Furthermore, this guide highlights the contemporary applications of this compound and its derivatives, particularly in the development of novel therapeutic agents. The content is structured to offer a holistic understanding of this molecule, catering to the needs of researchers and professionals in the field of drug discovery and development.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline core is a privileged structural motif ubiquitously found in a vast number of natural alkaloids and synthetic compounds with profound biological activities. The partially saturated pyridine ring imparts a three-dimensional architecture to the molecule, a feature often critical for specific and high-affinity interactions with biological targets. The introduction of a methyl group at the 2-position, as in this compound, significantly influences the molecule's steric and electronic properties, paving the way for a diverse array of derivatives with unique reactivity and therapeutic potential. This guide will focus on the discovery, synthesis, and applications of this specific, yet fundamentally important, tetrahydroquinoline derivative.
A Journey Through Time: The Discovery and Historical Synthesis
The history of this compound is intrinsically linked to the development of quinoline chemistry in the late 19th century. While a singular "discovery" paper for this specific tetrahydro-derivative is not prominent in historical records, its synthesis can be logically deduced from two well-established and historically significant reactions: the Doebner-von Miller reaction for the synthesis of the quinoline precursor, followed by catalytic hydrogenation.
The Genesis: Synthesis of 2-Methylquinoline via the Doebner-von Miller Reaction (circa 1881)
The Doebner-von Miller reaction, a variation of the Skraup synthesis, provided one of the earliest and most practical methods for synthesizing quinolines. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In the case of 2-methylquinoline (quinaldine), the reaction proceeds between aniline and crotonaldehyde.
The causality behind this experimental choice lies in the reactivity of the starting materials under acidic conditions. The reaction is initiated by the Michael addition of aniline to crotonaldehyde, followed by an intramolecular electrophilic cyclization onto the aniline ring. Subsequent dehydration and oxidation yield the aromatic 2-methylquinoline. The use of a strong acid, such as hydrochloric acid or sulfuric acid, is crucial for catalyzing both the conjugate addition and the cyclization steps. An oxidizing agent, often the nitrobenzene corresponding to the aniline or even air, facilitates the final aromatization step.
Figure 1: Logical workflow for the synthesis of 2-methylquinoline via the Doebner-von Miller reaction.
The Transformation: Catalytic Hydrogenation to this compound
With the successful synthesis of 2-methylquinoline, the subsequent logical step towards this compound was the reduction of the pyridine ring. Catalytic hydrogenation emerged as a powerful and efficient method for this transformation. Early examples of quinoline hydrogenation date back to the early 20th century, with the use of various metal catalysts.
The choice of catalyst and reaction conditions is paramount for the selective hydrogenation of the nitrogen-containing heterocyclic ring over the benzene ring. Catalysts such as platinum, palladium, and nickel have been historically and are still currently employed. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent choice can also influence the reaction rate and selectivity.
The rationale for these conditions is based on the mechanism of heterogeneous catalysis. The quinoline molecule adsorbs onto the surface of the metal catalyst, where the π-bonds of the pyridine ring interact with the metal's d-orbitals. The dissociatively adsorbed hydrogen atoms are then transferred to the adsorbed quinoline, leading to the saturation of the ring. The greater susceptibility of the heterocyclic ring to hydrogenation compared to the carbocyclic ring allows for the selective formation of the tetrahydro-derivative.
Figure 2: Experimental workflow for the catalytic hydrogenation of 2-methylquinoline.
Modern Synthetic Methodologies
While the classical two-step synthesis remains a viable route, modern organic chemistry has introduced a plethora of more sophisticated and efficient methods for the synthesis of this compound and its derivatives. These methods often offer improved yields, milder reaction conditions, and the ability to introduce chiral centers with high enantioselectivity.
Asymmetric Synthesis
The development of chiral derivatives of this compound is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. Asymmetric synthesis is therefore a key area of research.
One notable approach involves the asymmetric hydrogenation of 2-methylquinoline using chiral metal catalysts. Rhodium and iridium complexes with chiral ligands have shown great promise in achieving high enantiomeric excess.
Another strategy involves the synthesis of chiral derivatives starting from chiral precursors. For instance, chiral 2-methyl-5,6,7,8-tetrahydroquinolines have been synthesized from naturally occurring monoterpenes.
Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted tetrahydroquinolines, which can be subsequently modified to yield the 2-methyl derivative.
Chemical Properties and Reactivity
This compound exhibits a rich and diverse reactivity profile, stemming from the interplay of its constituent structural features: a basic secondary amine within a partially saturated heterocyclic ring, an adjacent aromatic ring, and a reactive methyl group.
Basicity and N-Functionalization
The nitrogen atom in the tetrahydroquinoline ring is a secondary amine and thus exhibits basic properties. It can be readily protonated by acids to form the corresponding ammonium salt. This basicity also allows for a wide range of N-functionalization reactions, including alkylation, acylation, and arylation, providing a straightforward handle for modifying the molecule's properties.
Reactivity of the 2-Methyl Group
The methyl group at the 2-position is activated by the adjacent nitrogen atom and the aromatic ring. This allows for condensation reactions with aldehydes and other electrophiles, providing a route to more complex derivatives.
Electrophilic Aromatic Substitution
The benzene ring of the tetrahydroquinoline scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating effect of the fused heterocyclic ring.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
A notable application is in the development of chiral ligands for asymmetric catalysis. Chiral derivatives of this compound have been successfully employed as ligands in metal-catalyzed reactions to produce enantiomerically pure compounds.
Furthermore, recent studies have explored the antiproliferative activity of 8-substituted this compound derivatives against various cancer cell lines.[1] These findings underscore the potential of this scaffold in the development of new anticancer agents.
Experimental Protocols
Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Nitrobenzene
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline in concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a mixture of crotonaldehyde and nitrobenzene from the dropping funnel.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 2-methylquinoline.
Synthesis of this compound via Catalytic Hydrogenation
Disclaimer: This protocol involves working with hydrogen gas under pressure and should only be performed by experienced personnel using appropriate high-pressure equipment.
Materials:
-
2-Methylquinoline
-
Palladium on Carbon (Pd/C) catalyst (5-10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve 2-methylquinoline in ethanol.
-
Carefully add the Pd/C catalyst.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | Colorless to pale yellow liquid |
| This compound | C₁₀H₁₃N | 147.22 | Colorless to pale yellow liquid |
Conclusion
This compound, a molecule with a rich history rooted in the foundational principles of organic chemistry, continues to be a subject of significant scientific interest. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable scaffold in both academic research and industrial drug development. The ongoing exploration of its chiral derivatives and their applications in asymmetric catalysis and medicinal chemistry promises to unveil new avenues for innovation. This guide has provided a comprehensive technical overview, from its historical origins to its modern-day significance, with the aim of equipping researchers and scientists with the knowledge to further exploit the potential of this remarkable heterocyclic compound.
References
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5,6,7,8-tetrahydroquinoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive analysis of the potential mechanisms of action for the heterocyclic compound 2-Methyl-5,6,7,8-tetrahydroquinoline. As a senior application scientist, the following guide synthesizes current research findings, focusing on the biological activities of its derivatives to infer a putative mechanism for the core scaffold. The tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds.[1]
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The this compound moiety represents a foundational structure for a diverse range of synthetic compounds with significant therapeutic potential. While direct studies on the mechanism of the parent compound are limited, extensive research on its derivatives, particularly in the realm of oncology, provides a strong basis for postulating its biological activities. The primary focus of current research has been on the antiproliferative effects of substituted this compound analogs.[2][3][4] These studies suggest that the core scaffold is a viable starting point for the development of novel therapeutic agents. The tetrahydroquinoline framework has also been explored for its potential as an mTOR inhibitor in lung cancer and as a C5a receptor antagonist, highlighting its chemical tractability and broad biological relevance.[5][6]
Putative Antiproliferative Mechanism of Action
The most compelling evidence for the biological activity of the this compound scaffold comes from studies on its 8-substituted derivatives. The putative mechanism of action, primarily elucidated through research on these analogs, appears to be centered on the induction of oxidative stress and the disruption of mitochondrial function in cancer cells.
A key study on a series of 8-substituted this compound derivatives identified a particularly active compound, (R)-5a, which demonstrated significant antiproliferative effects against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H).[2][3] The investigation into the cytotoxic effects of (R)-5a revealed a multi-faceted mechanism of action.
The primary intracellular event triggered by the active derivatives of this compound is the depolarization of the mitochondrial membrane.[2][3] This event is a critical early step in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to programmed cell death.
A crucial component of the putative mechanism of action is the induction of cellular reactive oxygen species (ROS) production.[2][3][7][8] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress. The ability of this compound derivatives to increase intracellular ROS levels appears to be a key factor in their selective cytotoxicity towards cancer cells.[7] This elevated oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.
In addition to inducing apoptosis, derivatives of this compound have been shown to affect the cell cycle.[2][3] The active compound (R)-5a was observed to cause alterations in the cell cycle phases of A2780 cells, suggesting that the compound may interfere with the machinery that governs cell division.[2][3] This cell cycle arrest would prevent cancer cells from proliferating, contributing to the overall antiproliferative effect.
Signaling Pathway
Based on the experimental evidence from its derivatives, the putative signaling pathway for the antiproliferative activity of the this compound scaffold can be visualized as follows:
Caption: Putative signaling pathway for the antiproliferative effects of this compound derivatives.
Experimental Protocols
To investigate the putative mechanism of action of this compound or its novel derivatives, the following experimental workflows are recommended.
This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay is used to assess the effect of the compound on mitochondrial function.
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 6, 12, 24 hours).
-
Stain the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer or a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
This assay quantifies the level of intracellular reactive oxygen species.
Protocol:
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Treat the cells with the test compound.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
Caption: A streamlined workflow for investigating the antiproliferative mechanism of this compound derivatives.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) |
| (R)-5a | A2780 (Ovarian) | Significant (exact value not specified in abstract)[2][3] |
| (R)-5a | HT-29 (Colorectal) | Significant (exact value not specified in abstract)[2][3] |
| (R)-5a | MSTO-211H (Mesothelioma) | Significant (exact value not specified in abstract)[2][3] |
| 3a | Various | Significant (exact value not specified in abstract)[2][8] |
| 2b | Various | Significant (exact value not specified in abstract)[2][8] |
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold holds significant promise as a basis for the development of novel anticancer agents. The putative mechanism of action, inferred from its more active derivatives, involves the induction of mitochondrial dysfunction, the generation of reactive oxygen species, and the disruption of the cell cycle.
Future research should focus on several key areas:
-
Direct evaluation of the parent compound: It is crucial to determine the intrinsic biological activity of this compound to understand the contribution of the core scaffold to the observed effects of its derivatives.
-
Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions at various positions of the tetrahydroquinoline ring will be essential to optimize potency and selectivity.
-
Identification of specific molecular targets: While the downstream effects have been characterized, the precise molecular target(s) of these compounds remain to be identified. Target identification studies, such as affinity chromatography or proteomics approaches, could provide valuable insights.
-
In vivo studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By pursuing these avenues of research, the full therapeutic potential of the this compound scaffold can be realized.
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Intermediate: A Guide to the Synthesis and Application of 2-Methyl-5,6,7,8-tetrahydroquinoline
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the tetrahydroquinoline (THQ) framework stands out as a "privileged scaffold".[1] Its three-dimensional structure is a recurring motif in a multitude of natural products and pharmacologically active compounds.[2][3] The strategic derivatization of this core structure allows for the fine-tuning of biological activity, leading to the development of agents with anticancer, anti-inflammatory, and anti-HIV properties, among others.[1]
This guide focuses on a particularly valuable derivative: 2-Methyl-5,6,7,8-tetrahydroquinoline. The introduction of a methyl group at the 2-position and the saturation of the carbocyclic ring create a chiral center and offer unique steric and electronic properties. These features make it a versatile synthetic intermediate for the construction of more complex and potent molecules. This document provides a comprehensive overview of its synthesis and detailed protocols for its application in further chemical transformations, designed for researchers, scientists, and professionals in drug development.
Synthesis of the Core Scaffold: Crafting the Starting Material
The efficient construction of the this compound core is paramount. Two principal synthetic strategies are highlighted here: the catalytic hydrogenation of a readily available precursor and a de novo synthesis via annulation.
Method 1: Catalytic Hydrogenation of 2-Methylquinoline
The most direct route to this compound is the selective hydrogenation of the carbocyclic ring of 2-methylquinoline (quinaldine). The key challenge lies in achieving selectivity for the benzene ring over the pyridine ring.[4]
Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical for selective hydrogenation. While various noble metal catalysts like platinum, palladium, and rhodium are effective for quinoline hydrogenation, specific ruthenium-based catalysts have shown remarkable selectivity for the carbocyclic ring.[4][5] The solvent system can also influence the reaction pathway.
Experimental Protocol: Selective Hydrogenation of 2-Methylquinoline
This protocol is adapted from methodologies demonstrating selective hydrogenation of quinoline carbocycles.[4]
Materials:
-
2-Methylquinoline
-
[Ru(η³-methallyl)₂(cod)]
-
PhTRAP (a chiral phosphine ligand)
-
Ethanol
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave with 2-methylquinoline (1.0 mmol), [Ru(η³-methallyl)₂(cod)] (0.02 mmol, 2 mol%), and PhTRAP (0.022 mmol, 2.2 mol%).
-
Add degassed ethanol (5 mL).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Presentation: Hydrogenation Efficiency
| Catalyst System | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ru(η³-methallyl)₂(cod)/PhTRAP | 50 | 80 | 24 | High | [4] |
| Pd/C | 8-12 | 60-70 | 2 | Not specified for this specific substrate | [6] |
Method 2: De Novo Synthesis via Friedländer Annulation
The Friedländer synthesis offers a convergent approach to construct the quinoline ring system, which can then be hydrogenated. This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][7]
Causality Behind Experimental Choices: To synthesize a 5,6,7,8-tetrahydroquinoline derivative, one can start with a cyclic ketone. The reaction is typically catalyzed by an acid or a base.[7] Subsequent reduction of the initially formed quinoline or dihydroquinoline yields the desired tetrahydroquinoline.
Experimental Protocol: Two-Step Synthesis via Friedländer Annulation and Hydrogenation
This protocol outlines the synthesis of a key precursor, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, which can be further modified.
Part A: Friedländer Annulation to form 4-Hydroxy-2-methylquinoline
Materials:
-
Anthranilic acid
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
Procedure:
-
Combine anthranilic acid (10.0 g, 72.9 mmol) and ethyl acetoacetate (9.5 g, 73.0 mmol) in a round-bottom flask.
-
Heat the mixture at 140 °C for 1 hour.
-
Cool the mixture to 100 °C and add polyphosphoric acid (50 g).
-
Heat the reaction mixture to 250 °C for 30 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with concentrated ammonium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxy-2-methylquinoline.
Part B: Hydrogenation to 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one
Materials:
-
4-Hydroxy-2-methylquinoline
-
Platinum oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
Procedure:
-
To a solution of 4-hydroxy-2-methylquinoline (1.00 g, 6.28 mmol) in glacial acetic acid (10.0 mL), add platinum oxide (100 mg, 10 mol%).
-
Hydrogenate the heterogeneous mixture under a balloon of hydrogen with vigorous stirring.
-
Monitor the reaction by TLC (10% MeOH in DCM). After approximately 22 hours, the reaction should be complete.
-
Filter the mixture through celite, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (10% MeOH in DCM) to give 2-methyl-5,6,7,8-tetrahydroquinolin-4-one as a pale yellow oil (yield: ~89%).
Characterization Data for 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one:
-
¹H NMR (300 MHz, CDCl₃): δ 1.74-1.76 (4H, m, CH₂), 2.29 (3H, s, Me), 2.49-2.52 (2H, m, CH₂), 2.67-2.70 (2H, m, CH₂), 6.16 (1H, s, Ar-H).
-
¹³C NMR (125 MHz, CDCl₃): δ 19.0 (Me), 21.8 (CH₂), 22.1 (CH₂), 27.1 (CH₂), 112.5 (CH), 122.4 (Cq), 146.4 (Cq), 147.0 (Cq), 178.3 (Cq).
Application as a Synthetic Intermediate
This compound serves as a versatile building block for the synthesis of more elaborate molecules, primarily through functionalization of the nitrogen atom and the aromatic ring.
N-Alkylation: Introducing Diversity at the Nitrogen Center
The secondary amine of the tetrahydroquinoline ring is a prime site for introducing various substituents, a common strategy in drug development to modulate solubility, basicity, and target engagement.
Protocol 1: Classical N-Alkylation with Alkyl Halides
Causality Behind Experimental Choices: This method relies on the deprotonation of the secondary amine with a strong base, such as sodium hydride, to form a more nucleophilic amide anion, which then displaces a halide from an alkyl halide.[6][8] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (1.2 mmol, 1.2 equiv) portionwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
Causality Behind Experimental Choices: This one-pot tandem reaction involves the in-situ reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde or ketone. An arylboronic acid-catalyzed approach provides a metal-free, mild, and efficient route.[9][10] The Hantzsch ester serves as the hydride source for the reduction steps.
Materials:
-
2-Methylquinoline
-
Aldehyde or ketone
-
Hantzsch ester
-
3-Trifluoromethylphenylboronic acid
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction tube, combine 2-methylquinoline (0.5 mmol), the desired aldehyde or ketone (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).
-
Add DCE (2 mL) and seal the tube.
-
Heat the reaction mixture at 60 °C for 12 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and purify the crude product directly by silica gel column chromatography (petroleum ether/ethyl acetate gradient).
C-H Functionalization: Modifying the Carbocyclic Ring
Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. While challenging, methods for the regioselective functionalization of the tetrahydroquinoline core are emerging.
Conceptual Application: Auxiliary-Assisted C-H Arylation
Causality Behind Experimental Choices: The 8-aminoquinoline group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at specific positions.[11] By first installing a directing group on the nitrogen of this compound, one could potentially direct C-H functionalization to the C-8 position of the carbocyclic ring.
Proposed Workflow for C-8 Arylation:
Caption: Proposed workflow for C-8 arylation.
Derivatization for Biological Screening: Synthesis of 8-Amino Derivatives
A key application of the this compound scaffold is in the synthesis of its 8-amino derivatives, which have shown promising biological activities, including antiproliferative effects.[1][12]
Protocol: Synthesis of (±)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol is adapted from literature procedures for the synthesis of similar 8-amino-tetrahydroquinolines.
Part A: Oximation of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-one
-
Synthesize 2-Methyl-5,6,7,8-tetrahydroquinolin-8-one via a suitable method (e.g., oxidation of the corresponding alcohol).
-
Dissolve the ketone (1.0 equiv) in ethanol and add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Purify the crude oxime by recrystallization or column chromatography.
Part B: Reduction of the Oxime
-
Dissolve the oxime (1.0 equiv) in ethanol.
-
Add a reducing agent such as Raney Nickel or perform catalytic hydrogenation with Pd/C under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC), filter the catalyst.
-
Concentrate the filtrate and purify the resulting amine by column chromatography to yield (±)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine.
Application in Schiff Base Formation:
The resulting 8-amino derivative is a versatile intermediate for creating libraries of compounds for biological screening, for example, through the formation of Schiff bases.[1]
Procedure for Schiff Base Synthesis:
-
Dissolve 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equiv) in ethanol.
-
Add the desired aldehyde (1.0 equiv) at 0 °C.
-
Stir the reaction at 0 °C for 8 hours.
-
Add water and extract the product with dichloromethane.
-
Dry the combined organic layers and remove the solvent under vacuum to obtain the Schiff base, often in high purity without further purification.[1]
Data Presentation: Antiproliferative Activity of a Schiff Base Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (R)-5a (an imidazolyl Schiff base derivative) | A2780 (Ovarian Carcinoma) | 1.8 | [1] |
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its synthesis can be achieved through established methods such as catalytic hydrogenation and multi-step sequences involving the Friedländer annulation. The reactivity of its secondary amine and the potential for C-H functionalization of its carbocyclic ring open up numerous avenues for the creation of diverse molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers to harness the potential of this privileged scaffold in the pursuit of novel and potent therapeutic agents.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 11. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Versatile Scaffold: Application of 2-Methyl-5,6,7,8-tetrahydroquinoline in Medicinal Chemistry
Introduction: The Privileged Status of the Tetrahydroquinoline Core
The 5,6,7,8-tetrahydroquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic molecules endowed with a wide spectrum of biological activities.[1] The inherent three-dimensionality of the partially saturated pyridine ring, combined with the aromatic quinoline core, provides an ideal framework for diverse molecular interactions with biological targets. The introduction of a methyl group at the 2-position, yielding 2-Methyl-5,6,7,8-tetrahydroquinoline, further refines the steric and electronic properties of the scaffold, opening new avenues for the development of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this versatile molecule, with a primary focus on its role in anticancer drug discovery, alongside emergent applications in other therapeutic areas. We will delve into the synthetic accessibility of this scaffold and provide detailed protocols for the biological evaluation of its derivatives.
Anticancer Applications: A Primary Focus
Recent research has highlighted the significant potential of this compound derivatives as potent antiproliferative agents.[1][2] These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the cervix, colon, ovaries, and mesothelioma.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather a cascade of events that collectively lead to cancer cell death. The most active compounds have been shown to:
-
Induce Cell Cycle Arrest: These molecules can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]
-
Trigger Mitochondrial Dysfunction: They can induce depolarization of the mitochondrial membrane, disrupting the primary energy production hub of the cell.[2]
-
Promote Oxidative Stress: A key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.[1][2]
The chirality of these molecules plays a critical role in their biological activity, with individual enantiomers often exhibiting significantly different potencies. This underscores the importance of stereoselective synthesis in maximizing therapeutic efficacy.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly modulated by substitutions at the 8-position. The introduction of various amine-containing side chains has been a fruitful strategy in enhancing antiproliferative effects.
Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of representative 8-substituted this compound derivatives against a panel of human cancer cell lines.
| Compound ID | R-group at C8-amine | Cell Line | IC₅₀ (µM) |
| (R)-5a | (1H-imidazol-2-yl)methanimine | A2780 (Ovarian) | 7.5 |
| (S)-5a | (1H-imidazol-2-yl)methanimine | A2780 (Ovarian) | >50 |
| (R)-3a | (pyridin-2-yl)methanimine | HeLa (Cervical) | 12.3 |
| (S)-3a | (pyridin-2-yl)methanimine | HeLa (Cervical) | 25.1 |
| (R)-2b | 4-methyl-2-((...amino)methyl)phenol | HT-29 (Colon) | 15.8 |
| (S)-2b | 4-methyl-2-((...amino)methyl)phenol | HT-29 (Colon) | 30.5 |
Data synthesized from published studies for illustrative purposes.[2]
Emerging Therapeutic Applications
Beyond oncology, the versatile this compound scaffold holds promise in other therapeutic domains. While research in these areas is less mature, preliminary evidence suggests potential applications as:
-
Anti-inflammatory Agents: Tetrahydroquinoline derivatives have been reported to possess anti-inflammatory properties, suggesting that novel derivatives of the 2-methyl scaffold could be explored for conditions such as arthritis.[3][4][5]
-
Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs.[6][7] Screening of this compound derivatives against a panel of bacterial and fungal pathogens is a logical and promising avenue for new drug discovery.
-
Neuroprotective Agents: Certain tetrahydroquinoline derivatives have shown neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.[8][9] This opens up the possibility of developing novel treatments for these debilitating conditions based on the 2-methyl analog.
Protocols for Synthesis and Biological Evaluation
Synthesis of the Core Scaffold and Key Intermediates
The synthesis of this compound and its derivatives can be achieved through several routes. A common and effective method is the catalytic hydrogenation of 2-methylquinoline.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline based on established methods for quinoline hydrogenation.[10][11][12]
-
Catalyst Preparation (if applicable): For asymmetric hydrogenation using a chiral catalyst, the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a chiral diamine) are dissolved in a degassed solvent under an inert atmosphere.
-
Reaction Setup: In a high-pressure reactor, dissolve 2-methylquinoline in a suitable solvent (e.g., methanol or water).
-
Hydrogenation: Add the catalyst to the reactor. Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-50 atm).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 70°C) for a set duration (e.g., 15-24 hours).
-
Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Chiral Synthesis of (R)- and (S)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
This procedure is based on literature precedents for the synthesis of the chiral amine intermediate, which often involves enzymatic kinetic resolution of the corresponding 8-hydroxy precursor.[2]
-
Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol: This can be achieved by reduction of the corresponding 8-one.
-
Enzymatic Kinetic Resolution (DKR): The racemic 8-hydroxy compound is subjected to dynamic kinetic resolution using an enzyme such as Candida antarctica lipase. This selectively acylates one enantiomer, allowing for their separation.
-
Separation and Hydrolysis: The acylated and unreacted enantiomers are separated by chromatography. The acylated enantiomer is then hydrolyzed to yield the enantiopure alcohol.
-
Conversion to Amine: The enantiopure alcohols are then converted to the corresponding amines, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by displacement with an amine source.
Biological Evaluation Protocols
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a test compound on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a specified time.
-
Probe Loading: Wash the cells with PBS and incubate with H₂DCFDA solution (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity compared to the untreated control.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its proven efficacy in the realm of anticancer research, coupled with its emerging potential in treating inflammatory, infectious, and neurodegenerative diseases, makes it a focal point for continued investigation. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the robust biological assays detailed herein provide a clear path for their evaluation. Future efforts should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and exploring novel therapeutic applications of this versatile and privileged scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Application Notes & Protocols: 2-Methyl-5,6,7,8-tetrahydroquinoline as a Privileged Ligand Scaffold in Asymmetric Catalysis
Abstract
The quest for efficient and highly selective methods to synthesize enantiopure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, when complexed with transition metals, are powerful tools for achieving this goal through asymmetric catalysis. This guide focuses on a specific and highly promising ligand scaffold: 2-Methyl-5,6,7,8-tetrahydroquinoline. We delve into the synthesis, characterization, and application of a key derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (hereafter referred to as Me-CAMPY), a chiral diamine ligand that has demonstrated significant potential in asymmetric transfer hydrogenation. This document provides detailed, field-proven protocols, explains the scientific rationale behind methodological choices, and presents performance data to enable researchers to effectively utilize this catalytic system.
The this compound Scaffold: A Privileged Structure
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry and catalysis.[1] Its rigid bicyclic structure provides a predictable and conformationally restricted backbone, which is essential for creating a well-defined chiral environment around a metal center. The partial hydrogenation to a tetrahydroquinoline core introduces a three-dimensional character, crucial for effective stereochemical discrimination.
The introduction of a methyl group at the 2-position of the quinoline ring serves two primary functions:
-
Steric Influence: It can direct the coordination of the substrate to the metal center, enhancing facial selectivity.
-
Electronic Modulation: It acts as an electron-donating group, which can influence the electronic properties and reactivity of the pyridine nitrogen and, consequently, the catalytic activity of the metal complex.
This guide will focus on the 8-amino derivative, Me-CAMPY, which functions as a bidentate diamine ligand, a class of ligands renowned for its effectiveness in asymmetric transfer hydrogenation (ATH).[2][3]
Synthesis of the Chiral Ligand: (R)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY)
The synthesis of enantiopure Me-CAMPY is a multi-step process that begins with the corresponding racemic alcohol, which is resolved to establish the crucial C8 stereocenter. The subsequent steps convert the hydroxyl group into the desired primary amine.
Caption: Synthetic workflow for (R)-Me-CAMPY ligand.
Protocol 2.1: Synthesis of (R)-Me-CAMPY (L2)
This protocol is adapted from the procedure reported by Facchetti, G., et al. (2023).[3]
Part A: Synthesis of (S)-8-azido-2-methyl-5,6,7,8-tetrahydroquinoline
-
Starting Material: Begin with enantiomerically pure (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol, which is typically obtained via enzymatic kinetic resolution of the corresponding racemic alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 6 eq.), Methanesulfonyl chloride (MsCl, 4 eq.), and Sodium azide (NaN₃, 50 eq.).
-
Reaction: Stir the solution at 0 °C. The reaction proceeds via mesylation of the alcohol followed by an Sₙ2 substitution with the azide anion, which inverts the stereocenter. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield (S)-8-azido-2-methyl-5,6,7,8-tetrahydroquinoline.
Part B: Synthesis of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY)
-
Reaction Setup: In a high-pressure reaction vessel, dissolve (S)-8-azido-2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.) and Palladium on carbon (Pd/C, 5% mol) in anhydrous Ethanol (EtOH).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.
-
Causality Note: The palladium-catalyzed hydrogenation is a highly efficient and clean method for the reduction of azides to primary amines. The use of a pressurized hydrogen atmosphere ensures a sufficient concentration of the reducing agent to drive the reaction to completion.
-
-
Workup: After the reaction, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under vacuum to obtain the final product, (R)-Me-CAMPY, as a pale-yellow oil (typically >80% yield).[3]
Characterization Data for (R)-Me-CAMPY
-
¹H NMR (300 MHz, CDCl₃): δ = 8.40 (d, J = 4.6 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 3.67 (t, J = 5.2 Hz, 1H), 2.50–2.78 (m, 3H), 2.53 (s, 3H), 2.10–2.18 (m, 1H), 1.93–2.01 (m, 1H), 1.69–1.81 (m, 2H) ppm.[3]
-
¹³C NMR (75 MHz, CDCl₃): δ = 157.23, 146.86, 136.89, 132.46, 121.86, 59.56, 34.26, 28.85, 27.82, 19.55 ppm.[3]
-
FTIR: 3333.9, 3049.6, 2926.7, 2855.2, 1648.1, 1575.3, 1444.5, 782.2 cm⁻¹.[3]
Application in Asymmetric Transfer Hydrogenation (ATH)
Complexes of Me-CAMPY with rhodium and iridium have been successfully employed as catalysts for the ATH of prochiral imines, specifically 1-aryl-3,4-dihydroisoquinolines, to produce biologically important chiral alkaloids and their precursors.[3]
Protocol 3.1: Preparation of the [Ir(Cp)(R)-Me-CAMPY(Cl)]Cl Catalyst (C2)*
-
Reaction Setup: To a solution of the (R)-Me-CAMPY ligand (1.1 eq.) in anhydrous CH₂Cl₂, add [IrCp*Cl₂]₂ (1 eq.).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Evaporate the solvent under vacuum. Wash the resulting solid with diethyl ether (Et₂O) and dry to obtain the catalyst complex.
Characterization Data for Catalyst C2
-
¹H NMR (300 MHz, CDCl₃): δ = 7.55 (d, J = 8.57 Hz, 1H), 7.28-7.21 (m, 1H), 4.23–4.09 (m, 1H), 3.57–3.42 (m, 2H), 2.96 (s, 3H), 2.82–2.66 (m, 2H), 2.16–1.98 (m, 2H), 1.88 (15H) ppm.[3]
-
MS (ESI⁺) for C₂₀H₂₉ClN₂Ir m/z: calculated 525.16, found 525.19 [M]⁺.[3]
Protocol 3.2: Asymmetric Transfer Hydrogenation of 1-phenyl-3,4-dihydroisoquinoline
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), mix the catalyst ([Ir(Cp*)(R)-Me-CAMPY(Cl)]Cl or its Rhodium analogue) (0.01 eq.) and Lanthanum(III) triflate (La(OTf)₃) (0.05 eq.).
-
Causality Note: Lewis acid additives like La(OTf)₃ can act as co-catalysts. They may coordinate to the substrate or the catalyst, enhancing reactivity and influencing selectivity, particularly with challenging substrates.[3]
-
-
Reaction Mixture: Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1 eq.), and the hydrogen source, a 5:2 mixture of formic acid and triethylamine (HCOOH:NEt₃), in 2-propanol.
-
Reaction Conditions: Stir the reaction mixture at 40 °C. Monitor the reaction progress by TLC or GC/MS until full conversion of the starting material is observed.
-
Workup and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Caption: Generalized catalytic cycle for ATH.
Performance and Mechanistic Insights
The Me-CAMPY ligand, when complexed with Rhodium or Iridium, provides effective catalysts for the ATH of 1-aryl-3,4-dihydroisoquinolines.
Table 1: Performance of Me-CAMPY in ATH of 1-Aryl-3,4-dihydroisoquinolines [3]
| Entry | Catalyst | Substrate (Aryl group) | Additive | Time (h) | Conv. (%) | ee (%) |
| 1 | [RhCpMe-CAMPY(Cl)]Cl | Phenyl | None | 24 | 10 | 58 |
| 2 | [RhCpMe-CAMPY(Cl)]Cl | Phenyl | La(OTf)₃ | 24 | >99 | 69 |
| 3 | [IrCpMe-CAMPY(Cl)]Cl | Phenyl | La(OTf)₃ | 24 | 88 | 51 |
| 4 | [RhCpMe-CAMPY(Cl)]Cl | 4-MeO-Ph | La(OTf)₃ | 24 | >99 | 60 |
| 5 | [RhCp*Me-CAMPY(Cl)]Cl | 4-Cl-Ph | La(OTf)₃ | 24 | >99 | 65 |
Reaction Conditions: Substrate (1 eq.), Catalyst (0.01 eq.), HCOOH:NEt₃ (5:2), 2-propanol, 40 °C.
Key Insights:
-
Superiority of Rhodium: The rhodium-based catalyst generally provides higher enantioselectivity and conversion compared to its iridium counterpart in this specific application.[3]
-
Effect of the 2-Methyl Group: When compared to the non-methylated analogue (CAMPY), the Me-CAMPY ligand often leads to higher conversions, although sometimes with slightly lower enantioselectivity. This suggests the methyl group enhances the catalyst's reactivity, potentially by increasing the electron density at the metal center, but its steric bulk may slightly interfere with the ideal substrate-catalyst orientation for maximum stereoselectivity.
-
Mechanism of Action: The accepted mechanism for ATH with such catalysts involves an "outer sphere" pathway. The metal complex is first activated by the hydrogen source to form a metal-hydride species. The prochiral substrate then coordinates to the complex, and the hydride is transferred to one face of the imine C=N bond, directed by the chiral ligand environment, to form the enantiomerically enriched amine product.[2]
Conclusion
The this compound scaffold, exemplified by the Me-CAMPY ligand, represents a valuable and highly tunable platform for asymmetric catalysis. Its straightforward synthesis, modularity, and the clear impact of its substituents on catalytic performance make it an excellent choice for researchers in drug discovery and process development. The protocols and data provided herein offer a robust starting point for the application of this ligand system in the asymmetric transfer hydrogenation of imines and serve as a foundation for its exploration in other catalytic transformations.
References
in vitro assays using 2-Methyl-5,6,7,8-tetrahydroquinoline
An Application Guide to the In Vitro Biological Profiling of 2-Methyl-5,6,7,8-tetrahydroquinoline and its Analogs
Abstract
The this compound (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous synthetic compounds with significant biological activities. Derivatives of this heterocyclic motif have demonstrated a range of effects, most notably potent antiproliferative activity against various cancer cell lines and the potential for neuromodulatory effects, including cholinesterase inhibition.[1][2] This guide provides a comprehensive suite of robust, validated in vitro assays designed to characterize the biological activity profile of this compound and its novel analogs. We present detailed, step-by-step protocols for assessing cytotoxicity, key anticancer mechanisms of action, and screening for activity against high-value neurological targets. The methodologies are framed to provide researchers in drug discovery and chemical biology with the tools to systematically evaluate this important class of compounds.
Anticancer and Cytotoxicity Profiling
Research has shown that derivatives of the THQ scaffold can exert significant antiproliferative effects.[3][4] The primary mechanism identified involves the induction of oxidative stress and subsequent mitochondrial dysfunction, leading to apoptosis in cancer cells.[5][6] The following tiered workflow is designed to first identify cytotoxic activity and then elucidate these core mechanistic pathways.
Experimental Workflow for Cytotoxicity Assessment
A logical progression from broad screening to specific mechanism is crucial for efficient characterization. The workflow begins with a primary assessment of cell viability to determine the potency (IC₅₀) of the test compound across relevant cancer cell lines. Positive hits are then advanced to mechanistic assays to probe for the induction of Reactive Oxygen Species (ROS) and changes in Mitochondrial Membrane Potential (MMP), which are hallmark effects of this compound class.[7]
Caption: Tiered workflow for anticancer activity screening and mechanistic validation.
Data Presentation: Target Cell Lines & Expected Potency
The selection of appropriate cell lines is critical. Based on published data for THQ derivatives, the following lines are recommended for initial screening.[1][5]
| Parameter | Recommendation for Initial Screening |
| Cancer Cell Lines | A2780 (Ovarian), HT-29 (Colorectal), HeLa (Cervical), PC3 (Prostate)[1][3] |
| Non-Cancer Control | HMEC-1 (Human Microvascular Endothelial Cells) to assess selectivity[1] |
| Compound Conc. Range | 0.1 µM to 100 µM (Logarithmic dilutions) |
| Expected IC₅₀ Range | For active derivatives, values can range from single-digit to low double-digit µM[1][3] |
Protocol 1.A: Cell Viability Assessment using Resazurin
Principle: This assay quantifies the metabolic activity of viable cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial reductases in living cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
Test Compound (this compound analog)
-
Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
-
Culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Selected cancer and non-cancer cell lines
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working stock of the test compound's serial dilutions in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 1.B: Intracellular ROS Detection using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (e.g., Sigma-Aldrich, D6883)
-
A2780 cells (or other sensitive cell line from primary screen)
-
Tert-butyl hydroperoxide (TBHP) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a short duration (e.g., 2-6 hours). Include vehicle control and a positive control (e.g., 100 µM TBHP).
-
Probe Loading: Remove the treatment medium and wash cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once more with warm HBSS to remove excess probe. Add 100 µL of HBSS back to each well and immediately measure the fluorescence.
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Express the ROS production as a fold change relative to the vehicle control: Fold Change = Fluorescence_Sample / Fluorescence_Vehicle
Neuromodulatory Activity Screening
The THQ core is a key pharmacophore for various CNS targets. A logical screening strategy involves evaluating the compound against a panel of representative enzyme and receptor targets to uncover potential neuromodulatory activities.
Rationale for Target Selection
-
Acetylcholinesterase (AChE): Inhibition of this enzyme is a key strategy for treating Alzheimer's disease.[8][9] The assay is robust and based on a simple colorimetric reaction.
-
Dopamine D2 Receptor (D2R): A critical G protein-coupled receptor (GPCR) involved in psychosis and Parkinson's disease.[10] A binding assay can determine if the compound has an affinity for this major receptor family.
-
Serotonin 5-HT3 Receptor (5-HT3R): A ligand-gated ion channel involved in nausea and chemotherapy-induced emesis.[11] A functional assay (e.g., calcium flux) can reveal if the compound modulates ion channel activity.
Caption: Overview of a screening panel for key neuromodulatory targets.
Protocol 2.A: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This colorimetric assay is based on the Ellman method.[8] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that is quantified by measuring its absorbance at 412 nm.[9] The rate of color formation is proportional to AChE activity.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[8]
-
96-well clear flat-bottom plate
-
Absorbance microplate reader
Reagent Preparation:
-
AChE Stock: Prepare a 1 U/mL stock in Assay Buffer. Dilute to a working concentration (e.g., 0.05 U/mL) just before use.
-
DTNB Solution: 10 mM in Assay Buffer.
-
ATCh Solution: 10 mM in deionized water. Prepare fresh.
-
Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions.
Procedure:
-
Plate Setup:
-
Test Wells: 20 µL Assay Buffer + 20 µL diluted test compound + 20 µL AChE working solution.
-
100% Activity Control: 20 µL Assay Buffer + 20 µL DMSO + 20 µL AChE working solution.
-
Blank (No Enzyme): 40 µL Assay Buffer + 20 µL DMSO.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a fresh Working Reagent Mix containing Assay Buffer, DTNB, and ATCh (to achieve final well concentrations of ~0.3 mM and ~0.5 mM, respectively). Add 140 µL of this mix to all wells to start the reaction.[8]
-
Measurement: Immediately place the plate in a reader set to 37°C. Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the Blank well from all other wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2.B: Dopamine D2 Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ([³H]) or fluorescently-labeled ligand for binding to the D2 receptor expressed in a cell membrane preparation.[10] The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor.
Materials:
-
Membrane preparation from cells expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells)
-
Labeled Ligand: e.g., [³H]-Spiperone (radioligand) or a fluorescent equivalent.[10]
-
Unlabeled Ligand (for non-specific binding): e.g., 10 µM Haloperidol or (+)-Butaclamol.[10][12]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid (for radioligand assay).
Procedure:
-
Assay Plate Setup (Total volume 200 µL):
-
Total Binding: 50 µL Labeled Ligand + 50 µL Assay Buffer + 100 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Labeled Ligand + 50 µL Unlabeled Ligand + 100 µL Membrane Preparation.
-
Test Compound: 50 µL Labeled Ligand + 50 µL Test Compound (serial dilutions) + 100 µL Membrane Preparation.
-
Note: The final concentration of the labeled ligand should be at or near its K_d value for the D2 receptor.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound ligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Calculate % Inhibition for each test compound concentration: % Inhibition = [1 - ((CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))] * 100
-
Plot % Inhibition against the log of the test compound concentration to determine the IC₅₀.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) Where [L] is the concentration of the labeled ligand and K_d is its dissociation constant.
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-Methyl-5,6,7,8-tetrahydroquinoline
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The quinoline and tetrahydroquinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.[2][3][4][5][6] 2-Methyl-5,6,7,8-tetrahydroquinoline, a partially saturated derivative of quinoline, presents a unique three-dimensional structure that is advantageous for specific interactions with biological targets.[7] Emerging research has highlighted the antiproliferative and potential anti-inflammatory properties of substituted 2-methyl-tetrahydroquinoline derivatives, making this compound a compelling candidate for further preclinical development.[3][8][9][10]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo animal studies to evaluate the therapeutic potential of this compound. We will delve into the rationale behind model selection, provide detailed, step-by-step protocols for anticancer and anti-inflammatory investigations, and offer insights into data interpretation and visualization.
Strategic Selection of In Vivo Models: Aligning the Model with the Scientific Question
The choice of an appropriate animal model is paramount for obtaining meaningful and translatable data.[11] Based on the known biological activities of the broader tetrahydroquinoline class and specific data on 2-methyl-tetrahydroquinoline derivatives, we will focus on two primary therapeutic areas: oncology and inflammation.
I. Oncology: Investigating Antiproliferative Efficacy
The antiproliferative effects of this compound derivatives have been demonstrated in various cancer cell lines, including those of the lung, breast, and colon.[3][9][10][12] To translate these in vitro findings into an in vivo context, xenograft models are the current standard.
-
Zebrafish (Danio rerio) Xenograft Model: This model offers a rapid, high-throughput, and cost-effective platform for initial in vivo screening of anticancer compounds.[1][3][5][13] The optical transparency of zebrafish larvae allows for real-time visualization of tumor growth and metastasis.[1]
-
Murine (Mouse) Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived xenografts (PDXs) in immunodeficient mice is the gold standard for preclinical cancer drug evaluation.[2][14][15][16] These models allow for a more comprehensive assessment of efficacy, pharmacokinetics, and toxicity in a mammalian system.
II. Inflammation: Assessing Anti-inflammatory Potential
Quinoline derivatives have shown promise as anti-inflammatory agents.[2][4][6] To investigate this potential for this compound, well-established rodent models of acute and systemic inflammation are recommended.
-
Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model of acute inflammation, primarily used to screen for the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.[8][12][17][18]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: This model mimics a systemic inflammatory response, akin to sepsis, and is valuable for evaluating a compound's ability to modulate the production of pro-inflammatory cytokines.[6][19][20][21]
Experimental Protocols: A Step-by-Step Guide
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Zebrafish Xenograft Model for Anticancer Activity Screening
This protocol outlines a general workflow for a rapid in vivo assessment of the anticancer potential of this compound.
Workflow Diagram:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 7. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methyl-5,6,7,8-tetrahydroquinoxaline | C9H12N2 | CID 590596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 13. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 16. A new series of 2-aminomethyltetrahydroquinoline derivatives displaying schistosomicidal activity in rodents and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastati… [ouci.dntb.gov.ua]
- 19. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Methyl-5,6,7,8-tetrahydroquinoline
Introduction: The Privileged Scaffold of 2-Methyl-5,6,7,8-tetrahydroquinoline in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in the design and discovery of novel therapeutic agents. As a "privileged scaffold," its three-dimensional, partially saturated structure offers distinct advantages over flat aromatic systems, including improved solubility, better bioavailability, and potentially reduced toxicity.[1] The this compound derivative is a particularly attractive starting material, possessing multiple reactive sites that allow for diverse chemical modifications. This guide provides an in-depth exploration of synthetic pathways to convert this versatile building block into a range of bioactive molecules, with a focus on anticancer agents. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering not just step-by-step instructions, but also the scientific rationale behind the chosen methodologies.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of several key positions: the nucleophilic nitrogen of the tetrahydroquinoline ring, the activated C8 position, and the methyl group at C2. This allows for a variety of transformations to build molecular complexity and introduce pharmacophores.
Caption: Key synthetic transformations of the this compound scaffold.
I. Functionalization at the C8 Position: Synthesis of Chiral Amines and Their Derivatives
A highly fruitful strategy for generating potent bioactive molecules is the introduction of an amino group at the C8 position. These chiral 8-amino derivatives serve as key intermediates for a variety of further modifications, including the formation of Schiff bases, which have demonstrated significant antiproliferative activity.[2][3]
Protocol 1: Synthesis of Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
This protocol is based on a multi-step synthesis starting from the corresponding 8-hydroxy precursor, employing a lipase-catalyzed resolution to achieve chirality.[4]
Rationale: The enzymatic resolution with Candida antarctica lipase allows for the separation of enantiomers, which is crucial as the biological activity of chiral molecules is often stereospecific.[2] The subsequent steps convert the hydroxyl group into an amine with inversion of stereochemistry via an azide intermediate.
Step 1: Enantioselective Acetylation of (±)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
-
Reaction Setup: In a 1 L round-bottom flask, combine (±)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase acrylic resin from Candida antarctica (0.5 eq. by weight), and 4Å molecular sieves (5 eq. by weight) in isopropyl ether (500 mL).
-
Reaction Conditions: Stir the mixture at 60 °C for 30 hours. Monitor the reaction progress by chiral HPLC.
-
Work-up: After the reaction, remove the lipase and molecular sieves by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to obtain a mixture of the (R)-acetoxy and (S)-hydroxy compounds.
Step 2: Saponification of the Acetoxy Derivative
-
Reaction Setup: Dissolve the (R)-8-acetoxy-2-methyl-5,6,7,8-tetrahydroquinoline (1 eq.) in methanol (10 mL) and add potassium carbonate (4 eq.).
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Work-up: Remove the methanol under vacuum. Add water and extract with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography to yield (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-ol.
Step 3: Synthesis of the Azide Intermediate
-
Reaction Setup: Dissolve the chiral 8-hydroxy derivative (1 eq.) in dichloromethane (10 mL) and add 4-dimethylaminopyridine (DMAP, 6 eq.), methanesulfonyl chloride (MsCl, 4 eq.), and sodium azide (NaN3, 50 eq.) at 0 °C.
-
Reaction Conditions: Stir the reaction at 0 °C.
-
Work-up: Upon completion, quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate under reduced pressure.
Step 4: Reduction of the Azide to the Amine
-
Reaction Setup: Dissolve the chiral 8-azido intermediate (1 eq.) in anhydrous ethanol (5 mL) and add 10% Pd/C (5 mol%).
-
Reaction Conditions: Stir the mixture under a hydrogen atmosphere (25 atm) at room temperature for 3 hours.
-
Work-up: Filter the reaction mixture through a celite pad to remove the catalyst. Concentrate the filtrate under vacuum to obtain the chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine as a pale-yellow oil.[4]
Protocol 2: Synthesis of Schiff Base Derivatives with Antiproliferative Activity
This protocol describes the condensation of the chiral 8-amino derivative with various aldehydes to form Schiff bases.
Rationale: The formation of an imine (Schiff base) introduces a new point of diversity to the molecule, allowing for the exploration of structure-activity relationships. This has been a successful strategy for developing antiproliferative agents.[3]
-
Reaction Setup: Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 eq.) in ethanol (10 mL) and cool to 0 °C. Add the desired aldehyde (1 eq.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 8 hours.
-
Work-up: Add water (5 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. The resulting Schiff bases are often obtained in good yields (65-70%) and may not require further purification.[3]
II. Functionalization at the C2-Methyl Group: Synthesis of a Vinyl Derivative
The methyl group at the C2 position can be functionalized to introduce other useful groups, such as a vinyl group. This vinyl derivative can then be used as a monomer for polymerization or as a handle for further synthetic transformations.[1]
Protocol 3: Proposed Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline
This protocol is based on analogous reactions with 2-methylquinolines.[1][5]
Rationale: The reaction proceeds via a Mannich-type reaction with formaldehyde and a secondary amine hydrochloride, followed by elimination to form the vinyl group. Triethylamine is used as a mild base to facilitate the reaction.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.47 g, 0.01 mol), 37% formaldehyde solution (1.0 mL, 0.013 mol), triethylamine (0.08 mL), and 95% ethanol (1.6 mL).
-
Initial Heating: Stir and heat the mixture to 60 °C until all solids are dissolved.
-
Addition of Amine Salt: In a separate beaker, prepare a solution of diethylamine hydrochloride (1.23 g, 0.013 mol) in ethanol (1 mL) and water (1 mL). Slowly add this solution dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure and purify the crude product by recrystallization from an ethyl acetate/petroleum ether solvent system to yield 2-vinyl-5,6,7,8-tetrahydroquinoline.[1]
III. Building the Tetrahydroquinoline Core: The Povarov Reaction
For the synthesis of more complex, substituted tetrahydroquinolines, the Povarov reaction is a powerful tool. It is a three-component reaction involving an aniline, an aldehyde, and an alkene, which proceeds via a formal aza-Diels-Alder reaction.[6][7]
Protocol 4: General Procedure for the Povarov Reaction
This is a general protocol that can be adapted for the synthesis of various tetrahydroquinoline derivatives.
Rationale: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the in-situ formed imine towards cycloaddition with an electron-rich alkene.[8]
-
Reaction Setup: To a solution of the aniline (1 eq.) and aldehyde (1 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane), add the Lewis or Brønsted acid catalyst (e.g., Sc(OTf)3, Yb(OTf)3, I2).[6][9]
-
Imine Formation: Stir the mixture at room temperature for a period of time to allow for the formation of the imine.
-
Cycloaddition: Add the alkene (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Caption: Generalized workflow for the Povarov reaction.
Summary of Biological Activities
Derivatives of this compound have shown a range of biological activities, with antiproliferative effects being particularly prominent.
| Compound Class | Biological Activity | Target Cell Lines | IC50 Values | Reference |
| Chiral 8-amino derivatives | Antiproliferative | CEM, HeLa, HT-29, A2780, MSTO-211H | Varies with derivative | [2][10] |
| Schiff base derivatives | Antiproliferative, ROS production, mitochondrial membrane depolarization | A2780 | Significant IC50 values | [2][10] |
| 2-Aryl-5-amino derivatives | C5a receptor antagonists | - | High binding affinity | [11] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich medicinal chemistry of this scaffold. By strategically functionalizing the C2, C8, and nitrogen positions, it is possible to generate novel compounds with potent biological activities, particularly in the realm of anticancer drug discovery. The adaptability of reactions like the Povarov synthesis further expands the accessible chemical space, paving the way for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 10. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of the 2-Methyl-5,6,7,8-tetrahydroquinoline Scaffold
Introduction: The 2-Methyl-5,6,7,8-tetrahydroquinoline Core as a Privileged Scaffold
The this compound framework is a cornerstone in medicinal chemistry and materials science. This partially saturated heterocyclic system offers a unique three-dimensional architecture that is crucial for specific molecular interactions with biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3][4] The strategic introduction of functional groups onto this scaffold is a key methodology for modulating the electronic and steric properties, thereby enabling the fine-tuning of its biological activity and the development of novel therapeutic agents and functional materials.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on established and innovative protocols for the functionalization of the this compound scaffold. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and efficient synthetic outcomes.
Strategic Functionalization Pathways
The functionalization of the this compound scaffold can be broadly categorized into three key areas:
-
C-H Functionalization of the Aromatic Ring (C5-C8): This modern approach allows for the direct introduction of substituents onto the benzene ring, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials.[6]
-
Functionalization of the 2-Methyl Group: The methyl group at the C2 position provides a reactive handle for a variety of transformations, enabling the extension of the carbon framework and the introduction of diverse functionalities.
-
N-Functionalization of the Tetrahydropyridine Ring: The secondary amine within the scaffold is readily amenable to substitution, allowing for the introduction of a wide range of alkyl and aryl groups, which can significantly impact the molecule's properties.
The following sections will provide detailed protocols and mechanistic insights for each of these strategic functionalization pathways.
Part 1: C-H Functionalization of the Aromatic Ring
Direct C-H activation has emerged as a powerful tool in organic synthesis, and the tetrahydroquinoline scaffold is an excellent substrate for such transformations.[6] The primary focus has been on the regioselective functionalization at the C8 position, often directed by the nitrogen atom of the heterocyclic ring.[7]
Ruthenium-Catalyzed C8-Arylation
Ruthenium catalysts have proven to be highly effective for the selective functionalization of the C8 position of tetrahydroquinolines.[7] This protocol details a representative procedure for the C8-arylation using a ruthenium catalyst.
Causality of Experimental Choices:
-
Catalyst: [Ru(p-cymene)Cl₂]₂ is a commonly used and commercially available ruthenium catalyst that is effective for C-H activation.
-
Directing Group: The nitrogen atom of the tetrahydroquinoline ring acts as an inherent directing group, facilitating the ortho-metalation at the C8 position.
-
Oxidant: An oxidant is often required to facilitate the catalytic cycle.
-
Solvent: A high-boiling point, non-coordinating solvent is typically used to achieve the necessary reaction temperatures.
Experimental Protocol: C8-Arylation of this compound
Materials:
-
This compound
-
Aryl boronic acid
-
[Ru(p-cymene)Cl₂]₂
-
Silver salt (e.g., AgSbF₆)
-
Carboxylic acid additive (e.g., pivalic acid)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), aryl boronic acid (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), silver salt (10 mol%), and the carboxylic acid additive (20 mol%).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Ruthenium-Catalyzed C8-Arylation
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Tetrahydroquinoline Core as a Privileged Scaffold in Agrochemical Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 2-Methyl-5,6,7,8-tetrahydroquinoline scaffold in the discovery and development of novel agricultural chemicals.
The quinoline ring system, a nitrogen-containing heterocyclic compound, is recognized as a "privileged scaffold" in the design of highly efficient pharmaceuticals and agrochemicals due to its remarkable chemical and biological diversity.[1] Its derivatives are found in numerous natural alkaloids and synthetic compounds, exhibiting a broad spectrum of bioactivities.[1][2] The partial saturation of the pyridine ring to form the 5,6,7,8-tetrahydroquinoline core imparts a crucial three-dimensional character to the molecule. This structural feature is often essential for precise, high-affinity interactions with biological targets, a principle that has been extensively leveraged in medicinal chemistry.[3]
The introduction of a methyl group at the 2-position (this compound) further modulates the scaffold's electronic and steric properties. This substitution can enhance binding affinity, improve metabolic stability, or alter the molecule's reactivity, making it a valuable building block for creating diverse chemical libraries.[3] While direct applications of the parent compound are limited, its role as a foundational structure for developing potent new agrochemicals, particularly fungicides, is an area of active and promising research.[4][5]
This guide provides a comprehensive overview of the synthesis, application, and evaluation of this compound derivatives in agricultural chemistry. It details the scientific rationale behind experimental designs and offers robust protocols for researchers aiming to explore this versatile chemical scaffold.
Section 1: The Tetrahydroquinoline Scaffold as a Fungicidal Lead
The most significant application of the tetrahydroquinoline scaffold in agricultural research to date is in the development of novel fungicides. Pathogenic fungi cause substantial damage to global crop yields, and the continuous emergence of resistance to traditional fungicides necessitates the discovery of agents with new mechanisms of action.[6] Tetrahydroquinoline derivatives have shown potent activity against a range of economically important plant pathogens.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The fungicidal activity of tetrahydroquinoline derivatives is not tied to a single mechanism but varies depending on the other chemical moieties attached to the core scaffold. This versatility is a key advantage for lead discovery.
-
Succinate Dehydrogenase (SDH) Inhibition: Certain chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline ring have been identified as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[6] Compound H4 from one study demonstrated significantly higher activity against Phytophthora capsici than the commercial fungicides Azoxystrobin and Fluopyram, with an EC50 value of 5.2 µg/mL.[6]
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. N-alkylperhydroquinoline derivatives, which are fully saturated analogues, have been identified as inhibitors of Δ8,7-isomerase, an enzyme in the ergosterol pathway.[7] This suggests that the saturated carbocyclic portion of the tetrahydroquinoline scaffold is conducive to targeting this pathway.
-
General SAR Observations: The fungicidal potency of these derivatives is highly dependent on the nature and position of substituents. Studies on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline moiety found that specific substitutions on the pyrazole ring led to compounds with inhibitory activity against Gaeumannomyces graminis var. tritici comparable to the commercial standard, pyraclostrobin.[8][9] Similarly, for quinoline derivatives, substitutions at the 2 and 8 positions with trifluoromethyl groups have served as a potent lead structure for developing fungicides against Sclerotinia sclerotiorum and Botrytis cinerea.[10]
The general workflow for identifying and optimizing a new fungicide based on this scaffold follows a logical progression from initial screening to lead optimization.
Quantitative Fungicidal Activity Data
The following table summarizes the efficacy of selected tetrahydroquinoline derivatives against various plant pathogenic fungi as reported in the literature.
| Compound Class/Reference | Target Fungus | Reported EC50 (µg/mL) | Commercial Control (EC50) | Reference |
| Pyrazole-THQ Derivative (10d) | G. graminis var. tritici | < 16.7 | Pyraclostrobin (< 16.7) | [8][9] |
| Pyrazole-THQ Derivative (10e) | G. graminis var. tritici | < 16.7 | Pyraclostrobin (< 16.7) | [8][9] |
| Chalcone-THQ Derivative (H4) | Phytophthora capsici | 5.2 | Azoxystrobin (80.2) | [6] |
| Isoquinolone Derivative (5k) | Sclerotinia sclerotiorum | 5.8 | Boscalid (0.094) | [11] |
| Quinine-inspired Derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 | Azoxystrobin (>30) | [10] |
| Quinine-inspired Derivative (Ac12) | Botrytis cinerea | 0.50 | Azoxystrobin (>30) | [10] |
Section 2: Synthesis Protocols for Tetrahydroquinoline Derivatives
The synthesis of novel derivatives begins with the construction of the core scaffold, followed by functionalization to create a library of compounds for screening. The protocols below provide a representative pathway.
Protocol 2.1: Synthesis of this compound
This protocol describes a common method for synthesizing the parent scaffold via catalytic hydrogenation of 2-methylquinoline (quinaldine).
Rationale: Catalytic hydrogenation is a robust and high-yielding method for the saturation of the pyridine ring in quinoline systems. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation. The choice of an acidic solvent like ethanol with HCl helps to activate the ring towards reduction.
Materials:
-
2-Methylquinoline (Quinaldine)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a pressure-resistant hydrogenation vessel, dissolve 2-methylquinoline (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Acidify the mixture by adding concentrated HCl (1.1 eq) dropwise while stirring.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, then pressurize with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake.
-
Upon reaction completion (as determined by TLC or GC-MS), carefully vent the hydrogen pressure and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.[3][12]
Protocol 2.2: Synthesis of Chiral (R)- or (S)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
This key intermediate is a versatile building block for creating diverse libraries. Its synthesis often involves the resolution of a racemic precursor.[4][5]
Rationale: The 8-amino group provides a critical handle for derivatization via amide coupling, reductive amination, or formation of Schiff bases. Chiral synthesis or resolution is vital, as the stereochemistry of agrochemicals can profoundly impact their biological activity and environmental fate.[4]
Procedure (Conceptual Outline): The synthesis of the chiral amine is a multi-step process often starting from the corresponding 8-hydroxy precursor, which can be resolved using enzymatic methods (e.g., with Candida antarctica lipase).[4][5] The resolved alcohol is then converted to the amine, often via a mesylate or tosylate intermediate followed by substitution with an azide and subsequent reduction. The specific laboratory steps are complex and should be followed from detailed procedures in the primary literature.[4][13]
Protocol 2.3: Derivatization via Amide Coupling to Create a Candidate Library
This protocol uses the chiral amine from Protocol 2.2 to create a small library of amides for screening.
Rationale: Amide coupling is one of the most reliable and versatile reactions in medicinal and agricultural chemistry. Using a coupling agent like HATU provides high yields and is tolerant of a wide range of functional groups on both the amine and the carboxylic acid partners. This allows for the rapid generation of chemical diversity around the tetrahydroquinoline core.[14]
Materials:
-
(R)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.0 eq)
-
A diverse set of carboxylic acids (e.g., picolinic acid, substituted benzoic acids, pyrazole carboxylic acids) (1.1 eq each)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Small reaction vials, magnetic stirrer, nitrogen atmosphere
Procedure (for one library member):
-
In a dry reaction vial under a nitrogen atmosphere, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the vial and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve (R)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide derivative.
-
Repeat for each carboxylic acid to build the library.
Section 3: Bioassay Protocols for Efficacy Screening
Once a library of compounds is synthesized, its biological activity must be evaluated. Bioassays are essential experimental tools for determining the efficacy of potential agrochemicals.[15][16] The following protocols describe standard methods for antifungal screening.
Protocol 3.1: In Vitro Antifungal Screening (Mycelial Growth Inhibition Assay)
This primary assay quickly determines the direct effect of a compound on fungal growth. The Amended Agar Medium (AAM) or "poisoned food" technique is the gold standard.[17][18]
Rationale: This method provides a quantitative measure of fungitoxicity, the EC₅₀ (Effective Concentration to inhibit growth by 50%). It is a cost-effective way to screen many compounds and determine their intrinsic potency against pure cultures of target pathogens. Using a multi-well plate format increases throughput.[17]
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates.
-
Sterile PDA medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) to make stock solutions.
-
Sterile 24-well or 96-well microtiter plates.
-
Sterile cork borer (4-5 mm diameter).
-
Incubator set to the optimal temperature for the target fungus (e.g., 20-25°C).
-
Microplate reader or digital caliper.
Procedure:
-
Prepare Amended Media: Melt sterile PDA and cool it to 45-50°C. For each test concentration, add the appropriate volume of the compound's stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Ensure the final solvent concentration (e.g., DMSO) is constant across all treatments, including the control, and is non-toxic to the fungus (typically ≤1%).
-
Plate Preparation: Dispense the amended agar into the wells of a sterile multi-well plate. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture. Place one plug, mycelium-side down, in the center of the agar in each well.
-
Incubation: Seal the plates with a breathable membrane or lid and incubate in the dark at the appropriate temperature.
-
Data Collection: Incubate until the fungal growth in the control wells has reached a significant diameter (e.g., nearly covering the well). Measure the diameter of the fungal colony in two perpendicular directions for each well.
-
Calculation: Calculate the Percentage Inhibition (PI) for each concentration using the formula:
-
PI (%) = [(DC - DT) / DC] × 100
-
Where DC is the average diameter of the control colonies and DT is the average diameter of the treated colonies.
-
-
EC₅₀ Determination: Plot the Percentage Inhibition against the log of the compound concentration and use probit analysis or non-linear regression to calculate the EC₅₀ value.
Protocol 3.2: In Vivo Fungicide Evaluation (Detached Leaf Assay)
This secondary assay assesses a compound's ability to protect plant tissue from infection, providing a more realistic measure of its potential performance.[10][19]
Rationale: An in vivo assay accounts for factors like compound penetration into the leaf cuticle, stability on the leaf surface, and potential phytotoxicity, which are not captured by in vitro tests. This is a critical step to validate hits from the primary screen and eliminate compounds that are potent in a petri dish but ineffective on a plant.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., bean, tomato, cucumber).
-
Test compounds formulated as a sprayable solution with a surfactant.
-
Spore suspension of the target fungus in sterile water.
-
Shallow trays or large petri dishes lined with moist filter paper (to create a humidity chamber).
-
Spray bottle or atomizer.
Procedure:
-
Leaf Preparation: Gently wash and dry healthy, uniformly sized leaves. Place them adaxial (top) side up on the moist filter paper inside the humidity chambers.
-
Protective Treatment: Prepare serial dilutions of the test compounds in water with a small amount of a non-ionic surfactant (e.g., Tween 20 at 0.01%). Spray the leaves evenly with the compound solutions until runoff. Include a control group sprayed only with the water-surfactant solution. Allow the leaves to dry completely.
-
Inoculation: Prepare a spore suspension of the fungus at a known concentration (e.g., 1 x 10⁵ spores/mL). Apply a small droplet of the spore suspension to the center of each treated leaf.
-
Incubation: Close the humidity chambers and incubate under appropriate light and temperature conditions (e.g., 12h light/12h dark cycle at 22°C) for 3-7 days.
-
Assessment: Evaluate the disease severity by measuring the diameter of the necrotic or chlorotic lesion that develops at the inoculation site. Calculate the percent disease control relative to the untreated control.
Section 4: Emerging Applications - Insecticidal Potential
While less developed than their fungicidal applications, tetrahydroquinoline derivatives have also shown promise as insecticides. The primary mode of action explored is the disruption of the insect endocrine system.
-
Ecdysone Agonists: Tetrahydroquinolines (THQs) have been identified as nonsteroidal agonists of the ecdysone receptor (EcR).[14] Ecdysone is the master hormone regulating molting and metamorphosis in insects. THQ compounds that mimic this hormone can prematurely trigger the molting process, leading to developmental failure and death. This mode of action is particularly attractive because the EcR target is specific to insects, suggesting a favorable safety profile for non-target organisms. Structure-activity relationship studies have shown that the cis-stereochemistry of the THQ scaffold is critical for biological activity against mosquito larvae (Aedes albopictus).[14] Further research is needed to optimize these compounds for activity against key agricultural pests.
Conclusion
The this compound scaffold represents a versatile and highly promising platform for the discovery of next-generation agricultural chemicals. Its three-dimensional structure and the synthetic accessibility of its derivatives have enabled the development of potent fungicides with diverse mechanisms of action, from SDH inhibition to disruption of ergosterol biosynthesis. The detailed synthesis and bioassay protocols provided in this guide offer a robust framework for researchers to systematically explore this chemical space. While fungicidal applications are the most advanced, emerging research into their role as insect ecdysone agonists highlights the broader potential of this scaffold. Future research should focus on optimizing field performance, understanding environmental fate, and exploring novel biological targets to fully exploit the potential of tetrahydroquinoline chemistry in addressing global food security challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives [nyxxb.cn]
- 12. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors | MDPI [mdpi.com]
- 14. Receptor-binding affinity and larvicidal activity of tetrahydroquinoline-type ecdysone agonists against Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Bioassay - Wikipedia [en.wikipedia.org]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea [arccjournals.com]
- 19. aquila.usm.edu [aquila.usm.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction: The Synthetic Landscape
This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a two-step process:
-
Doebner-von Miller Reaction: The initial construction of the aromatic quinoline ring system to form 2-methylquinoline.
-
Catalytic Hydrogenation: The subsequent selective reduction of the pyridine ring of 2-methylquinoline to yield the desired this compound.
This guide will address the critical parameters and potential pitfalls in both stages of this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 2-methylquinoline precursor?
The Doebner-von Miller reaction is a robust and widely used method for synthesizing 2-methylquinoline.[1][2] It involves the reaction of aniline with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of an acid catalyst.[1] While classic Skraup synthesis is an alternative, the Doebner-von Miller modification often provides better control and is more suitable for producing substituted quinolines.[3][4]
Q2: I'm observing significant tar formation in my Doebner-von Miller reaction. What is the primary cause and how can I mitigate it?
Tar formation is a common challenge in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the highly reactive α,β-unsaturated aldehyde.[5][6] To minimize this, consider the following strategies:
-
Slow Addition of Aldehyde: A gradual, dropwise addition of crotonaldehyde to the heated acidic solution of aniline can help maintain a low concentration of the aldehyde, thus favoring the desired reaction over polymerization.[5]
-
Biphasic Solvent System: Employing a two-phase system, such as toluene and aqueous acid, can sequester the aldehyde in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[5]
-
Temperature Control: While the reaction requires heat, excessive temperatures can accelerate tar formation. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[5]
Q3: What are the best catalysts for the selective hydrogenation of 2-methylquinoline to this compound?
A variety of catalysts can be employed for the selective hydrogenation of the pyridine ring of quinolines. Noble metal catalysts are highly effective, with palladium, platinum, and ruthenium being common choices.[7] Supported catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are frequently used.[8][9] The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity and yield of the desired tetrahydroquinoline. For instance, gold nanoparticles supported on TiO₂ have been shown to catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions.[7]
Q4: My hydrogenation of 2-methylquinoline is producing a mixture of products, including fully saturated decahydroquinoline. How can I improve the selectivity?
Over-reduction to decahydroquinoline is a potential side reaction. To enhance selectivity for the desired tetrahydroquinoline, consider these adjustments:
-
Catalyst Choice: Some catalysts are more prone to over-reduction. Experiment with different catalysts and catalyst loadings.
-
Reaction Conditions: Milder conditions, such as lower hydrogen pressure and temperature, can favor the partial hydrogenation of the pyridine ring.[7]
-
Reaction Time: Careful monitoring of the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides a more detailed breakdown of specific problems you may encounter during the synthesis and the corresponding troubleshooting steps.
Problem 1: Low Yield in the Doebner-von Miller Synthesis of 2-Methylquinoline
| Symptom | Probable Cause | Recommended Solution |
| Reaction fails to proceed or proceeds very slowly. | 1. Inadequate Acidity: The acid catalyst is crucial for the reaction to proceed. 2. Low Reaction Temperature: The reaction often requires thermal activation. | 1. Optimize Acid: Ensure the use of a strong acid like hydrochloric acid or sulfuric acid at an appropriate concentration.[1] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for any signs of decomposition or increased tar formation. |
| Significant amount of starting aniline remains. | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Quality Reagents: Impurities in aniline or crotonaldehyde can inhibit the reaction. | 1. Extend Reaction Time: Monitor the reaction by TLC or GC and continue heating until the starting material is consumed.[5] 2. Purify Reagents: Use freshly distilled aniline and crotonaldehyde. |
| Formation of an intractable tar. | Polymerization of Crotonaldehyde: This is the most common side reaction leading to low yields.[5] | Implement Mitigation Strategies: Refer to FAQ Q2 for detailed methods to control polymerization, such as slow addition of the aldehyde and the use of a biphasic system.[5] |
Problem 2: Poor Selectivity or Low Yield in the Hydrogenation of 2-Methylquinoline
| Symptom | Probable Cause | Recommended Solution |
| Low conversion of 2-methylquinoline. | 1. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently active. 2. Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough. | 1. Use Fresh Catalyst: Ensure the catalyst is active. Handle air-sensitive catalysts under an inert atmosphere. 2. Optimize Conditions: Gradually increase the hydrogen pressure and/or temperature.[7] |
| Formation of decahydroquinoline (over-reduction). | Harsh Reaction Conditions or Highly Active Catalyst: Excessive temperature, pressure, or a very active catalyst can lead to the reduction of both rings. | Milder Conditions: Reduce the hydrogen pressure and/or temperature.[7] Catalyst Screening: Test different catalysts, as some may offer better selectivity for the partial hydrogenation. |
| Reaction stalls before completion. | Catalyst Poisoning: The quinoline nitrogen can sometimes act as a catalyst poison. | Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome inhibition. Additive Use: In some cases, the addition of a small amount of acid can prevent catalyst poisoning by protonating the nitrogen. |
Data-Driven Optimization
Optimizing reaction conditions is critical for achieving high yields and purity. The following tables provide a summary of how different parameters can influence the outcome of each synthetic step.
Table 1: Key Parameters for Optimizing the Doebner-von Miller Synthesis of 2-Methylquinoline
| Parameter | Condition | Expected Outcome on Yield and Purity | Rationale and Key Considerations |
| Acid Catalyst | HCl, H₂SO₄, Lewis Acids (e.g., ZnCl₂) | Higher acidity generally increases the reaction rate but may also promote tar formation. | The choice of acid can significantly impact the reaction. An optimal balance between reactivity and side reactions needs to be found experimentally.[10] |
| Solvent System | Monophasic (e.g., aqueous acid) vs. Biphasic (e.g., toluene/aqueous acid) | A biphasic system can significantly reduce tar formation and improve the isolated yield.[5] | The biphasic system sequesters the reactive aldehyde in the organic phase, minimizing its self-polymerization.[5] |
| Temperature | Typically refluxing conditions | Higher temperatures increase the reaction rate but can also lead to increased tar formation and decomposition. | The optimal temperature should be the lowest at which the reaction proceeds at a reasonable rate. |
| Reactant Addition | Slow, dropwise addition of crotonaldehyde | Slow addition helps to maintain a low concentration of the aldehyde, suppressing polymerization and improving the yield of the desired product.[5] | This is a crucial technique for controlling the exothermic nature of the reaction and minimizing side products.[5] |
Table 2: Influence of Catalysts on the Hydrogenation of Quinolines
| Catalyst | Typical Conditions | Selectivity for Tetrahydroquinoline | Notes and References |
| Pd/C | H₂ (1-50 atm), 25-100 °C, various solvents | Good to excellent, but can lead to over-reduction to decahydroquinoline under harsh conditions. | A widely used and effective catalyst. Reaction conditions need to be carefully controlled to avoid over-hydrogenation.[8] |
| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic solvent (e.g., acetic acid) | Generally provides high yields of the tetrahydroquinoline. | Often used for hydrogenations under mild conditions.[9] |
| Ru-based catalysts | H₂ (1-50 atm), various temperatures and solvents | Can be highly selective, especially with specific ligands for asymmetric hydrogenation. | Ruthenium catalysts are known for their high activity and selectivity in various hydrogenation reactions.[2] |
| Au/TiO₂ | H₂ (low pressure), mild temperature (e.g., 25 °C) | Excellent chemoselectivity, preserving other functional groups. | A promising newer catalyst system that can operate under very mild conditions.[7] |
Experimental Protocols
Protocol 1: Optimized Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation and maximize the yield of 2-methylquinoline.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (freshly distilled)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). Perform this step in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methylquinoline.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Selective Catalytic Hydrogenation of 2-Methylquinoline
This protocol provides a general procedure for the hydrogenation of 2-methylquinoline to this compound.
Materials:
-
2-Methylquinoline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Celite or another filter aid
Procedure:
-
In a high-pressure hydrogenation vessel (autoclave), dissolve 2-methylquinoline (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the autoclave and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots of the reaction mixture by GC-MS or TLC.
-
Once the reaction is complete (typically when hydrogen uptake ceases and the starting material is no longer observed), carefully depressurize the autoclave.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process: Diagrams and Workflows
Reaction Mechanism: Doebner-von Miller Synthesis
Caption: Mechanism of the Doebner-von Miller reaction for 2-methylquinoline synthesis.
Troubleshooting Workflow: Low Yield in Quinoline Synthesis
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for 2-Methyl-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile heterocyclic compound. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and purification of this compound.
Q1: What are the primary synthesis routes for this compound, and how do they impact purification?
A1: The most common synthetic pathway involves a two-step process:
-
Quinoline Ring Formation: Synthesis of 2-methylquinoline (quinaldine) via reactions like the Skraup synthesis (using aniline, glycerol, sulfuric acid, and an oxidant) or the Doebner-von Miller reaction (using aniline and crotonaldehyde).[1][2] These high-temperature, strongly acidic reactions are notorious for producing tarry byproducts and colored impurities.[3]
-
Heterocyclic Ring Reduction: Catalytic hydrogenation of the resulting 2-methylquinoline to saturate the pyridine ring, yielding this compound.[4][5]
The primary purification challenge stems from the initial quinoline synthesis. Incomplete reaction, polymerization, and side-reactions generate a complex crude mixture that can carry over into the final product if not adequately addressed before the hydrogenation step.
Q2: What are the key physical properties of this compound that are relevant to its purification?
A2: Understanding the physical properties is critical for selecting the appropriate purification technique.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₃N | --- |
| Molecular Weight | 147.22 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | ~240-250 °C (estimated at 760 mmHg) | Boiling points for similar structures are high (e.g., quinaldine at 248 °C[2]), suggesting vacuum distillation is necessary to prevent thermal degradation. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, alcohols). Sparingly soluble in water.[8] | High organic solubility is advantageous for solvent extraction and column chromatography. |
| Basicity | Weakly basic (pKa of quinoline is ~4.9) | The nitrogen atom can be protonated. This allows for acid-base extraction to separate it from neutral impurities. |
Q3: Is this compound stable? What are the storage recommendations?
A3: Like many tetrahydroquinolines, it can be susceptible to air oxidation over time, leading to the formation of colored impurities. The partially saturated ring is more prone to oxidation than the fully aromatic quinoline precursor. For long-term storage, it is recommended to keep the compound under an inert atmosphere (Nitrogen or Argon), sealed in a dry container, and stored at room temperature or refrigerated.[6]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification process.
Issue 1: The crude product after synthesis is a dark, tarry, or viscous oil.
-
Question: My initial synthesis of the quinaldine precursor resulted in a dark, viscous mixture that is difficult to handle. How can I clean this up before hydrogenation?
-
Probable Cause: This is a classic issue with the Skraup and Doebner-von Miller reactions.[3] The highly acidic and exothermic conditions lead to the polymerization of intermediates like acrolein (from glycerol dehydration), creating significant tar formation.[3][9]
-
Suggested Solution: Steam Distillation
-
Alkalinize the Mixture: After the reaction is complete and cooled, carefully make the reaction mixture strongly alkaline with a concentrated NaOH solution. This neutralizes the sulfuric acid and liberates the free quinoline base.
-
Perform Steam Distillation: Pass steam through the alkalinized mixture. The volatile 2-methylquinoline will co-distill with the water, leaving the non-volatile tar and inorganic salts behind.[3]
-
Extract the Distillate: Collect the aqueous distillate and extract the 2-methylquinoline using an organic solvent like dichloromethane or diethyl ether.
-
Dry and Concentrate: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. This significantly cleaner product is now ready for the hydrogenation step.
-
Issue 2: The final product is colored (yellow to brown) despite appearing pure by TLC/GC.
-
Question: My purified this compound is a pale yellow/brown liquid, but analytical data suggests high purity. What causes the color and how can I remove it?
-
Probable Cause: The color is likely due to trace amounts of highly conjugated, oxidized impurities or residual catalyst. These may not be easily detectable by standard GC or TLC analysis if present in very low concentrations. Air oxidation during workup or storage is a common culprit.
-
Suggested Solution: Activated Carbon Treatment
-
Dissolve the Product: Dissolve the colored product in a suitable, low-boiling organic solvent (e.g., diethyl ether, dichloromethane).
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the product) to the solution.
-
Stir: Stir the mixture at room temperature for 15-30 minutes.
-
Filter: Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon.[3] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Remove Solvent: Concentrate the filtrate under reduced pressure to yield the decolorized product.
-
Issue 3: GC-MS analysis shows multiple peaks with similar mass-to-charge ratios.
-
Question: My final product shows several peaks on the GC-MS chromatogram. How do I identify and remove these impurities?
-
Probable Cause: These peaks likely correspond to starting materials, over-reduced products, or partially-reduced intermediates.
-
Unreacted 2-Methylquinoline: Incomplete hydrogenation.
-
Decahydroquinoline derivatives: Over-reduction of both the pyridine and benzene rings. This can occur under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction time).
-
Partially Hydrogenated Isomers: Isomers where saturation has occurred at different positions if the catalyst is not selective.
-
-
Suggested Solution: High-Efficiency Purification Techniques
-
Fractional Vacuum Distillation: This is the most effective method for separating compounds with close boiling points. The key is to use a fractionating column (e.g., a Vigreux or packed column) to achieve multiple theoretical plates of separation.[10]
-
Flash Column Chromatography: For more polar impurities or when distillation is not feasible, flash chromatography offers excellent resolving power.[11] The choice of solvent system is critical. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.[12][13]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A decision-making workflow for purifying this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for removing polar impurities or when high-purity material is required on a smaller scale.[11][14]
1. Preparation:
- Select Column Size: Choose a column diameter based on the sample size (e.g., a 40 mm diameter column for 1-5 g of crude product).
- Prepare Slurry: In a beaker, mix silica gel (60 Å, 230-400 mesh) with the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) to form a slurry.
- Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding air bubbles.[12] Add a thin layer of sand on top of the silica bed to prevent disturbance.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (about 1-2 times the mass of your product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
3. Elution:
- Solvent System: A common starting point is a hexane/ethyl acetate system. The addition of 1-2% triethylamine (Et₃N) to the eluent can prevent the basic product from streaking on the acidic silica gel.
- Run the Column: Begin eluting with a low polarity solvent (e.g., 98:2 Hexane:EtOAc + 1% Et₃N). Gradually increase the polarity (e.g., to 95:5, 90:10) to elute your product.
- Collect Fractions: Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC).
4. Isolation:
- Combine the pure fractions as identified by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is excellent for larger scales (>5 g) and for separating impurities with different boiling points.
1. Apparatus Setup:
- Use a round-bottom flask, a short Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glass joints are properly sealed with vacuum grease.
- Connect the apparatus to a vacuum pump with a cold trap in between.
2. Distillation Procedure:
- Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.
- Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should be stable before heating begins.
- Heat the Mixture: Gently heat the flask using a heating mantle.
- Collect Fractions:
- Discard the initial low-boiling fraction (forerun), which may contain residual solvents or volatile impurities.
- Collect the main fraction at a constant temperature and pressure. The boiling point will depend on the vacuum level.
- Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
3. Isolation:
- Carefully release the vacuum before turning off the condenser water.
- The liquid in the receiving flask is your purified product.
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification via flash column chromatography.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Quinaldine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 5,6,7,8-Tetrahydro-2-methylquinoline | 2617-98-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. para-methyl tetrahydroquinoline, 91-61-2 [thegoodscentscompany.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
common side reactions in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The guide is structured around the primary synthetic methodologies, providing in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves two main stages: the initial construction of the 2-methylquinoline core, followed by the selective hydrogenation of the carbocyclic (benzene) ring. Each stage presents a unique set of challenges, from controlling regioselectivity and preventing tar formation in the initial cyclization to managing the selective reduction of the desired ring in the subsequent hydrogenation. This guide addresses the most frequent issues encountered in both phases.
Section 1: Troubleshooting the Catalytic Hydrogenation of 2-Methylquinoline
The most common and direct route to the target molecule is the catalytic hydrogenation of 2-methylquinoline. However, achieving selectivity for the benzene ring (to yield the 5,6,7,8-tetrahydro product) over the typically more labile pyridine ring (which yields the 1,2,3,4-tetrahydro isomer) is a significant challenge.
FAQ 1.1: My hydrogenation yields the wrong isomer, 1,2,3,4-tetrahydro-2-methylquinoline, as the major product. Why is this happening?
Question: I am trying to synthesize this compound via hydrogenation, but my main product is the 1,2,3,4-isomer. What controls this selectivity and how can I favor my desired product?
Root Cause Analysis: The hydrogenation of quinolines can proceed via two distinct pathways: reduction of the nitrogen-containing heterocyclic ring or reduction of the carbocyclic benzene ring.[1] In most catalytic systems (e.g., using standard Pd, Pt, or Rh catalysts), the protonation and subsequent hydrogenation of the N-heterocycle is kinetically and thermodynamically favored.[2] This leads to the preferential formation of 1,2,3,4-tetrahydro-2-methylquinoline. The methyl group at the 2-position can also sterically hinder the approach to the pyridine ring, but electronic effects often dominate, still favoring its reduction.[3]
Troubleshooting and Optimization Strategies:
-
Catalyst Selection is Critical: The choice of catalyst is the most influential factor. While standard noble metal catalysts often favor pyridine ring reduction, specific catalytic systems are known to promote benzene ring hydrogenation.[3]
-
Try NiMo-based Catalysts: Sulfided Nickel-Molybdenum (NiMo) catalysts, commonly used in hydrodenitrogenation (HDN) processes, have shown a propensity for hydrogenating the benzene ring of quinoline derivatives, especially at higher temperatures.[3]
-
Experiment with Ruthenium Catalysts: Ruthenium on supports like Al₂O₃ can also be tuned for this selectivity. The reaction conditions, particularly temperature, play a crucial role in directing the reaction path.[1]
-
-
Optimize Reaction Temperature: Temperature can shift the equilibrium between the two hydrogenation pathways.
-
Increase Temperature: Higher temperatures (e.g., 150-180 °C) can sometimes favor the formation of the 5,6,7,8-isomer.[1] This is because the hydrogenation of the benzene ring may have a higher activation energy.
-
-
Solvent and Additive Effects: The reaction medium can influence substrate-catalyst interactions.
-
Acidic Medium: Performing the reduction in an acidic medium can protonate the nitrogen atom, which has been shown to reduce the aromaticity of the pyridine ring and favor hydride transfer, potentially altering selectivity.[2]
-
Workflow Diagram: Competing Hydrogenation Pathways
Caption: Competing pathways in 2-methylquinoline hydrogenation.
FAQ 1.2: My reaction is producing a significant amount of decahydroquinoline. How can I prevent this over-reduction?
Question: Besides the isomeric byproduct, I am also isolating fully saturated decahydroquinoline. How do I stop the reaction at the tetrahydroquinoline stage?
Root Cause Analysis: Over-hydrogenation occurs when the reaction conditions are too harsh or the catalyst is too active, leading to the reduction of both aromatic rings.[4] This is a common issue when trying to drive the reaction to full conversion of the starting material.
Troubleshooting and Optimization Strategies:
-
Milder Reaction Conditions:
-
Lower Hydrogen Pressure: Reducing the H₂ pressure can decrease the rate of the second hydrogenation step.[4]
-
Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Shorter Reaction Time: Monitor the reaction closely using techniques like GC-MS or TLC and stop it once the starting material is consumed but before significant amounts of decahydroquinoline have formed.
-
-
Catalyst Modification:
-
Use a Less Active Catalyst: If using a highly active catalyst like Rhodium or Platinum, consider switching to a less active one like Palladium or a specific Cobalt-based system.[5]
-
Controlled Catalyst Poisoning: In some specific applications, selectivity can be improved by intentionally adding a small amount of a catalyst poison (e.g., a sulfur compound) to temper the catalyst's activity, though this requires careful optimization.
-
Table 1: Influence of Conditions on Hydrogenation Products
| Parameter | Condition Change | Likely Effect on 5,6,7,8-THQ | Likely Effect on Over-reduction | Rationale |
| Catalyst | Switch from Pd/C to NiMo/Al₂O₃ | Increase | May Increase | NiMo catalysts are known to favor arene hydrogenation in HDN processes.[3] |
| Temperature | Increase from 120°C to 180°C | Increase | Increase | Higher temperatures can overcome the activation barrier for benzene ring reduction but also accelerate over-reduction.[1] |
| H₂ Pressure | Decrease from 75 bar to 25 bar | May Decrease Rate | Decrease | Lowering H₂ concentration slows all hydrogenation steps, particularly the subsequent ones.[1] |
| Reaction Time | Monitor and stop at peak THQ | Optimize Yield | Decrease | Prevents the conversion of the desired intermediate product into the over-reduced byproduct. |
Section 2: Troubleshooting the Initial Quinoline Ring Synthesis
If 2-methylquinoline is not commercially available or a custom-substituted precursor is needed, classical named reactions are employed. These methods are powerful but often plagued by side reactions.
FAQ 2.1: My Doebner-von Miller synthesis of 2-methylquinoline is messy, with low yields and significant tar formation. How can I improve it?
Question: I am using the Doebner-von Miller reaction (aniline + crotonaldehyde) to make my precursor, but the reaction is highly exothermic and produces a lot of dark, insoluble material.
Root Cause Analysis: The classical Skraup and Doebner-von Miller reactions are notorious for being violently exothermic and using harsh, strongly acidic conditions.[6] The α,β-unsaturated carbonyl compounds (like acrolein or crotonaldehyde) are prone to polymerization under these conditions, leading to tar formation. The complex mechanism, which may involve fragmentation and recombination, can also lead to a variety of byproducts.[7][8]
Troubleshooting and Optimization Strategies:
-
Control the Exotherm:
-
Slow Addition: Add the α,β-unsaturated aldehyde or its precursor (e.g., paraldehyde) slowly and dropwise to the aniline/acid mixture with efficient cooling in an ice bath.
-
Use an in-situ Precursor: Instead of crotonaldehyde directly, use a precursor like paraldehyde which generates acetaldehyde in situ, which can then form crotonaldehyde under controlled conditions.
-
-
Modify the Reaction Medium:
-
Use a Lewis Acid Catalyst: Instead of strong Brønsted acids like H₂SO₄, consider using a milder Lewis acid such as tin tetrachloride (SnCl₄) or scandium(III) triflate, which can catalyze the reaction under more controlled conditions.[7]
-
Solvent-Free or Alternative Solvents: Some modern protocols utilize solvent-free conditions or ionic liquids, which can improve heat management and simplify product isolation.[6]
-
-
Improve Purification:
-
Steam Distillation: If the product is volatile, steam distillation can be an effective first step to separate it from non-volatile tars and inorganic salts.
-
Chromatography: Column chromatography on silica gel or alumina is often necessary for final purification, but pre-treatment to remove the most polar impurities is recommended.[9]
-
FAQ 2.2: I am attempting a Friedländer synthesis and my primary side product comes from the self-condensation of my ketone. How do I suppress this?
Question: My Friedländer synthesis between 2-aminoacetophenone and acetone is giving me more mesityl oxide (from acetone self-condensation) than the desired 2-methylquinoline.
Root Cause Analysis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] A common side reaction, especially under basic catalysis, is the aldol self-condensation of the methylene-containing reactant (e.g., acetone, cyclopentanone).[11] This reaction competes directly with the desired cross-condensation with the 2-aminoaryl carbonyl compound.
Troubleshooting and Optimization Strategies:
-
Switch to Acid Catalysis: Base catalysis strongly promotes aldol condensation. Switching to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or even molecular iodine can favor the initial Schiff base formation between the two different reactants, minimizing self-condensation.[10][11]
-
Use a Large Excess of One Reagent: If feasible and cost-effective, using a large excess of the more volatile ketone (e.g., acetone) can drive the desired reaction forward according to Le Châtelier's principle and simplify purification by allowing for easy removal of the excess reactant.
-
Modify the Substrate: To completely avoid self-condensation, one can use a reactant that cannot enolize towards itself, such as using pyruvic acid instead of a simple ketone, which leads to a quinoline-4-carboxylic acid (a Pfitzinger reaction, a variation of the Friedländer).[12]
Workflow Diagram: Friedländer Synthesis vs. Aldol Side Reaction
Caption: Competition between Friedländer synthesis and ketone self-condensation.
Section 3: General Purification Protocols
Protocol 3.1: Column Chromatography for Isolating this compound
Objective: To purify the crude product from unreacted starting material (2-methylquinoline), the isomeric byproduct (1,2,3,4-isomer), and any over-reduced product (decahydroquinoline).
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. This ensures even loading onto the column.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, such as pure hexane or a mixture of hexane and ethyl acetate (e.g., 98:2).
-
Loading and Elution:
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the non-polar solvent system. The relative polarity of the compounds is generally: Decahydroquinoline (least polar) < This compound < 2-Methyl-1,2,3,4-tetrahydroquinoline < 2-Methylquinoline (most polar).
-
The least polar over-reduced product (decahydroquinoline) should elute first.
-
The desired 5,6,7,8-isomer will typically elute next.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar 1,2,3,4-isomer and finally the unreacted 2-methylquinoline.
-
-
Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or UV light) to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. iscre28.org [iscre28.org]
- 2. researchgate.net [researchgate.net]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Stability of 2-Methyl-5,6,7,8-tetrahydroquinoline in Solution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5,6,7,8-tetrahydroquinoline. The stability of this valuable heterocyclic compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate potential stability challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations and actionable solutions based on established chemical principles.
Issue 1: My solution of this compound is developing a yellow or brown tint over time.
-
Question: I've prepared a stock solution of this compound in a common organic solvent (e.g., DMSO, ethanol). After a short period of storage, I've noticed a distinct color change. What is causing this, and is my compound degrading?
-
Answer: The appearance of a yellow or brown color is a strong indicator of degradation. The primary culprit is oxidation. The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to the formation of colored, conjugated impurities. The most common oxidative degradation pathway is aromatization, converting the this compound to 2-methylquinoline. Other potential oxidative products include N-oxides.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] This can be achieved by sparging the solvent with the inert gas before preparing the solution and blanketing the headspace of the storage vial.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze oxidative reactions (photodegradation).
-
Low Temperature Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to significantly slow down the rate of degradation.
-
Use of Antioxidants: Consider the addition of a suitable antioxidant to your solution. See the "Stabilization Strategies" FAQ for more details.
-
Issue 2: I am observing a decrease in the potency of my compound or inconsistent results in my biological assays.
-
Question: My experimental results are showing a decline in the expected activity of this compound, or the results are not reproducible between experiments. Could this be related to the stability of my solutions?
-
Answer: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation. If the parent compound is degrading into other species, the effective concentration in your assay will be lower than intended, leading to diminished or variable results. The degradation products themselves may also interfere with the assay, leading to misleading data. It is crucial to ensure the integrity of your compound throughout the course of your experiments.
Solutions:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use, especially for sensitive and quantitative assays.
-
Stability-Indicating Analytical Method: Implement a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your stock and working solutions over time. This will allow you to quantify the amount of parent compound remaining and detect the presence of degradation products.
-
Conduct a Forced Degradation Study: To understand the degradation profile of your compound under your specific experimental conditions, consider performing a forced degradation study. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to rapidly identify potential degradation products and pathways.[3]
-
Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a this compound sample.
-
Question: My analytical chromatogram shows the main peak for this compound, but there are also several other, smaller peaks that I cannot account for. What are these, and how can I identify them?
-
Answer: The presence of additional peaks strongly suggests the formation of degradation products or impurities. The identity of these peaks will depend on the specific degradation pathway. Based on the chemistry of tetrahydroquinolines, likely degradation products include:
-
2-Methylquinoline: The product of oxidative aromatization.
-
This compound N-oxide: A product of oxidation at the nitrogen atom.[4][5]
-
Hydroxylated derivatives: Products of oxidation at the aliphatic or aromatic rings.
Solutions for Identification:
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the parent ion can provide the molecular weight of the degradation product, and the fragmentation pattern (MS/MS) can offer structural clues.[6][7]
-
Reference Standards: If you suspect a specific degradation product (e.g., 2-methylquinoline), you can confirm its presence by running a reference standard of that compound and comparing its retention time and mass spectrum.
-
Forced Degradation Analysis: Analyze the samples from your forced degradation study by LC-MS. The degradation products formed under specific stress conditions (e.g., an oxidative peak from hydrogen peroxide treatment) can help you tentatively identify the unknown peaks in your experimental samples.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling, storage, and stabilization of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable and significant degradation pathway is oxidation . The tetrahydroaromatic amine moiety is susceptible to oxidation by atmospheric oxygen. This can lead to two main outcomes:
-
Aromatization: The tetrahydroquinoline ring loses hydrogen atoms to form the more stable aromatic 2-methylquinoline.[1] This is often the thermodynamically favored degradation product.
-
N-oxidation: The nitrogen atom can be oxidized to form this compound N-oxide.[4][5]
The diagram below illustrates these potential oxidative degradation pathways.
Caption: Potential oxidative degradation pathways of this compound.
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic Conditions (Low pH): Can catalyze hydrolysis or other degradation reactions.
-
Basic Conditions (High pH): Can also promote degradation, potentially through different mechanisms.
It is crucial to determine the optimal pH for your specific application experimentally. Using a buffer system to maintain a stable pH is highly recommended for aqueous solutions.[10]
Q3: What are the best practices for preparing and storing stock solutions?
A3: To maximize the shelf-life of your this compound solutions, follow these best practices:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). For aqueous solutions, use purified, deoxygenated water. | Minimizes contaminants that could catalyze degradation. Removing dissolved oxygen reduces oxidative stress. |
| Atmosphere | Prepare and store solutions under an inert atmosphere (argon or nitrogen). | Prevents oxidation by atmospheric oxygen.[2] |
| Container | Use amber glass vials with PTFE-lined caps. | Protects from light and prevents leaching of contaminants from plastic. |
| Temperature | Store at ≤ -20°C. For long-term storage, -80°C is preferable. | Low temperatures significantly reduce the rate of all chemical reactions, including degradation. |
| Aliquoting | Prepare smaller, single-use aliquots. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Q4: What stabilization strategies can I employ to improve the stability of my solutions?
A4: If you are still observing degradation despite following best storage practices, consider these active stabilization strategies:
-
Antioxidants: The addition of an antioxidant can effectively inhibit oxidative degradation. Common choices for organic compounds include:
-
Butylated hydroxytoluene (BHT): A free-radical scavenger.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Tocopherol (Vitamin E): A lipid-soluble antioxidant. The choice and concentration of the antioxidant should be optimized to ensure it does not interfere with your downstream experiments.
-
-
Chelating Agents: Trace metal ions in your solution can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.
-
pH Control: For aqueous solutions, maintaining the optimal pH with a suitable buffer system is a critical stabilization strategy.
The workflow for selecting a stabilization strategy is depicted below.
Caption: Decision workflow for selecting an appropriate stabilization strategy.
Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments to assess and manage the stability of this compound.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
-
Analysis:
-
Inject the prepared sample and monitor the chromatogram for the main peak and any impurity peaks. The aromatized product, 2-methylquinoline, is expected to be more retained (longer retention time) than the parent compound.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a UV lamp (e.g., 254 nm) and a cool white fluorescent lamp for a sufficient duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify degradation products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for 2-Methyl-5,6,7,8-tetrahydroquinoline Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-5,6,7,8-tetrahydroquinoline and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during in-vitro and cell-based assays involving this scaffold. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Assay Results
Q: My assay results with this compound are highly variable between experiments. What are the likely causes?
A: Inconsistent results are a frequent challenge and often point to issues with compound stability and handling. Tetrahydroquinoline derivatives can be susceptible to degradation, which can be influenced by factors like pH, light exposure, and temperature.[1] This degradation can lead to a loss of potency and the formation of byproducts with off-target effects.[1][2]
Troubleshooting Steps:
-
Fresh is Best: Always prepare fresh working solutions of your this compound derivative for each experiment from a recently prepared stock. Avoid using aged solutions.[1][3]
-
Solvent and Storage: Use high-purity, anhydrous solvents like DMSO for your stock solutions. Store stock solutions in small aliquots under an inert atmosphere (argon or nitrogen) at -80°C to minimize degradation and repeated freeze-thaw cycles.[3]
-
Light Sensitivity: Protect your compound solutions from light, as photodegradation can occur.[1] Use amber vials or wrap your tubes in foil.
-
pH and Buffer Integrity: The stability of quinoline compounds can be pH-dependent.[3] Ensure your assay buffer is freshly prepared and the pH is verified before each experiment. A buffer with sufficient capacity is crucial to maintain a stable pH throughout the assay.[3]
Issue 2: High Background Signal in Fluorescence-Based Assays
Q: I'm observing a high background signal in my fluorescence assay when I add my this compound compound, even in my no-enzyme/no-cell controls. Why is this happening?
A: This is a classic case of compound autofluorescence. The quinoline scaffold, with its extended π-electron system, can absorb light and emit its own fluorescence, leading to a high background that can mask the true assay signal.[4]
Troubleshooting Steps:
-
Confirm Autofluorescence: The first step is to quantify the intrinsic fluorescence of your compound.[4]
-
Protocol: Prepare serial dilutions of your compound in the assay buffer in a microplate (black, clear-bottom is recommended).[4] Using a fluorescence plate reader, excite the wells at the same wavelength used for your assay's fluorophore and scan the emission across a range of wavelengths. This will reveal if your compound fluoresces in the same spectral region as your probe.[4]
-
-
Spectral Shift: If autofluorescence is confirmed, consider switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm). Quinoline autofluorescence is typically more pronounced in the blue-green region of the spectrum, so moving to the red spectrum can minimize this overlap.[4]
-
Background Subtraction: For each compound concentration, run a parallel control well containing only the compound in assay buffer (without other assay components like enzymes or cells). Subtract the fluorescence intensity of this control from your experimental wells.[4]
-
Spectral Unmixing: For imaging-based assays, if your microscope has spectral detection capabilities, you can use linear unmixing algorithms. This involves acquiring reference spectra of your fluorophore and the compound's autofluorescence separately, and then computationally subtracting the compound's contribution from the experimental image.[4]
Issue 3: Apparent Activity in Multiple, Unrelated Assays
Q: My this compound derivative is showing activity in several different assays against unrelated targets. Is this a real multi-target inhibitor?
A: While possible, it is more likely that your compound is a Pan-Assay Interference Compound (PAINS).[2][4] PAINS are compounds that appear as "hits" in multiple high-throughput screens through non-specific mechanisms rather than by specifically binding to the target.[2][3] Fused tetrahydroquinolines, in particular, have been identified as a class of PAINS.[2][5] The activity can be due to various reasons, including compound aggregation, reactivity, or interference with the assay technology itself.[2][6]
Troubleshooting Workflow:
Below is a logical workflow to determine if your compound is a true hit or a PAINS.
Issue 4: Poor Solubility in Aqueous Assay Buffer
Q: I'm having trouble dissolving my this compound derivative in my aqueous assay buffer, and I see precipitation in the wells.
A: Tetrahydroquinolines can have limited aqueous solubility, especially if they are highly lipophilic.[7] Compound precipitation will lead to inaccurate concentration-response curves and non-reproducible results.
Troubleshooting Steps:
-
Co-solvents: While DMSO is a common co-solvent for stock solutions, ensure the final concentration in your assay is low (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts.[7]
-
pH Adjustment: The basic nitrogen in the quinoline ring can be protonated at a more acidic pH, which can increase aqueous solubility.[7] Evaluate if adjusting your buffer's pH (while maintaining biological relevance) improves solubility.
-
Use of Excipients: In some cases, solubility-enhancing excipients like cyclodextrins can be used to encapsulate the hydrophobic compound, improving its solubility in aqueous solutions.[7]
-
Sonication: Gentle sonication of the stock solution before dilution into the final assay buffer can help break up small aggregates and improve dissolution.
Quantitative Data Summary
The following table provides a summary of common issues and recommended parameters for troubleshooting assays with this compound derivatives.
| Parameter | Recommended Guideline | Rationale |
| Compound Stock Solution | 10-20 mM in 100% DMSO | Standard concentration for serial dilutions. |
| Final DMSO Concentration | < 0.5% (v/v) in assay | Minimizes solvent effects on target and assay components.[7] |
| Compound Stability | Prepare fresh dilutions for each experiment | Tetrahydroquinolines can be unstable in solution.[1][2] |
| Storage | -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[3] |
| Fluorescence Interference | Ex/Em > 600 nm | Shifts away from the typical autofluorescence region of quinolines.[4] |
| Aggregation Check | Include 0.01% Triton X-100 in a control experiment | Non-ionic detergents can disrupt non-specific aggregates. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of a this compound derivative.
Materials:
-
Test compound
-
Assay buffer
-
Black, clear-bottom 96- or 384-well microplates[4]
-
Fluorescence microplate reader
Procedure:
-
Prepare a 2x concentrated serial dilution of the test compound in assay buffer.
-
Add 50 µL of the compound dilutions to the wells of the microplate.
-
Include wells with 50 µL of assay buffer only (with the corresponding DMSO concentration) as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.
-
Scan the emission spectrum across a range of wavelengths that includes your fluorophore's emission peak.
-
Analyze the data to determine if there is a significant fluorescence signal from the compound at the assay's emission wavelength.
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting common issues in assays involving this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. The guidance herein is based on established chemical principles and field-proven insights to ensure you can navigate the complexities of your synthesis with confidence.
Overview of Synthetic Strategies
This compound is a valuable scaffold in medicinal chemistry and materials science.[1] Its synthesis is typically approached via two primary routes, each presenting unique challenges, particularly during scale-up.
-
The Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetone or ethyl acetoacetate, to construct the quinoline core.[2][3][4]
-
Catalytic Hydrogenation of 2-Methylquinoline (Quinaldine): This is a more direct approach where the aromatic pyridine ring of quinaldine is selectively reduced to its tetrahydro derivative.[1]
This guide is structured to address specific issues you may encounter with each of these synthetic pathways.
Part 1: Troubleshooting the Friedländer Annulation Route
The Friedländer synthesis is a powerful tool for creating substituted quinolines, but its efficiency is highly dependent on carefully controlled reaction conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedländer synthesis in this context?
The reaction proceeds through a base or acid-catalyzed condensation between a suitable cyclic 2-amino ketone (e.g., 2-amino-cyclohexanone derivative) and a ketone with an alpha-methylene group (e.g., acetone). The process involves an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.
Caption: Simplified workflow of the Friedländer annulation.
Troubleshooting Guide: Low Yields and Side Reactions
Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis. A systematic approach to troubleshooting is essential.[2]
| Potential Cause | Explanation & Troubleshooting Steps |
| Inappropriate Catalyst | The choice of acid or base catalyst is critical and substrate-dependent.[2] • For Acid Catalysis: Use Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂).[2] Experiment with different catalysts and loadings on a small scale. • For Base Catalysis: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are common.[2] These are often used when the substrates are more reactive. |
| Suboptimal Temperature | The reaction often requires heating to proceed, but excessive temperatures (>150-200°C) can cause decomposition of starting materials and product, leading to tar formation.[2][3] • Action: Monitor the internal reaction temperature closely. Start with a moderate temperature (e.g., 80-100°C) and gradually increase if the reaction is slow, while monitoring for byproduct formation via TLC or HPLC. |
| Aldol Self-Condensation | A major competing side reaction is the self-condensation of the ketone reactant (e.g., acetone), especially under basic conditions.[2] This consumes your reagent and complicates purification. • Action: Add the ketone reactant slowly and in a controlled manner to the reaction mixture containing the 2-amino ketone. This keeps the instantaneous concentration of the methylene ketone low, favoring the desired cross-condensation. |
| Poor Substrate Reactivity | Steric hindrance or deactivating electronic effects on either of the starting materials can significantly slow down the reaction.[2] • Action: If you suspect poor reactivity, you may need to switch to more forcing conditions (higher temperature, stronger catalyst), but do so cautiously. Alternatively, a different synthetic route might be more viable. |
Q3: I'm observing a complex mixture of byproducts during work-up. How can I improve the purity?
Byproduct formation is a common challenge, especially during scale-up where localized temperature and concentration gradients can occur.
-
Identify the Impurities: Use techniques like GC-MS or LC-MS to identify the structures of the major byproducts. This will provide clues about the side reactions occurring (e.g., self-condensation, oxidation).
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are optimal. A slight excess of one reactant may drive the reaction to completion but can also lead to more byproducts.
-
Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity. Consider switching to a higher-boiling point solvent for better temperature control or a solvent that better solubilizes all reactants. In some cases, solvent-free conditions with microwave irradiation have been shown to improve yields and reduce reaction times.[5]
Part 2: Troubleshooting the Catalytic Hydrogenation Route
This route is often preferred for its atom economy, starting from the readily available 2-methylquinoline. However, achieving selective hydrogenation of only the pyridine ring without over-reduction can be challenging.
Frequently Asked Questions (FAQs)
Q4: What are the standard catalysts and conditions for the selective hydrogenation of 2-methylquinoline?
The selective reduction of the nitrogen-containing ring is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.
-
Catalysts: Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are the most commonly reported catalysts for this transformation.[6][7][8]
-
Solvents: Glacial acetic acid is a frequently used solvent as it can protonate the quinoline nitrogen, activating the ring towards reduction.[6][7]
-
Conditions: The reaction is often run at elevated hydrogen pressures (e.g., 100-400 psi) and temperatures ranging from room temperature to 80°C.[9]
Troubleshooting Guide: Incomplete Conversion and Over-reduction
Q5: My hydrogenation reaction is stalled or incomplete, even after a long reaction time. What should I investigate?
An incomplete reaction points to issues with the catalyst, reagents, or reaction setup.
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation | The catalyst can be "poisoned" by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also be old or have reduced activity. • Action: Ensure the 2-methylquinoline and solvent are of high purity. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Insufficient Hydrogen Pressure | For large-scale reactions, ensuring efficient mixing and sufficient hydrogen availability at the catalyst surface is crucial. • Action: Verify that your reactor is properly sealed and maintaining the target pressure. Ensure vigorous agitation to suspend the catalyst and facilitate gas-liquid mass transfer. |
| Poor Catalyst/Substrate Contact | If the catalyst is not well-suspended in the reaction medium, its effective surface area is drastically reduced. • Action: Increase the stirring rate. For very large vessels, ensure the impeller design is suitable for solid-liquid slurries. |
Q6: My main impurity is the fully saturated decahydroquinoline. How can I prevent this over-reduction?
Over-reduction occurs when the hydrogenation proceeds to reduce the benzene ring in addition to the pyridine ring. Controlling selectivity is key.
Caption: Reaction pathway showing desired and over-reduced products.
-
Monitor the Reaction Closely: The most critical step is to stop the reaction as soon as the starting material is consumed. Use in-situ monitoring (e.g., HPLC sampling) to track the disappearance of 2-methylquinoline and the appearance of the desired product.
-
Modify Reaction Conditions: Over-reduction is favored by more "forcing" conditions.
-
Temperature: Lower the reaction temperature. A successful reduction has been reported at 80°C.[9]
-
Pressure: Reduce the hydrogen pressure. While higher pressure speeds up the reaction, it can also decrease selectivity.
-
-
Catalyst Choice: While both Pt and Pd are effective, their selectivities can differ. It may be beneficial to screen different catalysts (e.g., Rhodium on carbon) or different grades of Pd/C to find one that is less aggressive towards arene hydrogenation. A Chinese patent describes a specialized Pd catalyst for a continuous hydrogenation and isomerization process to improve yield and reduce byproducts.[8]
Part 3: General Scale-Up, Purification, and Safety
FAQ: Purification and Safety
Q7: Column chromatography is not practical for my multi-kilogram scale. What are viable alternative purification methods?
-
Vacuum Distillation: this compound is a liquid with a relatively high boiling point. Purification by vacuum distillation is a highly effective and scalable method to separate it from non-volatile impurities and some byproducts.[8]
-
Crystallization via Salt Formation: As a basic amine, the product can be reacted with an acid (e.g., HCl, H₂SO₄) to form a crystalline salt. This salt can often be selectively crystallized from a suitable solvent system, leaving impurities behind in the mother liquor. The free base can then be regenerated by treatment with a base.
Q8: What are the primary safety concerns I should be aware of during scale-up?
-
Chemical Hazards: Quinoline and its derivatives are classified as hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[10][11][12] Always handle these chemicals in a well-ventilated area (fume hood or ventilated enclosure) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]
-
Process Hazards:
-
Exothermic Reactions: Both the Friedländer synthesis and catalytic hydrogenation can be exothermic. On a large scale, this heat must be managed effectively with a reactor cooling system to prevent a thermal runaway.
-
High-Pressure Hydrogenation: Working with hydrogen gas under pressure carries a significant risk of fire or explosion. Ensure your reactor is properly rated for the intended pressure and temperature, and that the area is equipped with appropriate safety measures, including proper grounding and ventilation.
-
-
Waste Disposal: All chemical waste, especially any containing quinoline residues, must be collected and disposed of according to institutional and environmental regulations.[12][13]
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemos.de [chemos.de]
- 13. pharm.sinocurechem.com [pharm.sinocurechem.com]
known degradation pathways of 2-Methyl-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for 2-Methyl-5,6,7,8-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of an Unexpected Peak in HPLC Analysis After Sample Storage
Question: I am observing a new, more polar peak in my HPLC chromatogram after storing my sample of this compound in solution for a few days. What could be the cause?
Answer: The appearance of a new, more polar peak suggests the formation of a degradation product. Based on the structure of this compound, a likely cause is oxidation. There are two primary oxidative degradation pathways to consider:
-
Oxidation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring is susceptible to oxidative dehydrogenation, which would convert it to 2-Methylquinoline. This process involves the loss of hydrogen atoms and results in a more conjugated, aromatic system.
-
Oxidation of the Methyl Group: The methyl group at the 2-position can be oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (2-Quinolinecarboxylic acid).[1] This would introduce a polar functional group, leading to a significant change in retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
LC-MS Analysis: The most effective way to identify the unknown peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will help you determine its molecular weight and infer its structure.
-
Co-injection with Standards: If you have standards of potential degradation products (e.g., 2-Methylquinoline), you can perform a co-injection to see if the retention times match.
-
-
Prevent Further Degradation:
-
Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample if it is compatible with your downstream applications.
-
Low Temperature Storage: Store samples at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.
-
Issue 2: Sample Discoloration Upon Exposure to Light
Question: My solution of this compound has turned yellow/brown after being left on the lab bench. What is causing this, and how can I prevent it?
Answer: Discoloration upon exposure to light is a strong indication of photodegradation. Aromatic and heteroaromatic compounds can absorb UV-Vis light, leading to the formation of colored byproducts. The energy from the light can promote electrons to higher energy states, making the molecule more reactive and susceptible to degradation reactions such as oxidation and ring cleavage.
Troubleshooting Steps:
-
Protect from Light:
-
Amber Vials: Always store solutions of this compound in amber vials or wrap clear vials with aluminum foil to block light.
-
Work in a Dimly Lit Area: When handling the compound, especially in solution, try to minimize exposure to direct sunlight or strong artificial light.
-
-
Conduct a Photostability Study:
-
To confirm light sensitivity, you can perform a simple photostability study. Expose a solution of the compound to a controlled light source (e.g., a UV lamp) and monitor the formation of degradants over time by HPLC. Compare this to a control sample kept in the dark.
-
Issue 3: Inconsistent Results in Acidic or Basic Media
Question: I am getting variable results when using this compound in experiments with acidic or basic buffers. Is the compound unstable at different pH values?
Answer: The stability of this compound can be influenced by pH. While the tetrahydroquinoline ring is generally stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly in the presence of other factors like heat or oxygen. The nitrogen atom in the ring can be protonated in acidic conditions, which may alter its reactivity and stability.
Troubleshooting Steps:
-
pH Stability Profiling:
-
Conduct a forced degradation study by incubating the compound in solutions of different pH (e.g., pH 2, 7, and 10) at a set temperature.[2][3]
-
Analyze the samples at various time points using HPLC to determine the rate of degradation at each pH. This will help you identify the optimal pH range for your experiments.
-
-
Buffer Selection:
-
Choose a buffer system that maintains a stable pH within the optimal range you have identified. Be aware that some buffer components can catalyze degradation. It is advisable to screen a few different buffer systems if you suspect an interaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure and literature on related compounds, the primary degradation pathways are:
-
Oxidation: This is the most probable degradation pathway. It can occur at the tetrahydroquinoline ring, leading to aromatization to 2-methylquinoline, or at the 2-methyl group, forming an alcohol, aldehyde, or carboxylic acid.[1][4]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, often leading to complex mixtures of products.
-
Acid/Base Catalyzed Degradation: While generally stable, extremes of pH can promote degradation, especially in combination with other stress factors like heat or oxygen.[5]
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
In Solution: If you need to store it in solution, use an amber vial to protect it from light, purge the headspace with an inert gas like nitrogen or argon to prevent oxidation, and store at low temperatures (e.g., -20°C).
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: The most suitable analytical technique is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector. A reverse-phase C18 column is a good starting point for method development. For the identification of unknown degradation products, coupling HPLC with a Mass Spectrometer (LC-MS) is highly recommended.[6]
Q4: Are there any known reactive impurities in commercially available this compound?
A4: Commercially available this compound may contain small amounts of the starting material, 2-methylquinoline (quinaldine), or byproducts from the synthesis. It is always good practice to check the purity of a new batch by HPLC or another suitable analytical method before use.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.[5][7][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Amber and clear HPLC vials
-
Temperature-controlled oven
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a set temperature (e.g., 60°C).
-
Photodegradation: Place a vial of the stock solution under a UV lamp.
-
-
Control Samples: For each stress condition, prepare a control sample stored at room temperature and protected from light.
-
Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Inject the samples onto the HPLC system and monitor the peak area of the parent compound and the formation of any new peaks.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Characterize any major degradation products using LC-MS if available.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hours) | % Degradation | Major Degradant m/z |
| 0.1 M HCl | 24 | < 5% | - |
| 0.1 M NaOH | 24 | < 5% | - |
| 3% H₂O₂ | 8 | 25% | 144.08 (Proposed: 2-Methylquinoline) |
| 60°C | 24 | 10% | 144.08 (Proposed: 2-Methylquinoline) |
| UV Light | 4 | 40% | Multiple peaks |
Section 4: Visualizing Degradation Pathways
Diagram 1: Proposed Oxidative Degradation Pathways
Caption: Proposed oxidative degradation pathways of this compound.
Diagram 2: General Workflow for Investigating Degradation
Caption: General experimental workflow for investigating degradation.
References
- 1. youtube.com [youtube.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biopharminternational.com [biopharminternational.com]
how to avoid the formation of impurities in 2-Methyl-5,6,7,8-tetrahydroquinoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Landscape
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline, a valuable scaffold in medicinal chemistry, typically involves a two-stage process: the initial construction of the 2-methylquinoline core, followed by the selective hydrogenation of the carbocyclic ring. Each stage presents unique challenges regarding impurity formation. This guide will dissect these challenges and provide actionable solutions.
A common synthetic pathway is illustrated below:
Figure 1: A generalized two-stage synthetic approach to this compound.
Part 1: Troubleshooting Impurity Formation in 2-Methylquinoline Synthesis (Precursor)
The purity of the starting 2-methylquinoline is paramount for a successful hydrogenation. The two most common classical methods for its synthesis, the Combes and Friedländer reactions, are prone to specific side reactions.
Issue 1: Formation of Regioisomers in the Combes Synthesis
Q: My Combes synthesis of a substituted 2,4-dimethylquinoline is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: The formation of regioisomers is a well-documented challenge in the Combes synthesis, arising from the two possible sites of intramolecular electrophilic cyclization of the enamine intermediate.[1][2] The regioselectivity is governed by a delicate balance of steric and electronic effects of the substituents on both the aniline and the β-diketone.[2]
Causality and Troubleshooting:
-
Electronic Effects: Electron-donating groups on the aniline ring will activate the ortho and para positions, influencing the site of cyclization. For instance, a para-methoxy group on the aniline has been shown to favor the formation of one regioisomer over another.[1]
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder one of the cyclization pathways, thereby favoring the formation of the less hindered product.[1]
-
Catalyst Choice: The acid catalyst plays a crucial role. While sulfuric acid is traditional, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer different selectivity profiles and may be more effective dehydrating agents.[1][3]
Optimization Protocol: Catalyst and Solvent Screening
A systematic screening of catalysts and solvents is a highly effective strategy to optimize regioselectivity.
Step-by-Step Protocol:
-
Reaction Setup: In a series of parallel reaction vessels, combine the substituted aniline (1.0 mmol) and the unsymmetrical β-diketone (1.2 mmol).
-
Solvent Addition: To each vessel, add a different solvent (e.g., toluene, xylenes, sulfolane) to create a solution or suspension.
-
Catalyst Introduction: Add a catalytic amount of the selected acid catalyst (e.g., H₂SO₄, PPA, PPE, p-TsOH) to each respective vessel.
-
Reaction Execution: Heat the reactions to a consistent temperature (e.g., 110-140 °C) and monitor the progress and isomer ratio by GC-MS.
-
Work-up and Analysis: After completion, quench the reactions, extract the products, and analyze the crude mixture by ¹H NMR or GC-MS to determine the regioisomeric ratio.[4]
Data Summary Table:
| Aniline Substituent (para-) | β-Diketone | Acid Catalyst | Ratio of Regioisomers (I:II) | Total Yield (%) |
| -H | Acetylacetone | PPA | 2:1 | 80 |
| -OCH₃ | Acetylacetone | PPA | 5:1 | 85 |
| -NO₂ | Acetylacetone | PPA | 1:3 | 70 |
| -Cl | Benzoylacetone | TFA | 1:4 | 75 |
Table 1: Influence of substituents and catalysts on regioselectivity in a model Combes-type synthesis. Data is illustrative.[1]
Issue 2: Aldol Self-Condensation in the Friedländer Synthesis
Q: I am observing significant amounts of a high-molecular-weight byproduct, likely from aldol condensation of my ketone, in my base-catalyzed Friedländer synthesis. How can I suppress this side reaction?
A: The aldol self-condensation of the ketone starting material is a major competing pathway in the Friedländer synthesis, especially under basic conditions.[5] This side reaction consumes the ketone, reducing the overall yield of the desired quinoline.
Causality and Troubleshooting:
-
Reaction Conditions: Basic catalysts, while effective for the main reaction, also promote the enolate formation required for aldol condensation.
-
Reactant Concentration: High concentrations of the ketone can increase the rate of the bimolecular aldol reaction.
Mitigation Strategies:
-
Switch to Acid Catalysis: One of the most effective ways to minimize aldol condensation is to switch from a base-catalyzed to an acid-catalyzed protocol.[5] Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be employed.[1]
-
Use an Imine Analog: An alternative approach is to use the imine analog of the o-aminoaryl aldehyde/ketone, which can circumvent the self-condensation pathway.[5]
-
Slow Addition: If a base-catalyzed system is necessary, the slow, controlled addition of the ketone to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular aldol side reaction.
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone (1.0 mmol) and the ketone with an α-methylene group (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]
Figure 2: Troubleshooting logic for addressing low yields in the Friedländer synthesis.
Part 2: Troubleshooting Impurity Formation in the Selective Hydrogenation of 2-Methylquinoline
The catalytic hydrogenation of 2-methylquinoline to this compound requires careful control to achieve the desired regioselectivity and avoid over-reduction.
Issue 3: Lack of Selectivity in Hydrogenation (Formation of 1,2,3,4-tetrahydro-2-methylquinoline and Decahydroquinoline)
Q: My hydrogenation of 2-methylquinoline is producing a mixture of the desired 5,6,7,8-tetrahydro isomer, the 1,2,3,4-tetrahydro isomer, and the fully saturated decahydroquinoline. How can I improve the selectivity for the 5,6,7,8-isomer?
A: Achieving high selectivity in the hydrogenation of quinolines is a significant challenge. The desired outcome is the reduction of the less aromatic carbocyclic ring, leaving the pyridine ring intact. However, reduction of the pyridine ring to form the 1,2,3,4-tetrahydro isomer is often thermodynamically favored, and over-reduction to decahydroquinoline can occur under harsh conditions.[7][8]
Causality and Troubleshooting:
-
Catalyst Choice: The nature of the catalyst is the most critical factor.
-
Ruthenium-based catalysts , such as Ru/Al₂O₃, have shown a unique ability to selectively hydrogenate the carbocyclic ring of quinolines.[9]
-
Palladium and Platinum catalysts (e.g., Pd/C, PtO₂) often favor the hydrogenation of the heterocyclic (pyridine) ring, leading to the 1,2,3,4-tetrahydro isomer.[10]
-
Raney Nickel can also be used, but selectivity can be temperature and pressure-dependent.[11]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to over-reduction and loss of selectivity. A study on the hydrogenation of 2-methylquinoline showed that higher temperatures can accelerate the reaction but may also impact selectivity.[12]
-
Hydrogen Pressure: High hydrogen pressures generally favor more extensive hydrogenation, increasing the likelihood of forming decahydroquinoline.[7]
-
Solvent: The solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the reaction pathway and selectivity.[7]
-
Optimization Protocol: Selective Hydrogenation using a Ruthenium Catalyst
This protocol is based on literature precedents for the selective hydrogenation of the carbocyclic ring of quinolines.[9]
Step-by-Step Protocol:
-
Catalyst and Reactant Loading: In a high-pressure autoclave, place the 2-methylquinoline (1.0 mmol) and the Ru/Al₂O₃ catalyst (e.g., 5 wt%, 5-10 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol or n-hexane (10 mL).[12]
-
Reaction Setup: Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20-50 bar) and heat to the target temperature (e.g., 100-150 °C).[12]
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. Once the desired conversion is achieved, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or fractional distillation.
Data Summary Table:
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Predominant Product |
| Ru(η³-methallyl)₂(cod)–PhTRAP | 80 | 50 | 5,6,7,8-THQ |
| Pd/C | 25 | 20 | 1,2,3,4-THQ |
| PtO₂ | 25 | 1 | 1,2,3,4-THQ |
| Raney Ni | 100 | 50 | Mixture of isomers |
Table 2: Influence of catalyst on the regioselectivity of 2-methylquinoline hydrogenation. THQ = Tetrahydroquinoline. Data is illustrative based on general catalytic trends.[9][10]
Part 3: Purification and Analysis
Purification Protocols
Protocol: Column Chromatography for Isomer Separation
Separating the 5,6,7,8- and 1,2,3,4-tetrahydro isomers can be achieved by silica gel column chromatography. Due to the slight difference in polarity, a carefully selected solvent system is required.
-
Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes or petroleum ether) and pack the column.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.[14]
-
Elution: Begin elution with a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 95:5). The less polar isomer will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the more polar components.
-
Fraction Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure desired product. Combine the pure fractions and remove the solvent.
Protocol: Fractional Distillation
If the boiling points of the isomers are sufficiently different (typically >25 °C), fractional distillation can be an effective purification method, especially on a larger scale.[11] The boiling point of this compound is approximately 235-237 °C at atmospheric pressure. The boiling point of 1,2,3,4-tetrahydro-2-methylquinoline (quinaldine) is around 247-248 °C. This difference may allow for separation by careful fractional distillation under reduced pressure to lower the boiling points and prevent thermal decomposition.
Analytical Methods for Impurity Identification
GC-MS Analysis:
-
Purpose: To separate and identify volatile impurities and quantify the ratio of isomers.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., methanol, ethyl acetate).[15]
-
Typical GC Parameters:
-
Interpretation: The retention times will differentiate the components, and the mass spectra will allow for their identification by comparison to spectral libraries or by fragmentation pattern analysis.[8]
NMR Spectroscopy:
-
Purpose: To unambiguously determine the structure of the product and identify isomers.
-
¹H NMR: The aromatic region of the spectrum is particularly diagnostic.
-
This compound: Will show signals corresponding to the protons on the intact pyridine ring.
-
1,2,3,4-tetrahydro-2-methylquinoline: Will display signals for the protons on the benzene ring. The chemical shifts and coupling patterns will be distinct for each isomer.[17]
-
-
¹³C NMR: The number of signals and their chemical shifts will differ between the isomers due to their different symmetry and electronic environments.[18]
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for confirming the connectivity of atoms and definitively assigning the structure, especially in complex mixtures or for novel compounds.[18][19]
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction seems to stall before completion. What could be the issue? A1: This could be due to catalyst deactivation or poisoning. Ensure your reagents and solvent are pure and free from sulfur or other common catalyst poisons. You could also try increasing the catalyst loading or using a fresh batch of catalyst. Insufficient hydrogen pressure or temperature can also lead to incomplete reactions.[7]
Q2: Are there any safety precautions I should take during the hydrogenation reaction? A2: Absolutely. Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, which poses a significant explosion risk. Always work in a well-ventilated fume hood, use a properly maintained and rated autoclave, and follow all safety protocols for handling high-pressure gases. The catalysts themselves, particularly Raney Nickel and some palladium catalysts, can be pyrophoric (ignite spontaneously in air) when dry and should be handled with care, usually under a layer of solvent. Always have a proper quenching procedure in place for the catalyst after the reaction.
Q3: Can I use microwave irradiation to accelerate the Friedländer or Combes synthesis? A3: Yes, microwave-assisted synthesis has been successfully applied to both the Friedländer and Combes reactions, often leading to significantly reduced reaction times and improved yields.[7] However, optimization of the reaction conditions (temperature, time, and power) is necessary for each specific substrate combination.
Q4: How do I remove the acid catalyst (e.g., p-TsOH) after my reaction is complete? A4: The most common method is to perform an aqueous work-up. After diluting the reaction mixture with an organic solvent, wash it with a mild base such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This will neutralize the acid and transfer it to the aqueous layer, which can then be separated.
Q5: What is the best way to monitor the progress of my hydrogenation reaction? A5: The most effective way is to take small aliquots from the reaction mixture at regular intervals (if your reactor setup allows for this safely) and analyze them by GC-MS or TLC. This will allow you to track the disappearance of the starting material and the appearance of the product and any intermediates or byproducts, enabling you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize over-reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agilent.com [agilent.com]
- 17. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. creative-biostructure.com [creative-biostructure.com]
safe handling and storage procedures for 2-Methyl-5,6,7,8-tetrahydroquinoline
Answering the user's request.## Technical Support Center: Safe Handling and Storage of 2-Methyl-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the scientific reasoning behind them, fostering a culture of safety and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Ingestion is harmful.[4] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
2. What are the proper storage conditions for this compound?
To maintain its stability and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[4][5] Some suppliers recommend refrigeration (0-10°C). For long-term storage, storing under an inert atmosphere is also recommended to maintain product quality.[5]
3. What personal protective equipment (PPE) is required when handling this compound?
At a minimum, chemical-resistant gloves, safety goggles, and a lab coat or protective clothing should be worn.[2][4] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5] Ensure that an eyewash station and safety shower are readily accessible.[2]
4. What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents.[1][4] Contact with these materials can lead to vigorous reactions and should be avoided.
5. How should I dispose of this compound waste?
Waste material must be disposed of in accordance with local, regional, and national regulations.[1] Do not mix with other waste, and handle uncleaned containers as you would the product itself. Avoid releasing the chemical into the environment.[4]
Key Safety and Handling Properties
| Property | Information | Source(s) |
| GHS Hazard Statements | Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. | [1][2][4][5] |
| Storage Temperature | Cool, dry, well-ventilated place. Refrigeration (0-10°C) recommended by some suppliers. | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents. | [1][4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, protective clothing, respirator if needed. | [2][4][5] |
| Fire Extinguishing Media | Dry chemical, foam, carbon dioxide (CO2), water spray. | [4][5] |
Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: The compound has developed a yellow or brown color upon storage.
-
Causality: Tetrahydroquinolines can be susceptible to oxidation over time, especially when exposed to air and light. This oxidation can lead to the formation of colored impurities.
-
Solution:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical technique such as GC-MS or NMR.
-
Purification: If impurities are detected, consider repurifying the compound. Column chromatography on silica gel is a common method for purifying similar compounds.[6]
-
Preventative Measures: For future storage, ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. Storing in an amber vial can protect it from light.
-
Issue 2: Unexpected side products are observed in my reaction.
-
Causality: The amine group in this compound is a nucleophile and can participate in various side reactions. The aromatic ring can also undergo electrophilic substitution. The high reactivity of the primary amine can sometimes lead to by-product formation.[7]
-
Solution:
-
Protecting Groups: If the amine is interfering with your desired transformation, consider using a suitable protecting group.
-
Reaction Conditions: The formation of by-products can sometimes be minimized by adjusting reaction conditions such as temperature. For instance, in the synthesis of related Schiff bases, carrying out the reaction at 0°C was found to reduce by-product formation.[7]
-
Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Low yield or incomplete reaction.
-
Causality: This could be due to several factors including impure starting material, suboptimal reaction conditions, or catalyst deactivation.
-
Solution:
-
Verify Starting Material Purity: As mentioned in Issue 1, ensure your this compound is of sufficient purity.
-
Optimize Reaction Parameters: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst loading to find the optimal conditions for your specific transformation.
-
Reagent Stoichiometry: Carefully check the stoichiometry of your reagents.
-
Emergency Procedures: Chemical Spill Response
The following flowchart outlines the steps to take in the event of a this compound spill.
Caption: Decision workflow for handling a chemical spill.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating the Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable heterocyclic scaffold. Here, we address common challenges encountered during its formation, with a focus on scientifically-grounded methods to increase reaction rates and improve overall efficiency.
The this compound core is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a critical step in many research and development pipelines.[1] This guide provides troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis.
Troubleshooting Guide & FAQs
Question 1: My reaction to form the tetrahydroquinoline ring is extremely slow. What are the primary factors I should investigate to increase the reaction rate?
Answer:
A slow reaction rate is a common hurdle and can typically be addressed by focusing on two key areas: catalysis and energy input. The formation of the quinoline or tetrahydroquinoline ring, often via reactions like the Friedländer annulation or Povarov reaction, involves several steps that can be accelerated.[2][3]
1. Catalysis - The Engine of Your Reaction:
The choice of catalyst is paramount. Traditional methods relying on strong acids or bases can be effective but often require harsh conditions leading to side products.[4] Modern catalytic systems offer milder conditions and significantly enhanced reaction rates.
-
Lewis and Brønsted Acids: These are often used to activate the carbonyl groups and facilitate the condensation and cyclization steps.[2][5] Indium (III) chloride and Ytterbium (III) triflate are examples of Lewis acids that have shown efficacy.[5][6]
-
Organocatalysts: Amine-based catalysts, such as pyrrolidine derivatives, can be highly effective and offer excellent regioselectivity, particularly in Friedländer-type syntheses.[7][8]
-
Nanocatalysts: These offer the advantage of high surface area and reactivity, often leading to shorter reaction times and easier catalyst recovery.[9] Silica nanoparticles and magnetic core-shell nanocatalysts have been successfully employed.[3]
-
Ionic Liquids: These can act as both the solvent and the catalyst, providing a unique reaction environment that can accelerate the rate.[3][10]
-
Phase-Transfer Catalysis (PTC): If your reactants are in different phases, a phase-transfer catalyst can shuttle one reactant to the other phase, dramatically increasing the reaction rate.[11][12][13] This is particularly useful for reactions involving an aqueous and an organic phase.
2. Energy Input - Overcoming the Activation Barrier:
-
Microwave-Assisted Synthesis: This is one of the most effective methods for dramatically reducing reaction times.[10] Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time compared to conventional heating.[5][6][7][14]
-
Temperature Optimization: While seemingly straightforward, systematically optimizing the reaction temperature is crucial. For thermally driven reactions, an increase in temperature will generally increase the rate. However, excessively high temperatures can lead to decomposition and side product formation.[4]
Question 2: My yields of this compound are consistently low. How can I improve them?
Answer:
Low yields can be attributed to several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Here’s a systematic approach to improving your yield:
1. Re-evaluate Your Catalytic System:
The choice of catalyst not only affects the reaction rate but also the yield. A catalyst that is too harsh can promote side reactions.
-
Catalyst Screening: If you are using a traditional acid or base catalyst, consider screening a panel of modern catalysts. For instance, molecular iodine has been shown to be a highly efficient and mild catalyst for the Friedländer annulation, leading to high yields.[15]
-
Heterogeneous Catalysts: Zeolite-based catalysts or other solid-supported catalysts can improve yields by simplifying workup and minimizing product loss during purification.[16] They are also often reusable.[3]
2. Optimize Reaction Parameters:
-
Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction outcome. For instance, in some organocatalytic syntheses of tetrahydroquinolines, acetonitrile has been found to give superior yields compared to other solvents like toluene or ethanol.[7]
-
Reagent Stoichiometry and Addition: The order and rate of reagent addition can be critical. For example, in the Friedländer synthesis with unsymmetrical ketones, slow addition of the methyl ketone can improve regioselectivity and, consequently, the yield of the desired product.[8]
3. Consider a Different Synthetic Route:
If optimization of your current route fails to provide satisfactory yields, it may be beneficial to consider an alternative pathway. Common routes to this compound include:
-
Direct Synthesis: Employing a reaction like the Povarov or Friedländer synthesis with appropriate precursors to directly form the tetrahydroquinoline ring.[3][5]
-
Two-Step Synthesis: Synthesizing 2-methylquinoline first and then performing a catalytic hydrogenation to obtain the tetrahydroquinoline.[1] This can sometimes offer better overall yields and purity.
Question 3: I'm observing significant side product formation. What are the likely causes and how can I minimize them?
Answer:
Side product formation is often a consequence of harsh reaction conditions or a lack of selectivity in the reaction.
1. Milder Reaction Conditions:
-
Reduce Temperature: High temperatures can lead to decomposition and unwanted side reactions. If possible, explore catalysts that are active at lower temperatures.
-
Use a Milder Catalyst: Strong acids and bases can catalyze undesired reactions. Switching to a milder catalyst, such as molecular iodine or certain organocatalysts, can improve the selectivity towards the desired product.[8][15]
2. Enhance Selectivity:
-
Regioselectivity in Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group, leading to a mixture of isomers. The use of specific amine catalysts, like certain pyrrolidine derivatives, has been shown to provide high regioselectivity.[8]
-
Control of Reaction Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other side reactions.[4]
Data Summary and Protocols
Table 1: Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Potential Drawbacks |
| Lewis Acids | InCl₃, Yb(OTf)₃[5][6] | Microwave, 10-15 min | Fast reaction times, high yields | Can be moisture sensitive, cost |
| Organocatalysts | Pyrrolidine derivatives[7][8] | Microwave or conventional heating | High regioselectivity, mild conditions | May require higher catalyst loading |
| Nanocatalysts | SiO₂ nanoparticles, Fe₃O₄@SiO₂-APTES-TFA[3] | Microwave or conventional heating, 100°C | High efficiency, reusability, easy separation | Synthesis of catalyst can be complex |
| Ionic Liquids | [bmim]HSO₄[10] | Solvent-free, 50-80°C | Green alternative, can act as solvent and catalyst | Viscosity, cost, and potential purification challenges |
| Molecular Iodine | I₂[15] | 80-100°C | Mild, efficient, low catalyst loading (1 mol%) | Volatility of iodine |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol is a general guideline and should be optimized for your specific substrates.
-
To a microwave-safe reaction vessel, add the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Add the chosen catalyst. For example, silica nanoparticles (amount to be optimized, e.g., 10 mol%).[3]
-
If a solvent is used, add it to the vessel (e.g., ethanol).[17] Some reactions can be run solvent-free.[3]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 10-30 minutes).[3][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst was used, it can be removed by filtration.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting slow reaction rates and low yields.
Simplified Friedländer Annulation Mechanism
Caption: A simplified mechanism for the Friedländer quinoline synthesis.
References
- 1. This compound | 2617-98-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. shd-pub.org.rs [shd-pub.org.rs]
- 15. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Tetrahydroquinoline derivatives, a prevalent scaffold in medicinal chemistry, often present subtle isomeric possibilities that demand a multi-faceted analytical approach. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of 2-Methyl-5,6,7,8-tetrahydroquinoline, leveraging experimental data from closely related analogs to establish a robust, self-validating analytical workflow.
Introduction: The Imperative of Orthogonal Spectroscopic Analysis
The synthesis of substituted tetrahydroquinolines can yield various isomers, depending on the reaction conditions and starting materials. For a target molecule like this compound, it is crucial to confirm not only the presence of the bicyclic core and the methyl group but also their precise locations. Relying on a single analytical technique is often insufficient. Instead, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal data points that, when integrated, lead to an irrefutable structural assignment. This guide will dissect the contribution of each technique, explaining the causality behind experimental choices and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments allows for the detailed mapping of the carbon and proton framework of the molecule.
¹H NMR: Unveiling the Proton Environment
A ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, we can predict the following key signals, supported by data from its 8-amino derivative[1].
-
Aromatic Region (δ 7.0-8.5 ppm): The pyridine ring protons will appear in this region. We expect to see signals corresponding to H-3, H-4, and the protons on the benzene ring portion in a fully aromatic precursor like 2-methylquinoline. In our saturated system, we anticipate characteristic signals for the protons at positions 3 and 4.
-
Aliphatic Region (δ 1.5-3.0 ppm): The four methylene groups (-CH₂-) of the saturated ring (positions 5, 6, 7, and 8) will resonate in this upfield region. These often appear as complex, overlapping multiplets.
-
Methyl Group (δ ~2.5 ppm): The methyl group at the C-2 position is expected to be a sharp singlet, as it lacks adjacent protons to couple with.
¹³C NMR and DEPT: Differentiating Carbon Types
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. A standard broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. To distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.
A DEPT-135 experiment is particularly informative:
-
CH₃ and CH signals appear as positive peaks.
-
CH₂ signals appear as negative peaks.
-
Quaternary carbons are absent.
By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, every carbon in the molecule can be definitively assigned its type.
Table 1: Predicted and Comparative ¹³C and ¹H NMR Data
| Position | Predicted ¹³C Shift (ppm) for this compound | Experimental Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine[1] | Predicted ¹H Shift (ppm) for this compound | Experimental Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine[1] |
| 2-CH₃ | ~24 | 19.55 | ~2.5 (s) | 2.53 (s) |
| C-2 | ~157 | 157.23 | - | - |
| C-3 | ~121 | 121.86 | ~7.0 (d) | 7.05 (dd) |
| C-4 | ~136 | 136.89 | ~7.4 (d) | 7.39 (d) |
| C-4a | ~147 | 146.86 | - | - |
| C-5 | ~28 | 28.85 | ~2.7 (t) | 2.50-2.78 (m) |
| C-6 | ~22 | 27.82 | ~1.8 (m) | 1.69-1.81 (m) |
| C-7 | ~22 | 34.26 | ~1.9 (m) | 1.93-2.01 (m), 2.10-2.18 (m) |
| C-8 | ~29 | 59.56 | ~2.8 (t) | 3.67 (t) |
| C-8a | ~132 | 132.46 | - | - |
Note: Predicted values are based on standard chemical shift increments and comparison with analogs. The presence of the 8-amino group in the experimental data significantly shifts the C-8 and C-7 signals.
2D NMR (COSY & HMBC): Assembling the Pieces
To connect the individual protons and carbons into the correct molecular structure, two-dimensional NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity within the saturated ring, identifying which -CH₂- groups are adjacent.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is crucial for confirming the position of the methyl group by observing a correlation from the methyl protons to C-2 and C-3. It also helps in assigning the quaternary carbons (C-2, C-4a, C-8a) which are not observed in DEPT spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field NMR spectrometer.
-
2D Spectra Acquisition: Using the same sample, acquire 2D ¹H-¹H COSY and ¹H-¹³C HMBC spectra. Optimize acquisition parameters for the expected coupling constants.
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Integrate the ¹H spectrum, and analyze coupling patterns. Correlate peaks in the 2D spectra to build the molecular framework.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Molecular Ion Peak (M⁺)
For this compound (C₁₀H₁₃N), the calculated molecular weight is 147.1048 g/mol . High-resolution mass spectrometry (HRMS) should confirm this exact mass. The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the "Nitrogen Rule".[2][3][4]
Fragmentation Pattern
Electron Ionization (EI) mass spectrometry will cause the molecular ion to fragment in a characteristic manner. Based on studies of related tetrahydroquinolines, key fragmentation pathways can be predicted[5].
-
[M-1]⁺: Loss of a hydrogen radical, often from the benzylic position (C-5 or C-8), is a common fragmentation.
-
[M-15]⁺: Loss of a methyl radical (•CH₃). For the 2-methyl isomer, this would be a significant peak, leading to a stable pyridinium-like cation.
-
[M-28]⁺: Loss of ethylene (C₂H₄) via a retro-Diels-Alder (rDA) type fragmentation of the saturated ring is characteristic for 5,6,7,8-tetrahydroquinolines[5]. This fragmentation is a key differentiator from 1,2,3,4-tetrahydroquinoline isomers.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).[6][7]
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can be compared to the predicted patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds (functional groups) present in a molecule by their characteristic vibrational frequencies.
For this compound, the key expected vibrational bands are:
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group/Structural Feature |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1450 | C-H bend | Aliphatic CH₂ |
| ~1375 | C-H bend | CH₃ |
| 1300-1000 | C-N stretch | Aromatic amine |
The presence of strong aliphatic C-H stretching bands below 3000 cm⁻¹ alongside the aromatic C-H and C=C bands confirms the partially saturated nature of the heterocyclic system. The spectrum of the 8-amino derivative shows a characteristic N-H stretch around 3334 cm⁻¹, which would be absent in the target molecule, serving as a useful comparison point[1].
Experimental Protocol: FTIR Analysis (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
Conclusion: A Self-Validating System for Structural Confirmation
By systematically applying this suite of spectroscopic techniques, a researcher can build a comprehensive and self-validating case for the structure of this compound derivatives.
-
MS confirms the correct molecular formula.
-
FTIR verifies the presence of the key functional groups (aromatic ring, aliphatic chains).
-
¹H and ¹³C NMR provide a count of the unique proton and carbon environments.
-
DEPT distinguishes between CH₃, CH₂, and CH groups.
-
COSY and HMBC experiments definitively connect these individual atoms, confirming the substitution pattern and the overall molecular architecture.
Each technique provides a piece of the puzzle, and their collective agreement provides the high degree of confidence required in modern chemical research and development. This integrated approach minimizes ambiguity and ensures the structural integrity of the compound .
References
- 1. mdpi.com [mdpi.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Solved 5. Predict the 13C NMR spectrum of the following | Chegg.com [chegg.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
A Comparative Analysis of 2-Methyl-5,6,7,8-tetrahydroquinoline and its Isomers: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the tetrahydroquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the basic nitrogen atom make it an attractive framework for designing ligands that interact with a variety of biological targets. The introduction of a simple methyl group can profoundly influence the physicochemical properties, metabolic stability, and pharmacological activity of the parent molecule. This guide provides an in-depth comparative analysis of 2-Methyl-5,6,7,8-tetrahydroquinoline and its key positional isomers, offering insights for researchers and professionals engaged in drug discovery and development.
This analysis will encompass a comparison of their synthetic routes, physicochemical properties, spectroscopic signatures, and known biological activities. The isomers under consideration include those with the methyl group on the pyridine ring (3- and 4-methyl), on the carbocyclic ring (5-, 6-, 7-, and 8-methyl), and a notable structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline, to provide a broader context of how nitrogen placement and methyl substitution impact molecular behavior.
Synthetic Strategies: Accessing the Core Scaffolds
The synthesis of methyl-substituted 5,6,7,8-tetrahydroquinolines can be broadly approached via two main strategies: modification of a pre-formed tetrahydroquinoline core or construction of the bicyclic system with the methyl group already in place.
A common and versatile method for constructing the quinoline ring is the Doebner-von Miller reaction , which involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and an additional carbonyl compound. For instance, the synthesis of this compound can be envisioned through the reaction of cyclohexanone, crotonaldehyde, and ammonia or an ammonium salt, followed by aromatization and subsequent reduction of the pyridine ring.
Another prevalent strategy involves the hydrogenation of the corresponding methylquinoline . This is a straightforward approach, provided the starting methylquinoline is readily available. For example, 2-methyl-1,2,3,4-tetrahydroquinoline is produced by the hydrogenation of quinaldine.[2]
For isomers with the methyl group on the saturated ring, a common route involves the use of a substituted cyclohexanone as a starting material in a condensation reaction to build the pyridine ring.
The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline has been reported through a multi-step process, highlighting the specific strategies required for certain isomers.[3] A one-pot cyclocondensation reaction of cyclohexanone and β-aminocrotononitrile can form a 2-amino-3-cyano-4-methyl-5,6,7,8-tetrahydroquinoline intermediate, which then requires further steps to remove the amino and cyano functionalities.[3]
The synthesis of the isoquinoline isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline, typically proceeds via the Pictet-Spengler reaction or the Bischler-Napieralski reaction followed by reduction.[4] The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. For 1-methyl-1,2,3,4-tetrahydroisoquinoline, this would involve the reaction of 2-phenylethylamine with acetaldehyde.
Physicochemical Properties: The Influence of Methyl Substitution
The position of the methyl group significantly impacts the physicochemical properties of the tetrahydroquinoline ring system, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Key parameters such as the partition coefficient (logP) and the acid dissociation constant (pKa) are crucial in this regard.
| Compound | Predicted logP | Predicted pKa | Notes |
| This compound | 2.5 | ~5.0 | The methyl group at the 2-position may slightly increase basicity due to its electron-donating inductive effect. |
| 3-Methyl-5,6,7,8-tetrahydroquinoline | 2.5 | ~4.9 | The methyl group at the 3-position has a less direct electronic influence on the nitrogen. |
| 4-Methyl-5,6,7,8-tetrahydroquinoline | 2.5 | ~5.1 | The methyl group at the 4-position can have a more pronounced electron-donating effect, potentially increasing basicity. |
| 8-Methyl-5,6,7,8-tetrahydroquinoline | 2.6 | ~4.9 | The methyl group on the saturated ring primarily increases lipophilicity. |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 2.1 | ~8.5 | The isoquinoline nitrogen is generally more basic than the quinoline nitrogen. |
Note: Predicted values are generated using standard computational chemistry software and should be used as a guide. Experimental verification is recommended.
The introduction of a methyl group generally increases the lipophilicity (higher logP) of the molecule, which can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. The position of the methyl group relative to the nitrogen atom influences the pKa. Electron-donating methyl groups on the pyridine ring are expected to slightly increase the basicity of the nitrogen atom, while their effect is less pronounced when they are on the carbocyclic ring. The significantly higher predicted pKa of the tetrahydroisoquinoline isomer is a direct consequence of the different electronic environment of the nitrogen atom in the isoquinoline ring system.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The position of the methyl group will influence the splitting patterns and chemical shifts of the remaining aromatic protons.
-
Aliphatic Protons: The protons on the tetrahydro- portion of the ring will appear in the aliphatic region (typically δ 1.5-3.5 ppm). These will often present as complex multiplets due to diastereotopicity.
-
Methyl Protons: A characteristic singlet or doublet (if coupled) will appear in the upfield region (typically δ 2.0-2.5 ppm), and its precise chemical shift is a key indicator of its position.
¹³C NMR:
-
The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the position of the methyl substituent. The quaternary carbon attached to the methyl group will have a distinct chemical shift.
-
The chemical shift of the methyl carbon itself can also provide clues about its electronic environment.
A study on a derivative of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine provides some insight into the expected chemical shifts. In this derivative, the methyl group at the 2-position gives a signal in the ¹H NMR spectrum, and the carbons of the tetrahydroquinoline core can be assigned in the ¹³C NMR spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for differentiating isomers based on their fragmentation patterns. A study on the mass spectra of various methyl-1,2,3,4-tetrahydroquinolines revealed that the position of the methyl group significantly influences fragmentation.[6]
-
2- and 4-Methyl-1,2,3,4-tetrahydroquinolines: These isomers show a base peak corresponding to the loss of a methyl radical (M-15).[6]
-
3-Methyl-1,2,3,4-tetrahydroquinoline: This isomer is characterized by a significant peak at M-29, corresponding to the loss of an ethyl radical.[6]
-
6-Methyl-1,2,3,4-tetrahydroquinoline: When the methyl group is on the aromatic ring, it is less readily lost compared to a methyl group on the hydroaromatic ring.[6]
The mass spectrum of 5,6,7,8-tetrahydroquinoline is differentiated from its 1,2,3,4-isomer by an intense peak at M-28, which is attributed to the loss of ethylene via a retro-Diels-Alder reaction.[6] This fragmentation pathway is expected to be a key feature in the mass spectra of methyl-substituted 5,6,7,8-tetrahydroquinolines.
Comparative Biological Activity
The tetrahydroquinoline scaffold is a well-established pharmacophore, and the introduction and positioning of a methyl group can fine-tune the biological activity. While direct comparative studies on the parent methyl-5,6,7,8-tetrahydroquinoline isomers are limited, we can draw valuable insights from studies on closely related analogs.
Derivatives of this compound have been investigated for their antiproliferative activity .[7] A study on a series of 8-substituted this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines.[7]
A particularly insightful comparison comes from the study of the stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) . This compound exists as a racemate of R- and S-enantiomers. A comparative study of their effects on dopamine metabolism in the rat striatum revealed significant differences:
-
S-1MeTIQ showed a much stronger inhibition of MAO-dependent dopamine oxidation than the racemate.
-
R-1MeTIQ , in contrast, did not block dopamine oxidation in the same brain regions.
-
Both enantiomers, however, were found to increase the concentration of dopamine in the extraneuronal space, suggesting potential neuroprotective properties for both.
This highlights that not only the position of the methyl group but also its stereochemistry can have a profound impact on the pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR) studies on tetrahydroquinoline derivatives have shown that lipophilicity, electronic properties, and steric factors all play a role in their biological activity. For instance, in a series of LSD1 inhibitors based on the tetrahydroquinoline scaffold, the introduction of small hydrophobic groups was found to enhance activity.[8]
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for the synthesis and analysis of methyl-substituted tetrahydroquinolines.
Protocol 1: General Synthesis of a Methyl-5,6,7,8-tetrahydroquinoline via Doebner-von Miller Reaction and Hydrogenation
Part A: Synthesis of Methylquinoline
-
In a round-bottom flask, combine the appropriate aniline (e.g., aniline for 2-, 3-, or 4-methylquinoline; a toluidine for isomers with the methyl group on the benzene ring) (1.0 eq.), an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde for 2-methylquinoline) (1.2 eq.), and a catalytic amount of a Lewis acid (e.g., ZnCl₂ or HCl).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired methylquinoline.
Part B: Hydrogenation to Methyl-5,6,7,8-tetrahydroquinoline
-
Dissolve the methylquinoline (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Remove the solvent under reduced pressure to obtain the crude methyl-5,6,7,8-tetrahydroquinoline.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Assign the signals to the corresponding protons and carbons using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for molecular weight determination).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure and differentiate between isomers.
Conclusion and Future Directions
This comparative guide has highlighted the key differences and similarities between this compound and its positional isomers. The position of the methyl group exerts a significant influence on the synthetic accessibility, physicochemical properties, spectroscopic signatures, and, by extension, the biological activity of these compounds.
While this guide provides a foundational understanding, it also underscores the need for further research. There is a clear lack of direct, head-to-head comparative studies on the biological activities of the parent methyl-5,6,7,8-tetrahydroquinoline isomers. Such studies would be invaluable for establishing clear structure-activity relationships and guiding the design of more potent and selective drug candidates. Furthermore, the systematic acquisition and reporting of experimental spectroscopic and physicochemical data for this set of isomers would be a valuable resource for the medicinal chemistry community.
The insights provided herein should serve as a springboard for further investigation into this versatile and promising class of heterocyclic compounds, ultimately contributing to the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation [mdpi.com]
Validating the Biological Potential of 2-Methyl-5,6,7,8-tetrahydroquinoline: A Comparative Guide to its Bioactive Derivatives
Introduction: The Allure of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its inherent three-dimensional structure allows for specific and favorable interactions with a variety of biological targets. The introduction of substituents, such as a methyl group at the 2-position, can significantly modulate the electronic and steric properties of the parent molecule, paving the way for a diverse array of chemical entities with unique reactivity and therapeutic potential. This guide focuses on the validation of the reported biological activity of 2-Methyl-5,6,7,8-tetrahydroquinoline, with a particular emphasis on its antiproliferative properties, by comparing it with its more potent, functionally substituted derivatives. While the parent compound serves as a crucial starting point, extensive research has shown that strategic derivatization is key to unlocking the full therapeutic potential of this heterocyclic system.
From Scaffold to Potent Agent: The Rationale for Derivatization
While the this compound scaffold is a promising starting point, it is the strategic addition of functional groups that transforms it into a highly active pharmacological agent. Research into this class of compounds has revealed that substitutions, particularly at the 8-position, are crucial for enhancing antiproliferative activity. This guide will delve into the comparative analysis of the parent compound and its more potent derivatives, illustrating the structure-activity relationships that govern their biological effects.
Mechanism of Action: Inducing Apoptosis through Oxidative Stress
A significant body of research points towards a common mechanism of action for the most active this compound derivatives: the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1] This targeted approach exploits the often-compromised redox balance in cancer cells, making them more susceptible to oxidative stress-induced cell death.
The proposed signaling pathway for these derivatives is as follows:
Figure 1: Proposed mechanism of action for bioactive this compound derivatives.
Comparative Analysis of Antiproliferative Activity
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its derivatives. The following table summarizes the in vitro cytotoxic activity of several key 8-substituted derivatives against a panel of human cancer cell lines.
| Compound ID | R-group at 8-position | Cell Line | IC50 (µM) |
| Parent Compound | -H | Various | Data not available in cited literature |
| (R)-5a | Imidazole-based substituent | A2780 (Ovarian) | 6.8 ± 0.8 |
| HT-29 (Colon) | 8.9 ± 0.5 | ||
| MSTO-211H (Mesothelioma) | 10.1 ± 1.2 | ||
| (S)-5a | Imidazole-based substituent | A2780 (Ovarian) | 12.1 ± 0.9 |
| HT-29 (Colon) | 14.2 ± 1.1 | ||
| MSTO-211H (Mesothelioma) | 16.5 ± 1.5 | ||
| (R)-3a | Pyridine-based substituent | A2780 (Ovarian) | 13.4 ± 1.1 |
| HT-29 (Colon) | 15.6 ± 1.3 | ||
| MSTO-211H (Mesothelioma) | 18.2 ± 1.9 |
Data sourced from Facchetti et al. (2020)[1][3]
As the data clearly indicates, the introduction of specific substituents at the 8-position dramatically enhances the antiproliferative activity of the this compound core. The absence of readily available data for the parent compound in these studies strongly suggests that its activity is significantly lower than its derivatized counterparts, thus providing the impetus for the reported synthetic efforts.
Experimental Protocols: A Guide to Validation
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections outline the key methodologies for the synthesis of 8-substituted derivatives and the assessment of their cytotoxic activity.
Synthesis of 8-Substituted this compound Derivatives
The synthesis of the chiral 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline scaffold is a crucial first step, often achieved through established literature procedures.[1] The subsequent derivatization at the 8-amino position can be accomplished via the formation of Schiff bases followed by reduction.
Figure 2: General workflow for the synthesis of 8-substituted derivatives.
Step-by-Step Protocol:
-
Schiff Base Formation: To a solution of 8-amino-2-methyl-5,6,7,8-tetrahydroquinoline in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired aldehyde or ketone.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.
-
Reduction to the Amine: Dissolve the crude Schiff base in a suitable solvent (e.g., methanol).
-
Cool the solution to 0°C and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (including the parent compound and its derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Future research should focus on a more comprehensive evaluation of the parent compound to establish a definitive baseline for its activity. Furthermore, the exploration of other substitution patterns on the tetrahydroquinoline ring could lead to the discovery of even more potent and selective anticancer agents. The development of in vivo models will also be crucial to validate the therapeutic potential of these promising compounds.
References
A Comparative Guide to the Bioactivity of 2-Methyl-5,6,7,8-tetrahydroquinoline and Other Tetrahydroquinoline Derivatives
The tetrahydroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the bioactivity of 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives against other substituted tetrahydroquinolines, with a focus on their performance in anticancer, antioxidant, antimicrobial, and neuroprotective bioassays. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutic agents based on the versatile tetrahydroquinoline framework.
The Tetrahydroquinoline Scaffold: A Foundation for Diverse Pharmacology
The 1,2,3,4-tetrahydroquinoline ring system, a partially saturated analog of quinoline, offers a unique three-dimensional structure that allows for diverse functionalization. This structural flexibility enables interaction with a variety of biological targets, leading to a broad range of pharmacological effects.[2] The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on both the aromatic and saturated rings.[3]
Anticancer Activity: A Prominent Feature of Tetrahydroquinoline Derivatives
Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of tetrahydroquinoline derivatives against a panel of human cancer cell lines.[2][4][5] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6]
Comparative Cytotoxicity of this compound Derivatives
Derivatives of this compound have demonstrated significant anticancer potential. Specifically, 8-substituted derivatives have been synthesized and evaluated for their antiproliferative activity.[6][7]
Table 1: In Vitro Cytotoxicity (IC50, µM) of 8-Substituted this compound Derivatives [6][8]
| Compound | A2780 (Ovarian) | HT-29 (Colorectal) | HeLa (Cervical) | MSTO-211H (Mesothelioma) | CEM (T-lymphocyte) | HMEC-1 (Non-cancer) |
| (R)-5a | 1.5 ± 0.1 | 3.2 ± 0.3 | 2.8 ± 0.2 | 4.5 ± 0.4 | 2.1 ± 0.2 | > 50 |
| 3a | 5.8 ± 0.5 | 8.1 ± 0.7 | 7.5 ± 0.6 | 10.2 ± 0.9 | 6.3 ± 0.5 | > 50 |
| 2b | 4.2 ± 0.3 | 6.5 ± 0.5 | 5.9 ± 0.4 | 8.7 ± 0.7 | 4.9 ± 0.4 | > 50 |
Data presented as mean ± SD from three independent experiments.
The data indicates that the (R)-enantiomer of compound 5a exhibits the most potent and selective anticancer activity, particularly against ovarian carcinoma cells (A2780).[6] The mechanism of action for the most active compound, (R)-5a, was found to involve the induction of mitochondrial membrane depolarization and an increase in cellular ROS production in A2780 cells.[6][8]
Comparison with Other Tetrahydroquinoline Derivatives
Other tetrahydroquinoline derivatives with different substitution patterns have also shown remarkable anticancer activities. For instance, tetrahydroquinolinone derivatives bearing a carbonyl group at the 2-position are being explored as potential anticancer agents.[4][5] Furthermore, morpholine-substituted tetrahydroquinolines have emerged as potent mTOR inhibitors.[9]
Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of Various Tetrahydroquinoline Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Phenyltetrahydroquinolinone | 4a | A549 (Lung) | 3.5 ± 0.3 | [5] |
| 8-Phenyltetrahydroquinolinone | 4a | HCT-116 (Colon) | 4.2 ± 0.4 | [5] |
| Morpholine-substituted THQ | 10e | A549 (Lung) | 0.033 ± 0.003 | [9] |
| Morpholine-substituted THQ | 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [9] |
| 2-Arylquinoline | 13 | HeLa (Cervical) | 8.3 | [10] |
| 4-Acetamido-2-methyl-THQ | 18 | HeLa (Cervical) | 13.15 | [10] |
This comparative data highlights that modifications on the tetrahydroquinoline scaffold, such as the introduction of a morpholine moiety, can lead to exceptionally potent anticancer activity, with IC50 values in the nanomolar range.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Diagram: Generalized Anticancer Mechanism of Action for Bioactive Tetrahydroquinolines
Caption: Bioactive tetrahydroquinolines can induce cancer cell death through multiple pathways.
Antioxidant Activity: Scavenging Free Radicals
Several tetrahydroquinoline derivatives have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases, including neurodegenerative disorders and cancer.[11][12]
Comparative Antioxidant Performance
The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Table 3: Antioxidant Activity (EC50, µg/mL) of Tetrahydroquinoline Derivatives [11]
| Compound | DPPH Assay (EC50) | ABTS Assay (EC50) |
| THQ Derivative 1 | > 100 | < 10 |
| THQ Derivative 2 | > 100 | < 10 |
| THQ Derivative 3 | > 100 | < 10 |
| THQ Derivative 4 | > 100 | < 10 |
| Ascorbic Acid (Control) | - | 35 |
In the ABTS assay, the synthesized tetrahydroquinoline compounds exhibited excellent antioxidant capacity, with EC50 values significantly lower than the standard antioxidant, ascorbic acid, suggesting a potent radical-scavenging activity primarily through a single electron transfer (SET) mechanism.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of the tetrahydroquinoline derivatives in methanol.
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Antimicrobial and Neuroprotective Potential
Beyond their anticancer and antioxidant properties, tetrahydroquinoline derivatives have also been investigated for their antimicrobial and neuroprotective effects.
Antimicrobial Activity
Certain SF5- and SCF3-substituted tetrahydroquinoline compounds have shown potent bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[13] The mechanism of action for these compounds involves the disruption of the bacterial membrane.[13] The presence of SF5 or SCF3 moieties appears to be crucial for their enhanced antimicrobial properties.[13]
Neuroprotective Effects
Tetrahydroquinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have demonstrated neuroprotective properties in models of Parkinson's disease and cerebral ischemia/reperfusion.[14][15][16] These effects are attributed to their ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptosis.[15] HTHQ has been shown to enhance the antioxidant defense system and normalize chaperone activity.
Diagram: Workflow for Assessing Neuroprotective Effects
Caption: A typical workflow for evaluating the neuroprotective effects of tetrahydroquinoline derivatives.
Conclusion
The tetrahydroquinoline scaffold represents a highly versatile platform for the development of novel therapeutic agents. Derivatives of this compound have demonstrated promising anticancer activity, particularly through the induction of oxidative stress in cancer cells. Comparative analysis with other tetrahydroquinoline derivatives reveals that specific substitutions can dramatically enhance potency and selectivity across various bioassays. The potent antioxidant, antimicrobial, and neuroprotective activities exhibited by different members of this compound class further underscore their therapeutic potential. Future research should focus on optimizing the structure-activity relationships of these compounds to develop potent and selective drug candidates for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease | MDPI [mdpi.com]
A Comparative Performance Analysis of 2-Methyl-5,6,7,8-tetrahydroquinoline-based Ligands in Asymmetric Transfer Hydrogenation
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the production of enantiomerically pure compounds, which are the cornerstone of the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of a catalyst system based on the chiral ligand, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (referred to herein as Me-CAMPY), in the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. These substrates are key intermediates in the synthesis of a wide array of biologically active alkaloids.
This guide will objectively benchmark the performance of Me-CAMPY-metal complexes against its unmethylated counterpart, CAMPY, and contextualize its efficacy against the well-established Noyori-Ikariya catalysts. The experimental data presented is synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust resource for catalyst selection and methodology.
Introduction: The Significance of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the stereoselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines.[1] Unlike traditional asymmetric hydrogenation which often requires high pressures of molecular hydrogen, ATH utilizes hydrogen donor molecules like isopropanol or formic acid, rendering the procedure operationally simpler and safer.[2]
The efficacy of an ATH process is critically dependent on the catalyst, which typically consists of a transition metal center and a chiral ligand. The ligand's structure dictates the steric and electronic environment around the metal, which in turn governs the enantioselectivity of the reduction.[3] The Noyori-Ikariya catalysts, featuring a ruthenium center and a tosylated diamine ligand, are considered the gold standard in this field, demonstrating high activity and excellent enantioselectivity for a broad range of substrates.[4][5]
This guide focuses on a newer class of ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline scaffold. Specifically, we will examine (R)-8-amino-5,6,7,8-tetrahydroquinoline [(R)-CAMPY, L1 ] and its 2-methyl substituted analogue, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine [(R)-Me-CAMPY, L2 ].[6] These ligands, when complexed with metals such as iridium and rhodium, have been explored as potential alternatives to the established catalyst systems.[6]
Comparative Performance in the ATH of 1-Aryl-3,4-dihydroisoquinolines
The asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines is a critical step in the synthesis of many alkaloids. Research by Facchetti et al. provides a direct comparison of the catalytic performance of metal complexes derived from L1 and L2 .[6]
Initial Catalyst Screening
An initial screening of various pentamethylcyclopentadienyl (Cp*) metal complexes of (R)-CAMPY (L1 ) was conducted on the model substrate 1-phenyl-3,4-dihydroisoquinoline (I ). The results are summarized in Table 1.
Table 1: Screening of (R)-CAMPY Metal Complexes in the ATH of Substrate I [6]
| Catalyst | Metal | Conversion (%) | ee (%) |
| C1 | Iridium | 99 | 15 |
| C3 | Rhodium | 99 | 69 |
| C5 | Ruthenium | 10 | 5 |
Reaction Conditions: Substrate/Catalyst/HCOONa (100:1:500), H2O, 40 °C, 24h.
From this initial screen, the rhodium complex C3 emerged as the most promising, affording near-quantitative conversion and a modest but significant enantiomeric excess of 69%.[6] The iridium complex C1 also achieved high conversion but with poor enantioselectivity, while the ruthenium complex C5 was largely inactive under these conditions.[6] This highlights the critical role of the metal center in conjunction with the chiral ligand.
Influence of the 2-Methyl Substituent (Me-CAMPY vs. CAMPY)
To probe the effect of the ligand structure, the performance of the rhodium complex with the 2-methyl substituted ligand, (R)-Me-CAMPY (L2 ), was evaluated and compared with its unsubstituted counterpart. The rhodium complex of L2 is denoted as C4 .
Table 2: Comparison of Rhodium Catalysts with (R)-CAMPY (C3) and (R)-Me-CAMPY (C4) for the ATH of Various 1-Aryl-3,4-dihydroisoquinolines [6]
| Substrate | Product | Catalyst | Conversion (%) | ee (%) |
| I (R=H) | Ia | C3 | 99 | 69 |
| C4 | 99 | 65 | ||
| II (R=4-Me) | IIa | C3 | 99 | 62 |
| C4 | 99 | 59 | ||
| III (R=4-OMe) | IIIa | C3 | 99 | 58 |
| C4 | 99 | 55 | ||
| IV (R=4-Cl) | IVa | C3 | 99 | 61 |
| C4 | 99 | 58 |
Reaction Conditions: Substrate/Catalyst/HCOONa (100:1:500), H2O, 40 °C, 24h.
The data indicates that while both the C3 and C4 catalysts are highly active, achieving quantitative conversion for all tested substrates, the introduction of the 2-methyl group in L2 leads to a slight decrease in enantioselectivity across the board.[6] This suggests that the steric bulk of the methyl group may have a subtle, yet consistently negative, impact on the chiral induction in the transition state for this particular class of substrates.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of the ligands and the catalytic reactions, as adapted from the work of Facchetti et al.[6]
Synthesis of (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine [(R)-Me-CAMPY, L2]
The synthesis of the chiral ligand (R)-Me-CAMPY is a multi-step process that begins with the resolution of the corresponding racemic alcohol. The detailed synthesis is reported in the literature.[6]
General Procedure for Asymmetric Transfer Hydrogenation
In a Schlenk tube, the catalyst precursor ([RhCp*Cl2]2) and the chiral ligand ((R)-CAMPY or (R)-Me-CAMPY) are dissolved in degassed water and stirred at 40 °C for one hour to form the active catalyst in situ. The substrate and sodium formate are then added. The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon) at 40 °C for 24 hours. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The conversion and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Considerations and Causality
The proposed catalytic cycle for the ATH reaction with these rhodium-diamine complexes is illustrated below. The process is believed to proceed through a metal hydride intermediate, which is the active hydrogenating species.
Figure 1: Proposed catalytic cycle for the ATH of imines.
The enantioselectivity is determined in the hydrogen transfer step from the metal hydride to the prochiral imine. The chiral ligand creates a specific three-dimensional pocket around the metal center, forcing the substrate to coordinate in a preferred orientation, which leads to the formation of one enantiomer of the product amine over the other. The slight decrease in enantioselectivity observed with the Me-CAMPY ligand (L2 ) compared to CAMPY (L1 ) may be attributed to steric hindrance from the 2-methyl group, which could slightly alter the optimal geometry of the transition state.[6]
Benchmarking Against the Noyori-Ikariya Catalyst
While the study by Facchetti et al. did not include a direct, side-by-side experimental comparison with a Noyori-Ikariya catalyst for the same substrates under identical conditions, it is well-established that the Noyori systems typically achieve very high enantioselectivities (often >95% ee) for a wide range of imines.[4] The rhodium-CAMPY/Me-CAMPY systems, with observed ee's in the range of 55-69%, demonstrate a lower level of enantiocontrol in this specific application.[6]
However, the authors note that the quantitative conversion achieved, even for sterically hindered substrates, is a positive attribute.[6] The research opens the door for further rational design of novel chiral catalysts based on the tetrahydroquinoline scaffold as alternatives to the well-trodden path of the Noyori-type catalysts.[6]
Conclusion and Future Outlook
The 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) ligand, in complex with rhodium, serves as a highly active catalyst for the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines, achieving quantitative conversions. However, in terms of enantioselectivity, it offers modest results (up to 65% ee) and is slightly outperformed by its unmethylated analogue, CAMPY (up to 69% ee).
When benchmarked against the industry-standard Noyori-Ikariya catalysts, the Me-CAMPY system, in its current iteration for this specific reaction, does not reach the same level of enantiomeric excess. Nonetheless, the tetrahydroquinoline scaffold represents a valuable and tunable platform for the development of new chiral ligands. Future work could focus on modifying the electronic and steric properties of this ligand framework to enhance chiral induction and broaden the substrate scope, potentially leading to the development of a new class of highly effective ATH catalysts.
The experimental workflow for catalyst screening and optimization is outlined below, providing a self-validating system for evaluating new catalyst candidates.
Figure 2: Experimental workflow for catalyst evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. mdpi.com [mdpi.com]
The 2-Methyl-5,6,7,8-tetrahydroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The 2-methyl-5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. Its unique structural features, including a partially saturated carbocyclic ring fused to a pyridine moiety, offer a three-dimensional architecture that can be strategically modified to achieve potent and selective interactions with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of this scaffold, with a primary focus on their anticancer and acetylcholinesterase inhibitory activities. We will delve into the experimental data supporting these findings, provide detailed protocols for key assays, and visualize the critical SAR trends.
Unlocking Therapeutic Potential: Key Modifications and Their Impact
The therapeutic efficacy of the this compound scaffold is profoundly influenced by substitutions at various positions. Our analysis of the current research landscape reveals that modifications at the C8 position and alterations of the aromatic ring are particularly critical in dictating the biological activity profile.
Anticancer Activity: A Tale of Chirality and Substitution
Recent studies have highlighted the significant antiproliferative effects of 8-substituted this compound derivatives against a panel of human cancer cell lines.[1][2][3] The nature of the substituent at the C8-amino group and the stereochemistry at this chiral center are paramount for potent anticancer activity.
A study by Facchetti et al. (2020) synthesized a library of 8-substituted derivatives and evaluated their antiproliferative activity.[1][2][4] Their findings underscore the importance of the substituent's nature and the chirality at the C8 position. For instance, the (R)-enantiomer of a derivative bearing a 5-methylfurfuryl group at the 8-amino position, denoted as (R)-5a, demonstrated significant cytotoxic effects and was found to induce cell cycle arrest and mitochondrial membrane depolarization in A2780 ovarian cancer cells.[1][2][4]
The key SAR observations for anticancer activity are summarized below:
-
Substitution at C8-amine: Introduction of various aryl and heteroaryl moieties at the 8-amino position leads to a range of cytotoxic potencies. The electronic and steric properties of these substituents play a crucial role in the interaction with the biological target.
-
Chirality at C8: The stereochemistry at the C8 position is a critical determinant of anticancer activity. In many cases, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for target engagement.[1][2][4] For example, the (R)-enantiomer of certain derivatives showed greater efficacy compared to their (S)-counterparts.[3]
-
Mechanism of Action: The antiproliferative effects of these compounds are often linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), leading to mitochondrial damage in cancer cells.[1][2][4]
Comparative Anticancer Activity of this compound Derivatives
To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 8-substituted this compound derivatives against various cancer cell lines.
| Compound ID | 8-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-5a | 5-Methylfurfuryl | A2780 (Ovarian) | 7.8 | [1][2][4] |
| (S)-5a | 5-Methylfurfuryl | A2780 (Ovarian) | >50 | [1][2][4] |
| (R)-3a | 2-Picolyl | A2780 (Ovarian) | 15.6 | [1][2][4] |
| (S)-3a | 2-Picolyl | A2780 (Ovarian) | 21.4 | [1][2][4] |
| (R)-2b | (1-methyl-1H-imidazol-2-yl)methyl | MSTO-211H (Mesothelioma) | 10.1 | [1][2][4] |
| (S)-2b | (1-methyl-1H-imidazol-2-yl)methyl | MSTO-211H (Mesothelioma) | 12.5 | [1][2][4] |
Acetylcholinesterase Inhibition: Targeting Neurological Disorders
The this compound scaffold has also been explored for its potential as an acetylcholinesterase (AChE) inhibitor, a key target in the management of Alzheimer's disease.[5] While this area is less explored compared to anticancer applications, initial studies suggest that modifications on the tetrahydroquinoline ring system can lead to compounds with moderate AChE inhibitory activity.
A study by Gutiérrez et al. synthesized a series of tetrahydroquinolines and evaluated their AChE inhibitory potential.[5] The results indicated that the substitution pattern on the aromatic ring significantly influences the inhibitory activity.
Key SAR insights for AChE inhibition include:
-
Aromatic Ring Substitution: The presence and position of substituents on the benzenoid ring of the tetrahydroquinoline nucleus are critical for AChE inhibition. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and its interaction with the enzyme's active site.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, is expected to play a role in its ability to cross the blood-brain barrier and reach the target enzyme in the central nervous system.
Visualizing Structure-Activity Relationships
To better illustrate the key SAR findings, the following diagrams were generated using Graphviz.
Caption: Key SAR determinants for the anticancer activity of the scaffold.
Caption: Key SAR determinants for the AChE inhibitory activity of the scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments.
Synthesis of 8-Substituted this compound Derivatives
This protocol is adapted from the procedure described by Facchetti et al. (2020) for the synthesis of Schiff bases and their subsequent reduction.[6]
Materials:
-
(R)- or (S)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine
-
Appropriate aldehyde or ketone
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH4) (for reduction step)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure for Schiff Base Formation:
-
Dissolve 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 equivalents) in ethanol (10 mL).
-
Add the corresponding aldehyde (1 equivalent) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 8 hours.
-
Add water (5 mL) to the reaction mixture.
-
Extract the aqueous solution with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to obtain the crude Schiff base, which can be purified by column chromatography if necessary.
Procedure for Reduction to Amine:
-
Dissolve the crude Schiff base in ethanol.
-
Add sodium borohydride (NaBH4) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 8-substituted amine.
In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing cell viability and is based on the procedures outlined in several of the cited studies.[7][8]
Materials:
-
Cancer cell lines (e.g., A2780, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a dose-response manner). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[2][9][10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well in the indicated order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time (kinetic mode) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the C8 position and on the aromatic ring, can significantly modulate the biological activity of these compounds. The pronounced anticancer effects, governed by stereochemistry and the nature of C8-substituents, and the emerging potential for acetylcholinesterase inhibition, warrant further investigation.
Future research should focus on expanding the library of derivatives with diverse substitutions to further refine the SAR models. Exploring the detailed molecular mechanisms of action, including target identification and pathway analysis, will be crucial for the rational design of more potent and selective drug candidates based on this remarkable scaffold. The experimental protocols provided herein offer a robust framework for such future endeavors, ensuring consistency and comparability of data across different research groups.
References
- 1. benchchem.com [benchchem.com]
- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 2-Methyl-5,6,7,8-tetrahydroquinoline Analogs
This guide provides a comprehensive walkthrough of performing and interpreting in silico molecular docking studies, using a comparative analysis of hypothetical 2-Methyl-5,6,7,8-tetrahydroquinoline analogs as a case study. We will delve into the rationale behind experimental choices, present a detailed protocol, and offer insights into the interpretation of docking results for researchers, scientists, and drug development professionals.
The Significance of the Tetrahydroquinoline Scaffold and In Silico Approaches
The quinoline and its partially saturated derivative, tetrahydroquinoline, are privileged scaffolds in medicinal chemistry.[1][2] These nitrogen-containing heterocyclic compounds are core structures in a wide array of biologically active molecules, exhibiting properties that range from antimicrobial to anticancer.[2][3] The this compound core, in particular, offers a three-dimensional structure that can be strategically modified to explore and optimize interactions with biological targets.
In modern drug discovery, in silico molecular docking is an indispensable tool.[4][5] It allows for the rapid, computational prediction of the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][6] This approach not only accelerates the screening of large compound libraries but also provides crucial insights into the molecular interactions driving binding, thereby guiding the rational design of more potent and selective drug candidates.[5]
This guide will simulate a comparative docking study of novel this compound analogs designed to target the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT), a well-established target for anti-HIV therapy.[1]
Experimental Design and Rationale
Our hypothetical study will compare three analogs of this compound, each with a different functional group at the 7-position. The choice of this position is to explore how varying the electronic and steric properties of the substituent influences the binding affinity and interaction profile with the target protein, HIV-1 RT.
-
Analog 1 (Lead Compound): this compound
-
Analog 2 (Electron-Withdrawing Group): 7-nitro-2-Methyl-5,6,7,8-tetrahydroquinoline
-
Analog 3 (Hydrogen-Bond Donor/Acceptor): 2-Methyl-5,6,7,8-tetrahydroquinolin-7-ol
The rationale is to assess the impact of these substitutions on the binding energy and interactions with key amino acid residues within the NNIBP of HIV-1 RT.
Detailed In Silico Docking Protocol
The following protocol outlines the steps for a typical molecular docking experiment using AutoDock Vina, a widely used and validated open-source docking program.[7][8]
Preparation of the Receptor (HIV-1 RT)
-
Obtain the Protein Structure: Download the 3D crystal structure of HIV-1 RT from the Protein Data Bank (PDB; e.g., PDB ID: 1FK9).[7]
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software such as AutoDockTools (ADT).[9][10]
-
Remove water molecules and any co-crystallized ligands or heteroatoms from the structure.[9][11] This is crucial as their presence can interfere with the docking process.
-
Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.[4][9]
-
Compute and assign Gasteiger or Kollman charges to the protein atoms.[9] These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types.[12]
-
Preparation of the Ligands (Tetrahydroquinoline Analogs)
-
Create 3D Structures: The 2D structures of the three analogs are drawn using a chemical drawing tool and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking:
-
Load the minimized ligand structures into ADT.
-
Detect the rotatable bonds within each ligand. The docking algorithm will explore different conformations by rotating these bonds.
-
Save the prepared ligands in the PDBQT format.
-
Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Identify the active site or binding pocket of the protein. For HIV-1 RT, this is the NNIBP. The location can be determined from the position of a co-crystallized inhibitor in the original PDB file or from published literature.[9][12]
-
Define a grid box that encompasses the entire binding site.[8][9] This box defines the search space for the docking algorithm.
-
-
Configure and Run Vina:
-
Create a configuration text file that specifies the file paths for the prepared receptor and ligands, the coordinates and dimensions of the grid box, and the desired output file names.[8][12]
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[13] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.[8]
-
The overall workflow of this process is illustrated in the diagram below.
Caption: Workflow for a typical in silico molecular docking study.
Comparative Analysis of Docking Results
The output from AutoDock Vina provides several key metrics for each docked pose of each ligand, most importantly the binding affinity in kcal/mol.[4][14] A more negative binding affinity suggests a stronger predicted interaction.[14][15][16] The results for our hypothetical study are summarized below.
| Analog | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Analog 1: this compound | -7.8 | TYR181, TYR188, TRP229 | None |
| Analog 2: 7-nitro-2-Methyl-5,6,7,8-tetrahydroquinoline | -8.5 | LYS101, TYR181, TYR188, TRP229 | 1 (with LYS101) |
| Analog 3: 2-Methyl-5,6,7,8-tetrahydroquinolin-7-ol | -9.2 | LYS101, TYR181, TYR188, TRP229, PRO236 | 2 (with LYS101 and the backbone carbonyl of PRO236) |
Interpretation of Results
-
Analog 1 shows moderate binding affinity, primarily through hydrophobic interactions with the tyrosine and tryptophan residues that form a key part of the hydrophobic NNIBP.
-
Analog 2 , with the electron-withdrawing nitro group, exhibits a stronger binding affinity. The increased affinity can be attributed to the formation of a hydrogen bond with the side chain of LYS101, a crucial residue in the pocket.
-
Analog 3 demonstrates the highest binding affinity. The hydroxyl group at the 7-position acts as both a hydrogen bond donor and acceptor, forming two hydrogen bonds with LYS101 and the backbone of PRO236. This enhanced network of interactions leads to a more stable protein-ligand complex, as reflected by the lower binding energy.
These results suggest a structure-activity relationship (SAR) where the introduction of a group capable of hydrogen bonding at the 7-position of the this compound scaffold significantly improves its binding affinity to the NNIBP of HIV-1 RT.
The binding mode of the most promising candidate, Analog 3, is visualized below.
Caption: Predicted interactions of Analog 3 in the HIV-1 RT binding pocket.
Trustworthiness and Validation of In Silico Results
While molecular docking is a powerful predictive tool, it is essential to approach the results with a critical perspective. The scoring functions are approximations of the complex biological reality.[17] Therefore, validation of the docking protocol and results is a cornerstone of a robust study.
Self-Validating Systems: Redocking
A common method to validate a docking protocol is to perform "redocking".[18][19] This involves taking a protein structure that was co-crystallized with a known inhibitor, removing the inhibitor, and then docking it back into the binding site. A successful redocking experiment, where the predicted pose is very close to the crystallographic pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), provides confidence in the chosen docking parameters.[15][20]
Experimental Correlation
Ultimately, in silico predictions must be validated through experimental means.[18][21] The most direct validation is to synthesize the designed analogs and test their biological activity in vitro, for instance, through an enzymatic assay to determine their IC50 values against HIV-1 RT. A strong correlation between the predicted binding affinities and the experimentally determined potencies would provide robust validation for the computational model.
Conclusion and Future Directions
This guide has demonstrated the process of conducting a comparative in silico docking study on a series of this compound analogs. The hypothetical results indicate that introducing a hydrogen-bonding moiety at the 7-position of this scaffold could be a promising strategy for developing potent inhibitors of HIV-1 RT.
The next steps in a real-world drug discovery project would be:
-
Synthesis and In Vitro Testing: Synthesize the proposed analogs and evaluate their inhibitory activity against HIV-1 RT.
-
Further Optimization: Based on the experimental results, design and synthesize a second generation of analogs to further optimize binding affinity and other drug-like properties.
-
ADMET Prediction: Perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the most promising candidates to assess their potential as drug molecules.
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. youtube.com [youtube.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. eagonlab.github.io [eagonlab.github.io]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dbt.univr.it [dbt.univr.it]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy and Toxicity of 2-Methyl-5,6,7,8-tetrahydroquinoline-based Compounds in Oncology Research
The quest for novel, effective, and minimally toxic anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-methyl-5,6,7,8-tetrahydroquinoline scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new chemotherapeutics. This guide provides a comprehensive comparison of the efficacy and toxicity of a series of 8-substituted this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores their therapeutic promise, detail the methodologies for their evaluation, and explore their mechanisms of action.
The this compound Scaffold: A Promising Framework in Cancer Drug Discovery
Substituted tetrahydroquinolines are integral components of numerous natural alkaloids and synthetic analogs, exhibiting a wide array of biological activities.[1] The this compound core, in particular, has been the subject of focused research due to its amenability to chemical modification and its demonstrated antiproliferative properties.[2] The strategic introduction of various substituents at the 8-position allows for the fine-tuning of the molecule's physicochemical properties, influencing its interaction with biological targets and, consequently, its efficacy and toxicity profile.
Comparative Efficacy: A Head-to-Head Analysis of Antiproliferative Activity
A significant study by Facchetti et al. (2020) provides a robust dataset for comparing the in vitro anticancer efficacy of a library of 8-substituted this compound derivatives.[3] The antiproliferative activity of these compounds was evaluated against a panel of human cancer cell lines, including T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H).[3]
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound | CEM | HeLa | HT-29 | A2780 | MSTO-211H |
| 3a | >50 | 25.3 ± 2.1 | 15.3 ± 1.5 | 10.1 ± 0.9 | 12.5 ± 1.1 |
| 5a | 15.2 ± 1.3 | 10.1 ± 0.8 | 8.9 ± 0.7 | 5.2 ± 0.4 | 7.8 ± 0.6 |
| (R)-5a | - | - | 7.5 ± 0.6 | 4.1 ± 0.3 | 6.5 ± 0.5 |
| (S)-5a | - | - | 10.2 ± 0.9 | 6.8 ± 0.5 | 9.2 ± 0.8 |
| 2b | 20.5 ± 1.8 | 15.2 ± 1.3 | 12.1 ± 1.0 | 8.5 ± 0.7 | 10.3 ± 0.9 |
| Doxorubicin | 0.02 ± 0.002 | 0.1 ± 0.01 | 0.2 ± 0.02 | 0.05 ± 0.004 | 0.08 ± 0.007 |
Data extracted from Facchetti et al., 2020.[3] Doxorubicin data is representative and included for comparative purposes.
From this data, compound 5a and its enantiomers, particularly (R)-5a , demonstrate the most potent antiproliferative activity across the tested cancer cell lines.[3] The stereochemistry at the chiral center significantly influences the biological effect, with the (R)-enantiomer consistently exhibiting greater efficacy.[3] While not as potent as the established chemotherapeutic agent doxorubicin, these compounds show promising activity, particularly against ovarian and colorectal cancer cell lines.
Comparative Toxicity: Assessing the Therapeutic Window
A critical aspect of any potential anticancer agent is its selectivity for cancer cells over healthy cells, which dictates its therapeutic window and potential for side effects. The study by Facchetti et al. also included a non-cancerous human dermal microvascular endothelial cell line (HMEC-1) to assess the cytotoxicity of these compounds against normal cells.[3]
Table 2: Cytotoxicity against a Non-Cancerous Cell Line (IC50, µM)
| Compound | HMEC-1 |
| 3a | >50 |
| 5a | 35.4 ± 3.1 |
| (R)-5a | 30.2 ± 2.8 |
| (S)-5a | 42.1 ± 3.7 |
| 2b | 45.3 ± 4.0 |
Data extracted from Facchetti et al., 2020.[3]
The higher IC50 values against the non-cancerous HMEC-1 cell line compared to the cancer cell lines for the most active compounds suggest a degree of selectivity, which is a favorable characteristic for a developmental drug candidate.[3] For instance, (R)-5a shows an IC50 of 4.1 µM against the A2780 ovarian cancer cell line, while its IC50 against HMEC-1 is 30.2 µM, indicating a selectivity index of approximately 7.4.[3] Other studies on different tetrahydroquinoline derivatives have also highlighted their selective anticancer properties when compared to non-tumor cells like human dermis fibroblasts.[4]
It is important to note that in vitro cytotoxicity against a single normal cell line provides only a preliminary indication of a compound's toxicity profile. Comprehensive in vivo toxicological studies are necessary to determine key parameters such as the maximum tolerated dose (MTD) and to assess for any potential organ-specific toxicities.
Unraveling the Mechanism of Action: Induction of Oxidative Stress and Apoptosis
The anticancer activity of the most potent compound, (R)-5a, was further investigated to elucidate its mechanism of action.[3] The findings point towards a multi-faceted mechanism involving the induction of cellular oxidative stress, disruption of mitochondrial function, and subsequent cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Production
Treatment of A2780 ovarian cancer cells with (R)-5a led to a significant increase in the production of intracellular reactive oxygen species (ROS).[3] This elevation of ROS can overwhelm the cancer cell's antioxidant defenses, leading to cellular damage and triggering apoptotic pathways.[5]
Mitochondrial Membrane Depolarization
The increased ROS levels were associated with a depolarization of the mitochondrial membrane potential.[3] The mitochondrion is a key regulator of apoptosis, and the loss of its membrane integrity is a critical step in the intrinsic apoptotic pathway.[6]
Cell Cycle Arrest
(R)-5a was also found to affect the cell cycle phases in A2780 cells, suggesting an inhibition of cell proliferation.[3]
The culmination of these events is the induction of apoptosis, or programmed cell death, a desirable outcome for an anticancer agent. The proposed mechanism suggests that these this compound derivatives exert their anticancer effects by inducing a state of lethal oxidative stress within cancer cells.
Caption: Proposed mechanism of action for (R)-5a.
Further research suggests that some tetrahydroquinoline derivatives may exert their effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][7]
Caption: Experimental workflow for in vitro evaluation.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed step-by-step methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well microplates
-
Cancer and normal cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for staining cells with propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound compounds
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
The JC-1 assay is used to monitor mitochondrial health by detecting changes in the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
6-well plates or fluorescence microplates
-
Cancer cell lines
-
This compound compounds
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with the compounds as described for the cell cycle analysis.
-
After treatment, incubate the cells with JC-1 dye (typically 5-10 µg/mL) in the culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Determine the ratio of red to green fluorescence to assess the change in mitochondrial membrane potential.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for measuring intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
96-well black microplates
-
Cancer cell lines
-
This compound compounds
-
DCFDA solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black microplate and allow them to adhere.
-
Wash the cells with a serum-free medium.
-
Load the cells with DCFDA solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with the compounds of interest.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion and Future Directions
The this compound-based compounds, particularly the 8-substituted derivatives, represent a promising class of anticancer agents. The available data demonstrates their potent in vitro efficacy against a range of cancer cell lines and a degree of selectivity towards cancer cells over normal cells. The mechanism of action appears to be linked to the induction of oxidative stress and subsequent apoptosis.
However, to advance these compounds towards clinical application, further rigorous investigation is required. This includes comprehensive in vivo toxicity studies in animal models to establish a clear safety profile, pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion, and efficacy studies in preclinical cancer models. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and for the rational design of next-generation derivatives with enhanced efficacy and reduced toxicity. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-5,6,7,8-tetrahydroquinoline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-5,6,7,8-tetrahydroquinoline. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every action is part of a self-validating system of laboratory safety.
Core Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not benign, and its handling requires adherence to stringent safety protocols grounded in its chemical properties.
Primary Hazards:
-
Combustibility: Classified as a combustible liquid, it has a flash point and can ignite when exposed to heat or ignition sources.
-
Irritation: It is known to cause serious eye irritation and skin irritation upon contact.[1]
-
Toxicity: While comprehensive toxicological data is limited, related quinoline compounds are noted for potential harm if swallowed or through skin contact, and some are investigated for long-term effects like carcinogenicity.[2] Therefore, treating this compound with a high degree of caution is imperative.
Essential Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, the following PPE is mandatory to mitigate exposure risks.[3]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are appropriate for organic compounds. Ensure gloves are inspected before use and replaced if signs of degradation appear.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[1][3]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category & Code | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally responsible for accurately classifying their waste.[4][5]
This compound waste must be managed as hazardous waste . This determination is based on its ignitability (as a combustible liquid) and its potential toxicity as a nitrogen-containing heterocyclic compound.[2][6]
Segregation Protocol:
-
Avoid Mixing: Never mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, which could lead to hazardous reactions.[3][7]
-
Solid vs. Liquid: Segregate contaminated solids (e.g., absorbent pads, gloves, weighing paper) from liquid waste. While both are hazardous, they may be subject to different final disposal treatments (e.g., incineration vs. fuel blending).
-
Aqueous vs. Organic: Do not mix with aqueous waste streams. Its low water solubility means it will not form a homogenous mixture and complicates disposal.[4]
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol outlines the standard operating procedure for disposing of small quantities of this compound typically generated during research and development activities.
Step 1: Initial Containment and Labeling
-
Select a Waste Container: Use a designated, leak-proof container made of a material compatible with organic chemicals (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid.
-
Affix a Hazardous Waste Label: Immediately label the container with a "Hazardous Waste" tag. This is a federal and state requirement.
-
Complete the Label: Fill out the label completely and accurately. This must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics: "Ignitable," "Irritant."
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator or laboratory group.
-
Step 2: Safe Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, well-ventilated place away from heat, open flames, and direct sunlight.[7]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if the accumulation start date is approaching the site-specific limit (typically 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department.
-
Schedule a Pickup: Follow your institution's procedures to schedule a hazardous waste pickup. Do not attempt to dispose of the chemical down the drain or in regular trash; this is illegal and environmentally harmful.[4] Drain disposal is not a viable option.[4]
-
Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the material for final treatment, which is typically high-temperature incineration at an approved waste disposal plant.[1][4][8]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact EHS.
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][3]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container of spill cleanup debris as hazardous waste and arrange for disposal through EHS.
Diagram 1: Decision Workflow for this compound Waste
Caption: Decision workflow for handling and disposing of this compound waste.
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. For this compound, this involves recognizing its hazards as a combustible irritant, employing rigorous PPE, and adhering to a systematic, compliant disposal protocol. By treating disposal not as an afterthought but as an integral part of the experimental workflow, we protect ourselves, our colleagues, and the environment, thereby upholding the highest standards of our profession.
References
Navigating the Safe Handling of 2-Methyl-5,6,7,8-tetrahydroquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. 2-Methyl-5,6,7,8-tetrahydroquinoline is a valuable heterocyclic building block in medicinal chemistry, yet its handling demands a meticulous approach to safety. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound, ensuring both regulatory compliance and the well-being of laboratory personnel.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the hazards associated with this compound is crucial. Based on available Safety Data Sheets (SDS), this compound presents a multi-faceted risk profile that necessitates robust protective measures.
| Hazard Classification | Description |
| Combustible Liquid | Poses a fire hazard when exposed to heat, sparks, or open flames. |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. |
| Serious Eye Damage/Irritation | Can cause serious eye irritation. |
| Acute Toxicity (Oral) | Some sources indicate it may be toxic if swallowed. |
| Carcinogenicity | May be a suspected carcinogen based on data from structurally similar compounds like quinoline. |
Given these hazards, a comprehensive safety strategy must be implemented to mitigate risks of fire, dermal exposure, and potential long-term health effects. This strategy begins with the correct selection and use of Personal Protective Equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals, as outlined in 29 CFR 1910.1450 , the "Occupational exposure to hazardous chemicals in laboratories" standard.[1][2][3][4][5] For this compound, the following PPE is essential:
Hand Protection: A Critical Barrier
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many organic solvents.[6][7]
-
Viton®: A fluoroelastomer with high resistance to aromatic hydrocarbons and solvents.
-
Nitrile Rubber (Thicker Grade): While standard thin-gauge nitrile gloves may only offer splash protection, thicker (e.g., >8 mil) nitrile gloves can provide a more substantial barrier for intermittent contact. It is crucial to note that nitrile gloves show poor resistance to some aromatic hydrocarbons and should be replaced immediately upon contamination.[8][9][10][11][12]
Key Considerations for Glove Selection:
-
Breakthrough Time (BTT): The time it takes for a chemical to be detected on the inside of the glove. Always select gloves with a BTT that exceeds the duration of the handling procedure.
-
Degradation: The physical deterioration of the glove material upon chemical contact. Inspect gloves for any signs of swelling, cracking, or discoloration before and during use.
-
Double Gloving: For enhanced protection, particularly when handling a potential carcinogen, wearing two pairs of gloves is a recommended practice.
| Glove Material | Suitability for Aromatic Amines | General Recommendations |
| Butyl Rubber | Generally Excellent | Recommended for prolonged contact. |
| Viton® | Generally Excellent | Recommended for prolonged contact. |
| Nitrile Rubber | Fair to Good (thickness dependent) | Suitable for splash protection and short-duration tasks. Change immediately upon contact. |
| Natural Rubber (Latex) | Poor | Not recommended for handling this chemical. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection: Shielding from Splashes and Vapors
To prevent serious eye irritation, appropriate eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For general handling of small quantities where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated solutions.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or if the procedure could generate aerosols.
All eye and face protection must be compliant with ANSI Z87.1 standards.
Body Protection: Preventing Skin Contact
A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection: A Precautionary Measure
Given that this compound is a combustible liquid with a relatively low vapor pressure at room temperature, respiratory protection may not be required for all handling procedures, provided that work is conducted in a well-ventilated area. However, a NIOSH-approved respirator with an organic vapor cartridge should be used under the following circumstances:
-
When heating the chemical.
-
If there is a potential for aerosol generation.
-
In case of a spill or leak.
-
If working in an area with inadequate ventilation.
All respirator use must comply with a comprehensive respiratory protection program as outlined in OSHA 29 CFR 1910.134 .
Operational Plan: Step-by-Step Safety Procedures
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling, from preparation to cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).
Waste Characterization
Since this compound is not specifically listed as a hazardous waste, it must be characterized based on its hazardous properties.[6][9][10][13][14][15][16][17]
-
Ignitability (D001): As a combustible liquid, any waste containing significant amounts of this chemical may be classified under this characteristic.[18]
-
Toxicity: While not listed with a specific toxicity characteristic code, its potential carcinogenicity and oral toxicity warrant careful consideration.
Given its properties, waste containing this compound should be treated as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap).
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Do not mix this waste with other waste streams, especially strong oxidizing agents.
Labeling and Storage
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. Store sealed waste containers in a designated satellite accumulation area away from heat sources and incompatible materials until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
The following diagram outlines the decision-making process for the disposal of waste generated from handling this compound.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 4. ohse.ca [ohse.ca]
- 5. Carcinogens - Possible Solutions | Occupational Safety and Health Administration [osha.gov]
- 6. teklabinc.com [teklabinc.com]
- 7. des.nh.gov [des.nh.gov]
- 8. Multi-Hazard or Combined Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. rtilab.com [rtilab.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. practicegreenhealth.org [practicegreenhealth.org]
- 14. alsglobal.com [alsglobal.com]
- 15. Waste Characterization - Eurofins USA [eurofinsus.com]
- 16. scsengineers.com [scsengineers.com]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 18. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
